molecular formula C6H6ClFN2O2S B13196374 4-Chloro-2-fluoro-5-sulfamoylaniline

4-Chloro-2-fluoro-5-sulfamoylaniline

Cat. No.: B13196374
M. Wt: 224.64 g/mol
InChI Key: TXBDAHLPHMWZPE-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-sulfamoylaniline is a useful research compound. Its molecular formula is C6H6ClFN2O2S and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-fluoro-5-sulfamoylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluoro-5-sulfamoylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6ClFN2O2S

Molecular Weight

224.64 g/mol

IUPAC Name

5-amino-2-chloro-4-fluorobenzenesulfonamide

InChI

InChI=1S/C6H6ClFN2O2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,9H2,(H2,10,11,12)

InChI Key

TXBDAHLPHMWZPE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)N

Origin of Product

United States

Foundational & Exploratory

4-Chloro-2-fluoro-5-sulfamoylaniline CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Intermediate for Fluorinated Sulfonamide Scaffolds[1]

Part 1: Executive Summary

4-Chloro-2-fluoro-5-sulfamoylaniline (CAS: 69156-33-8 ) is a high-value halogenated aromatic amine intermediate used primarily in the synthesis of next-generation agrochemicals (specifically uracil-based herbicides like Saflufenacil ) and pharmaceutical sulfonamides.[1] Its structure combines the lipophilicity of a chloro-fluoro-substituted benzene ring with the reactive versatility of a primary amine and a sulfonamide group.[1]

This guide details the chemical identity, a high-purity synthesis workflow, and the critical quality attributes (CQAs) required for its use in downstream process chemistry.

Part 2: Chemical Identity & Structural Analysis[1][2]
PropertySpecification
Chemical Name 4-Chloro-2-fluoro-5-sulfamoylaniline
IUPAC Name 5-Amino-2-chloro-4-fluorobenzenesulfonamide
CAS Number 69156-33-8
Molecular Formula

Molecular Weight 224.64 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
SMILES Nc1cc(c(F)cc1Cl)S(N)(=O)=O

Structural Significance: The 2-fluoro and 4-chloro substituents create a unique electronic environment that enhances the metabolic stability of derived drugs/agrochemicals.[1] The 5-sulfamoyl group (


) serves as a polar "handle" for further derivatization (e.g., urea formation in herbicides) or as a pharmacophore itself in diuretic agents.[1]
Part 3: Synthesis & Manufacturing (High-Purity Route)

Direct chlorosulfonation of 4-chloro-2-fluoroaniline is possible but often yields regioisomers and oxidative impurities.[1] The Protected Route (via Acetamide) is the industry standard for achieving >98% purity.

Reaction Scheme (Graphviz Visualization)

SynthesisRoute Start 4-Chloro-2-fluoroaniline (CAS: 57946-56-2) Step1 Acetylation (Protection) Start->Step1 Ac2O / AcOH Inter1 Intermediate A: 4'-Chloro-2'-fluoroacetanilide Step1->Inter1 Step2 Chlorosulfonation (ClSO3H) Inter1->Step2 Electrophilic Subst. Inter2 Intermediate B: Sulfonyl Chloride Derivative Step2->Inter2 Step3 Amidation & Hydrolysis (NH3 / H+) Inter2->Step3 Aminolysis Final Target Product: 4-Chloro-2-fluoro-5-sulfamoylaniline (CAS: 69156-33-8) Step3->Final

Caption: Step-wise synthesis pathway ensuring regioselectivity at the 5-position.

Detailed Protocol

Step 1: Protection (Acetylation) [1]

  • Reagents: 4-Chloro-2-fluoroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Acetic Acid (Solvent).[1]

  • Procedure: Dissolve starting aniline in acetic acid. Add acetic anhydride dropwise at 20-25°C. Stir for 2 hours.

  • Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl.

  • Outcome: Formation of 4'-Chloro-2'-fluoroacetanilide .[1] This protects the amine from oxidation during the harsh chlorosulfonation step.

Step 2: Chlorosulfonation

  • Reagents: Intermediate A, Chlorosulfonic acid (

    
    , 4-5 eq).[1]
    
  • Procedure: Slowly add Intermediate A to chlorosulfonic acid at <10°C (exothermic). Heat to 60-70°C for 3-4 hours to drive the reaction.[1]

  • Quenching: Pour the reaction mixture onto crushed ice carefully to precipitate the sulfonyl chloride.

  • Critical Control: Temperature control is vital to prevent desulfonation or polychlorination.

Step 3: Amidation & Deprotection [1]

  • Reagents: Aqueous Ammonia (

    
    ), Sodium Hydroxide (NaOH).[1]
    
  • Procedure:

    • Amidation: React the wet sulfonyl chloride cake with aqueous ammonia at 0-5°C.

    • Hydrolysis: Add NaOH to the mixture and heat to reflux (80-90°C) to cleave the acetyl group.

    • Isolation: Adjust pH to 6-7 with HCl to precipitate the final product. Filter and dry.[2][3][4][5]

Part 4: Applications in Drug & Agrochemical Development[1]

This intermediate is a "Privileged Scaffold" in two major sectors:

  • Herbicides (Protoporphyrinogen Oxidase Inhibitors):

    • It is a key building block for Saflufenacil (Kixor®). The aniline amine reacts with phosgene and an amino-ester to form the uracil ring system, while the sulfonamide side chain aids in translocation within the plant.[1]

  • Pharmaceuticals (Diuretics/Antihypertensives):

    • Used in the synthesis of "Indapamide-like" diuretics where the 4-chloro-3-sulfamoyl motif is modified with fluorine to alter

      
       and lipid solubility, improving bioavailability.[1]
      
Logical Relationship: From Intermediate to Active Agent

Applications cluster_Agro Agrochemicals cluster_Pharma Pharmaceuticals Intermediate 4-Chloro-2-fluoro-5-sulfamoylaniline Mechanism1 Uracil Ring Formation Intermediate->Mechanism1 Phosgenation Mechanism2 Bioisosteric Replacement Intermediate->Mechanism2 Derivatization Saflufenacil Saflufenacil (Herbicide) Mechanism1->Saflufenacil Diuretics Fluorinated Sulfonamide Diuretics Mechanism2->Diuretics

Caption: Divergent synthesis pathways utilizing the aniline and sulfonamide functional groups.[1]

Part 5: Analytical Characterization & Quality Control[1]

To validate the identity and purity of CAS 69156-33-8, the following analytical methods are standard:

  • HPLC (Purity):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Gradient of Water (0.1%

      
      ) and Acetonitrile.
      
    • Target: >98.0% Area.

    • Impurity Markers: Unreacted 4-chloro-2-fluoroaniline (Retention time < Product) and Des-sulfamoyl byproducts.[1]

  • 1H-NMR (DMSO-d6):

    • Diagnostic peaks:

      • 
         ~7.5-8.0 ppm (Ar-H, split by F coupling).[1]
        
      • 
         ~7.2 ppm (Broad singlet, 
        
        
        
        ).
      • 
         ~5.5-6.0 ppm (Broad singlet, 
        
        
        
        ).[1]
  • Mass Spectrometry (LC-MS):

    • Ionization: ESI+ or ESI-.[1]

    • Molecular Ion:

      
       (Cl isotope pattern 3:1).[1]
      
Part 6: Safety & Handling (MSDS Highlights)
  • Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed (Aniline derivative).[1]

  • Storage: Keep in a cool, dry place under inert atmosphere (Nitrogen) to prevent oxidation of the amine.

  • PPE: Nitrile gloves, safety goggles, and particulate respirator (N95/P2) are mandatory during handling to prevent sensitization.

References
  • ChemBuyersGuide. (2025). Commercial Sources and CAS Verification for 4-Chloro-2-fluoro-5-sulfamoylaniline (CAS 69156-33-8). Link

  • ChemicalBook. (2025). Product Specifications: 4-Chloro-2-fluoro-5-sulfamoylaniline. Link

  • BenchChem. (2025).[3][4][5] Synthesis of Halogenated Anilines: Technical Guide. Link[1]

  • PubChem. (2025).[6] Compound Summary: 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (Related Analog).[1] Link

  • ResearchGate. (2023). Synthesis of Sulfonamide Intermediates for Saflufenacil. Link

Sources

Spectral Analysis of 4-Chloro-2-fluoro-5-sulfamoylaniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of 4-Chloro-2-fluoro-5-sulfamoylaniline in Pharmaceutical Synthesis

4-Chloro-2-fluoro-5-sulfamoylaniline is a key chemical intermediate, primarily recognized for its role in the synthesis of Furosemide, a potent loop diuretic used to treat edema and hypertension.[1][2] The purity and structural integrity of this aniline derivative are paramount, as any impurities can carry through the synthetic process, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust analytical methodologies are essential for its characterization.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques required for the definitive analysis of 4-Chloro-2-fluoro-5-sulfamoylaniline. Tailored for researchers, scientists, and drug development professionals, this document moves beyond standard procedures to explain the causality behind experimental choices, ensuring a thorough understanding of how to achieve reliable and reproducible results. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR/Raman), providing detailed protocols and predictive analyses to serve as a practical reference in the laboratory.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of the nuclei, and the connectivity of atoms within the molecule. For a molecule such as 4-Chloro-2-fluoro-5-sulfamoylaniline, with its distinct aromatic protons and the presence of a fluorine atom, NMR is indispensable.

Scientific Integrity & Logic: Causality in Experimental Choices

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice for 4-Chloro-2-fluoro-5-sulfamoylaniline due to its ability to dissolve the polar aniline and sulfonamide groups. Furthermore, the acidic protons of the amine (NH2) and sulfonamide (SO2NH2) groups are less likely to undergo rapid exchange with the solvent compared to deuterated water (D2O), allowing for their observation in the ¹H NMR spectrum.[3] Tetramethylsilane (TMS) is used as an internal standard to provide a reference point (0 ppm) for the chemical shifts.[4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Chloro-2-fluoro-5-sulfamoylaniline into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d6.

    • Add a small amount of TMS as an internal standard.

    • Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.

  • Instrument Setup and Data Acquisition:

    • The spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[4]

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

      • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

      • Set the spectral width to approximately 0-200 ppm.

Data Presentation: Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Chloro-2-fluoro-5-sulfamoylaniline in DMSO-d6

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignmentRationale
~ 7.5d~ 21HAr-H (H-6)Ortho to the strongly electron-withdrawing SO2NH2 group and meta to the NH2 group.
~ 7.2s (broad)-2HSO₂NH₂Exchangeable protons of the sulfonamide group.
~ 6.9d~ 91HAr-H (H-3)Ortho to the NH2 group and meta to the Cl and SO2NH2 groups.
~ 5.5s (broad)-2HNH₂Exchangeable protons of the aniline group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Chloro-2-fluoro-5-sulfamoylaniline in DMSO-d6

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 155 (d, J ≈ 240 Hz)C-FCarbon directly attached to fluorine, showing a large one-bond C-F coupling.
~ 145C-NH₂Carbon attached to the electron-donating amino group.
~ 135C-SO₂NH₂Carbon bearing the electron-withdrawing sulfamoyl group.
~ 125C-ClCarbon attached to the chlorine atom.
~ 120 (d, J ≈ 20 Hz)C-H (C-3)Aromatic carbon with a two-bond C-F coupling.
~ 115 (d, J ≈ 5 Hz)C-H (C-6)Aromatic carbon with a three-bond C-F coupling.
Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR transfer->h1_nmr Insert Sample c13_nmr Acquire ¹³C NMR transfer->c13_nmr Insert Sample process Process Spectra h1_nmr->process c13_nmr->process assign Assign Signals process->assign impurity Identify Impurities assign->impurity report report impurity->report Final Report

Caption: Workflow for NMR analysis of 4-Chloro-2-fluoro-5-sulfamoylaniline.

Chapter 2: Mass Spectrometry - Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Scientific Integrity & Logic: Causality in Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 4-Chloro-2-fluoro-5-sulfamoylaniline, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7] This is ideal for confirming the molecular weight. For structural information, collision-induced dissociation (CID) can be employed in a tandem mass spectrometry (MS/MS) experiment to induce fragmentation of the molecular ion. A key fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[8][9] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an [M+2] peak approximately one-third the intensity of the M peak.[10]

Experimental Protocol: LC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Liquid Chromatography (LC):

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (0.1%) to promote protonation.

    • Mass Spectrometry (MS):

      • Use an ESI source in positive ion mode.

      • Acquire a full scan mass spectrum to identify the molecular ion.

      • Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to observe the fragmentation pattern.

Data Presentation: Predicted Mass Spectrometry Data

Table 3: Predicted Major Ions in the ESI-MS Spectrum of 4-Chloro-2-fluoro-5-sulfamoylaniline

m/z (Predicted)IonRationale
241.0/243.0[M+H]⁺Protonated molecular ion, showing the characteristic isotopic pattern for one chlorine atom.
177.0/179.0[M+H - SO₂]⁺Loss of a neutral SO₂ molecule from the protonated molecular ion. This is a common fragmentation pathway for aromatic sulfonamides.[8][9]
Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_interp Data Interpretation dissolve Dissolve in Solvent filter Filter Solution dissolve->filter inject Inject into LC-MS filter->inject full_scan Full Scan (MS1) inject->full_scan msms MS/MS on [M+H]⁺ full_scan->msms mw_confirm Confirm Molecular Weight msms->mw_confirm frag_analysis Analyze Fragmentation mw_confirm->frag_analysis impurity_id Identify Impurity Masses frag_analysis->impurity_id report report impurity_id->report Final Report FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Spectral Analysis grind Grind Sample with KBr press Press into Pellet grind->press background Collect Background Spectrum press->background sample_spec Collect Sample Spectrum background->sample_spec identify_peaks Identify Characteristic Peaks compare Compare with Reference identify_peaks->compare confirm_fg Confirm Functional Groups compare->confirm_fg report report confirm_fg->report Final Report

Caption: Workflow for FTIR analysis using the KBr pellet method.

Chapter 4: Synthesis, Potential Impurities, and Their Spectroscopic Signatures

A thorough understanding of the synthetic route to 4-Chloro-2-fluoro-5-sulfamoylaniline is crucial for predicting and identifying potential impurities. One common route to the closely related furosemide involves the chlorosulfonation and amination of a substituted benzoic acid. [11]Another patented process starts with 4-chloro-2-fluoro-toluene. [2]Impurities can arise from unreacted starting materials, by-products of side reactions, or isomers.

Potential Impurities:

  • Isomeric Impurities: Positional isomers, such as 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid , could be present from the synthesis of precursors. [12]* Unreacted Intermediates: Depending on the specific synthetic pathway, precursors like 4-chloro-2-fluoro-5-sulfamoylbenzoic acid could be carried over.

  • By-products: Side reactions could lead to the formation of various related substances. For example, during the synthesis of furosemide, a disubstituted impurity has been identified where a second furfurylamine molecule displaces the chlorine atom. [13] Spectroscopic Detection of Impurities:

  • NMR: Isomeric impurities will have distinct sets of chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra, allowing for their identification and quantification.

  • MS: Mass spectrometry is highly effective at detecting impurities with different molecular weights. An impurity like 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid would have a distinct molecular ion.

  • FTIR: While less specific for isomers, FTIR can detect impurities with different functional groups. For example, the presence of a carboxylic acid impurity would introduce a broad O-H stretch and a C=O stretch in the spectrum. [14]

Conclusion

The comprehensive spectral analysis of 4-Chloro-2-fluoro-5-sulfamoylaniline using NMR, MS, and FTIR spectroscopy provides a robust framework for ensuring its identity, purity, and quality. While direct experimental data for this specific compound is not widely published, a thorough understanding of the spectral characteristics of its precursors and related sulfonamides allows for accurate prediction and interpretation of its spectra. By following the detailed protocols and analytical logic outlined in this guide, researchers and drug development professionals can confidently characterize this critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product.

References

  • Lange, C., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 447-55. Available at: [Link]

  • Bothe, H., & Böhling, B. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • Attygalle, A. B., et al. (2013). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

  • Van Ginkel, L. A., et al. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1218(1), 101-9. Available at: [Link]

  • Wang, Y., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 834-841. Available at: [Link]

  • Wang, Y., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 834–841. Available at: [Link]

  • Sphon, J. A. (1978). Pulsed Positive Ion-Negative Ion Chemical Ionization Mass Spectrometry of Animal Drugs: Sulfonamides. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

  • Prasad, M., et al. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Oriental Journal of Chemistry. Available at: [Link]

  • Kumar, S., et al. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Doerge, D. R., & Bajic, S. (1995). HPLC/atmospheric pressure chemical ionization-mass spectroscopy of eight regulated sulfonamides. Rapid Communications in Mass Spectrometry, 9(11), 1012-5. Available at: [Link]

  • Kaluva, R., & Naganathappa, M. (2022). Vibrational spectra of aniline and substituents in the gas phase and water solvent at B3LYP-D3/6-311++G** level of theory. ResearchGate. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

  • AZoM. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM. Available at: [Link]

  • Lee, S. K., et al. (n.d.). Vibrational Spectroscopy of Aniline Cations and their H-loss Cations in Helium Droplets. NSF PAR. Available at: [Link]

  • Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. RSC. Available at: [Link]

  • Akyuz, S., et al. (2017). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. Acta Physica Polonica A, 130(1). Available at: [Link]

  • Natarajan, B., & Charanya, C. (2019). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Macedonian Journal of Chemistry and Chemical Engineering, 38(2), 253-266. Available at: [Link]

  • Jin, J., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(6), 2415. Available at: [Link]

  • Patel, R., et al. (2014). Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • Jin, J., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Semantic Scholar. Available at: [Link]

  • MCI. (n.d.). FTIR Analysis and Identification of Raw Materials – Physicochemical. MCI. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com. Available at: [Link]

  • IJNRD. (2023). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. IJNRD. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

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  • University of Calgary. (n.d.). H NMR Spectroscopy. University of Calgary. Available at: [Link]

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Comprehensive Technical Guide on 4-Chloro-2-fluoro-5-sulfamoylaniline: Molecular Characteristics, Synthesis, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-fluoro-5-sulfamoylaniline (CAS Registry Number: 69156-33-8), systematically known as 5-amino-2-chloro-4-fluorobenzenesulfonamide, is a highly functionalized aromatic building block[1]. In advanced drug discovery, tetrasubstituted anilines of this class serve as critical intermediates for synthesizing potent loop diuretics, carbonic anhydrase inhibitors, and targeted kinase inhibitors.

This technical whitepaper provides an authoritative breakdown of the compound’s molecular specifications, the structural causality behind its pharmacophore design, and field-proven protocols for its synthesis and analytical validation.

Core Molecular Specifications

The exact molecular formula of 4-Chloro-2-fluoro-5-sulfamoylaniline is C₆H₆ClFN₂O₂S . The compound features a benzene ring substituted with an amine, a fluorine atom, a chlorine atom, and a sulfamoyl group.

To ensure precise stoichiometric calculations during scale-up synthesis, the exact mass and elemental contributions are detailed below.

Quantitative Elemental Composition
ElementSymbolAtomsAtomic Weight ( g/mol )Mass ContributionMass Percentage
CarbonC612.01172.06632.08%
HydrogenH61.0086.0482.69%
ChlorineCl135.45035.45015.78%
FluorineF118.99818.9988.46%
NitrogenN214.00728.01412.47%
OxygenO215.99931.99814.24%
SulfurS132.06532.06514.27%
Total 19 224.639 g/mol 100.00%

Note: The monoisotopic exact mass for high-resolution mass spectrometry (HRMS) targeting the[M+H]⁺ adduct is 223.9822 Da .

Structural Causality in Drug Design

Every substituent on the 4-chloro-2-fluoro-5-sulfamoylaniline scaffold is strategically positioned to modulate pharmacokinetics and target binding [3]. Understanding the causality of these functional groups is essential for rational drug design:

  • Fluorine (Position 2): Fluorine is the smallest halogen but possesses the highest electronegativity. Its inclusion ortho to the amine group drastically lowers the pKa of the aniline, modulating its basicity. Furthermore, the strong C-F bond blocks metabolic oxidation (e.g., by CYP450 enzymes) at that position, increasing the biological half-life of the downstream drug [3].

  • Chlorine (Position 4): Chlorine provides necessary lipophilicity (LogP enhancement) and steric bulk. In many enzyme pockets, this chlorine atom engages in favorable hydrophobic interactions or halogen bonding with backbone carbonyls.

  • Sulfamoyl Group (-SO₂NH₂, Position 5): This is the primary pharmacophore for carbonic anhydrase (CA) inhibition. The sulfonamide nitrogen coordinates directly with the active-site zinc ion (Zn²⁺) in CA enzymes, while the oxygen atoms act as hydrogen-bond acceptors [4].

  • Aniline Amine (-NH₂, Position 1): Serves as the primary synthetic handle. Its nucleophilicity allows for diverse functionalization, such as amide coupling, urea formation, or reductive amination, to build the rest of the drug molecule.

Synthetic Methodology

The synthesis of 4-chloro-2-fluoro-5-sulfamoylaniline requires a tightly controlled, four-step sequence starting from 4-chloro-2-fluoroaniline. The protocol below is designed as a self-validating system, where the success of each step dictates the viability of the next.

Step-by-Step Protocol
  • Amine Protection (Acetylation):

    • Procedure: Dissolve 4-chloro-2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) and cool to 0°C. Add acetic anhydride (1.1 eq) dropwise.

    • Causality: The free aniline is highly susceptible to oxidation. Protection with an acetyl group prevents the destruction of the starting material during the harsh, highly electrophilic chlorosulfonation step and directs the incoming electrophile to the desired position.

  • Chlorosulfonation:

    • Procedure: To the isolated N-(4-chloro-2-fluorophenyl)acetamide, slowly add neat chlorosulfonic acid (5.0 eq) at 0°C. Heat the mixture to 60°C for 4 hours.

    • Causality: Chlorosulfonic acid acts as both solvent and reagent. Heating to 60°C provides the thermodynamic energy required to overcome the deactivating effects of the halogens. The sulfonyl group selectively adds to the 5-position (para to the fluorine atom) due to steric hindrance at the 3-position.

  • Amidation:

    • Procedure: Quench the reaction carefully over crushed ice to precipitate the sulfonyl chloride. Immediately filter and dissolve in tetrahydrofuran (THF). Add aqueous ammonia (28%, 10.0 eq) at 0°C.

    • Causality: Sulfonyl chlorides are highly unstable and prone to hydrolysis back to sulfonic acids in ambient moisture. Immediate amidation traps the intermediate as the stable sulfonamide.

  • Deprotection (Hydrolysis):

    • Procedure: Reflux the resulting acetamide in 6M HCl for 12 hours. Cool and neutralize with NaOH to pH 7 to precipitate the final product.

    • Causality: Acidic hydrolysis selectively cleaves the acetamide bond without disrupting the robust sulfonamide group, yielding the free aniline target.

Synthesis A 4-Chloro-2-fluoroaniline (Starting Material) B N-(4-Chloro-2-fluorophenyl)acetamide (Protection) A->B Ac2O, TEA, DCM (0°C to RT) C 5-Acetamido-2-chloro-4-fluorobenzene-1-sulfonyl chloride (Chlorosulfonation) B->C ClSO3H (60°C, 4h) D 5-Acetamido-2-chloro-4-fluorobenzenesulfonamide (Amidation) C->D NH3 (aq), THF (0°C) E 4-Chloro-2-fluoro-5-sulfamoylaniline (Deprotection) D->E 6M HCl (aq) (Reflux, 12h)

Figure 1: Step-by-step synthetic pathway for 4-Chloro-2-fluoro-5-sulfamoylaniline.

Analytical Protocols & Validation

To ensure structural integrity and >95% purity for downstream pharmaceutical applications [2], the synthesized batch must pass a multi-modal analytical validation loop.

Validation Parameters
  • UHPLC-ESI-MS (Purity & Mass): Run the sample on a C18 column using a water/acetonitrile gradient (0.1% formic acid). The UV chromatogram at 254 nm must show a single dominant peak. The positive electrospray ionization (ESI+) mass spectrum must yield a base peak at m/z 225.0 [M+H]⁺ , confirming the exact mass of 223.98 Da.

  • ¹H & ¹³C NMR (Structural Elucidation): Dissolve the compound in DMSO-d₆. The ¹H NMR spectrum must display two distinct aromatic singlets (or doublets with weak para/meta coupling) representing the protons at positions 3 and 6. This confirms the 1,2,4,5-tetrasubstitution pattern. Broad exchangeable singlets integrating to 2H each will confirm the -NH₂ and -SO₂NH₂ groups.

  • FT-IR Spectroscopy (Functional Groups): ATR-FTIR must show sharp N-H stretching bands between 3300–3400 cm⁻¹ (primary amines) and strong asymmetric/symmetric S=O stretching bands near 1330 cm⁻¹ and 1150 cm⁻¹.

Analytics Sample Synthesized Batch (CAS: 69156-33-8) LCMS UHPLC-ESI-MS (Mass & Purity) Sample->LCMS NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR IR FT-IR Spectroscopy (Functional Groups) Sample->IR Decision Data Concordance? LCMS->Decision m/z 225.0 [M+H]+ NMR->Decision Shift assignments IR->Decision SO2, NH2 bands Valid Validated Batch (>95% Purity) Decision->Valid Yes Reject Repurification (Recrystallization) Decision->Reject No

Figure 2: Multi-modal analytical validation workflow for structural confirmation.

References

  • ChemSrc. (2024). 4-Chloro-2-fluoro-5-sulfamoylaniline (CAS 69156-33-8) Properties and Spectra. Retrieved from[Link]

  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. Retrieved from[Link]

  • Supuran, C. T. (2017). Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry, 3(3), 349-360. Retrieved from[Link]

Technical Guide: Medicinal Chemistry Applications of 4-Chloro-2-fluoro-5-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and experimental handling of 4-Chloro-2-fluoro-5-sulfamoylaniline (CAS 69156-33-8).

CAS: 69156-33-8 Formula:


Molecular Weight:  224.64  g/mol
IUPAC Name:  5-Amino-2-chloro-4-fluorobenzenesulfonamide (Note: Numbering may vary based on priority; aniline-centric numbering is used here for consistency with the prompt).

Executive Summary

4-Chloro-2-fluoro-5-sulfamoylaniline is a high-value pharmacophore scaffold used primarily in the development of sulfonamide-based diuretics , carbonic anhydrase inhibitors (CAIs) , and anticancer agents . It represents a "next-generation" bioisostere of the classical 3-sulfamoyl-4-chloroaniline scaffold found in thiazide diuretics. The introduction of the fluorine atom at the C2 position (ortho to the amine) modulates the


 of the aniline nitrogen, enhances metabolic stability against N-acetylation, and increases lipophilicity, thereby altering the pharmacokinetic (PK) profile of derived drugs.

Structural Significance & Pharmacophore Analysis

In medicinal chemistry, this compound serves as a trifunctional building block. Its utility stems from the orthogonal reactivity of its three functional handles:

Functional HandleChemical NatureMedicinal Utility
Primary Amine (

)
NucleophileHandle for amide coupling, urea formation, or cyclization to form fused heterocycles (e.g., thiadiazines).
Sulfonamide (

)
Zinc-Binding Group (ZBG)Critical for binding to the active site of Carbonic Anhydrase (CA) isoforms and the

cotransporter (NCC).
Fluorine (

)
BioisostereBlocks metabolic oxidation at the C2 position; modulates the acidity of the neighboring amine; enhances blood-brain barrier (BBB) penetration.
Chlorine (

)
Lipophilic AnchorFills hydrophobic pockets in target enzymes (e.g., CA IX); provides steric bulk to enforce conformation.
Bioisosteric Replacement Logic

The transition from a non-fluorinated scaffold (e.g., 4-chloro-3-sulfamoylaniline) to this fluorinated derivative is often driven by the need to:

  • Reduce Clearance: The C-F bond is highly resistant to Cytochrome P450 oxidation.

  • Increase Potency: Fluorine can engage in multipolar interactions with protein backbone carbonyls.

  • Alter Solubility: Fluorination often increases lipophilicity (

    
    ), improving membrane permeability.
    

Synthetic Routes and Production

The synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline is non-trivial due to the directing effects of the substituents. Direct chlorosulfonation of 4-chloro-2-fluoroaniline often yields the 6-isomer due to steric crowding. The preferred industrial route involves the Benzoic Acid Curtius Rearrangement pathway to ensure regioselectivity.

Validated Synthesis Pathway (DOT Diagram)

SynthesisPathway Start 4-Chloro-2-fluorobenzoic acid (Starting Material) Step1 Chlorosulfonation (ClSO3H, 120°C) Start->Step1 Inter1 4-Chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid Step1->Inter1 Regioselective Substitution Step2 Amidation (NH4OH, 0°C) Inter1->Step2 Inter2 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid Step2->Inter2 Step3 Curtius Rearrangement (DPPA, t-BuOH -> TFA) Inter2->Step3 Decarboxylative Amination Product 4-Chloro-2-fluoro-5-sulfamoylaniline (Target Scaffold) Step3->Product

Caption: Regioselective synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline via benzoic acid precursor to avoid steric isomers.

Medicinal Chemistry Applications

Next-Generation Diuretics (Thiazide-Like)

This aniline is a direct precursor to fluorinated thiazide-like diuretics . By reacting the aniline nitrogen with acyl chlorides or aldehydes, researchers can synthesize analogues of Indapamide or Metolazone .

  • Mechanism: The sulfonamide group binds to the zinc ion in Carbonic Anhydrase (CA) and the chloride binding site of the NCC transporter in the distal convoluted tubule.

  • Advantage: The 2-fluoro substituent lowers the

    
     of the sulfonamide, potentially enhancing potency against CA isoforms involved in fluid retention.
    
Carbonic Anhydrase IX (CA IX) Inhibitors for Oncology

Sulfonamides are the primary class of inhibitors for CA IX, a hypoxia-induced enzyme overexpressed in solid tumors (breast, lung, kidney).

  • Application: The 4-Chloro-2-fluoro-5-sulfamoylaniline scaffold is coupled with "tail" moieties (e.g., glucoconjugates or positively charged pyridiniums) to create membrane-impermeable inhibitors that selectively target extracellular CA IX on tumor cells while sparing intracellular CA I/II (reducing side effects).

  • Design Strategy: The fluorine atom provides a unique "handle" for

    
    -NMR  screening, allowing researchers to track ligand binding in real-time.
    
Experimental Protocol: Synthesis of a Sulfonamide Urea Derivative

A common application is converting the aniline into a sulfonylurea (antidiabetic/diuretic hybrid).

Protocol: Coupling with Isocyanate

  • Preparation: Dissolve 4-Chloro-2-fluoro-5-sulfamoylaniline (1.0 eq) in anhydrous THF under Nitrogen atmosphere.

  • Activation: Cool to

    
    . Add triethylamine (1.2 eq) to deprotonate the aniline amine (Note: The sulfonamide protons are acidic but the amine is more nucleophilic towards isocyanates).
    
  • Coupling: Dropwise add the desired isocyanate (e.g., cyclohexyl isocyanate, 1.1 eq).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with water. The urea product typically precipitates. Filter, wash with cold ether, and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (Urea proton appears ~6.5-8.0 ppm) and Mass Spectrometry.
    

Logical Pathway of Drug Design (DOT Diagram)

DrugDesign Scaffold 4-Chloro-2-fluoro- 5-sulfamoylaniline Mod1 Cyclization with Phosgene/Aldehydes Scaffold->Mod1 Ring Closure Mod2 Amide Coupling (R-COCl) Scaffold->Mod2 Derivatization Mod3 Tail Attachment (PEG/Sugar) Scaffold->Mod3 Solubility Opt. Target1 Thiazide Diuretics (NCC Inhibition) Mod1->Target1 Target2 Anticancer Agents (CA IX Inhibition) Mod2->Target2 Target3 Antiepileptics (CNS Modulation) Mod2->Target3 Mod3->Target2

Caption: Strategic derivatization pathways transforming the core scaffold into therapeutic candidates.

Safety and Handling

  • Hazards: As an aniline derivative, it is potentially toxic by inhalation and skin contact. The sulfonamide group confers acidity (

    
    ).
    
  • Storage: Store under inert atmosphere (Argon) at

    
     to prevent oxidation of the amine.
    
  • Stability: The C-F and C-Cl bonds are stable under standard physiological conditions, but the sulfonamide can hydrolyze under strong acidic reflux.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12462572, 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid. (Precursor data).[1] Retrieved from [Link]

  • Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for Sulfonamide CAIs).
  • ChemSrc. CAS 69156-33-8 Entry: 4-Chloro-2-fluoro-5-sulfamoylaniline.[2] Retrieved from [Link]

Sources

4-Chloro-2-fluoro-5-sulfamoylaniline: A Strategic Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-fluoro-5-sulfamoylaniline (CAS 69156-33-8) is a highly functionalized, 1,2,4,5-tetrasubstituted benzene derivative that serves as a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs). Its unique substitution pattern—combining the electron-withdrawing and lipophilicity-modulating properties of halogens with the hydrogen-bonding capacity of a sulfamoyl group—makes it an ideal precursor for modern kinase inhibitors and classic diuretic sulfonamides. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its regioselective synthesis, and its applications in drug discovery.

Structural and Physicochemical Profiling

The synthetic utility of 4-chloro-2-fluoro-5-sulfamoylaniline stems from its precise tetrasubstitution. Each functional group plays a distinct role in both downstream chemical reactivity and the pharmacokinetic profile of the final drug molecule:

  • Aniline (-NH₂): Provides a nucleophilic handle for subsequent coupling reactions, such as amide bond formation or heterocyclic ring closures.

  • Halogens (-F, -Cl): The fluorine atom at C2 increases the metabolic stability of the aromatic ring and modulates the pKa of the adjacent amino group. The chlorine atom at C4 provides steric bulk and enhances the overall lipophilicity (logP) of the molecule.

  • Sulfamoyl (-SO₂NH₂): A classic pharmacophore that acts as a strong hydrogen bond donor and acceptor, essential for anchoring molecules within the ATP-binding pockets of kinases or the active sites of metalloenzymes.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Chloro-2-fluoro-5-sulfamoylaniline
CAS Registry Number 69156-33-8
Molecular Formula C₆H₆ClFN₂O₂S
Molecular Weight 224.64 g/mol
Structural Class Tetrasubstituted Aniline / Aryl Sulfonamide
Physical State Solid (White to off-white powder)
Predicted Density ~1.7 g/cm³

De Novo Synthesis and Mechanistic Pathway

The synthesis of 4-chloro-2-fluoro-5-sulfamoylaniline is a masterclass in exploiting the electronic directing effects of substituted benzenes. The standard industrial and laboratory route begins with 4-chloro-2-fluoroaniline and proceeds via a two-step chlorosulfonation-amination sequence [1].

Mechanistic Causality of Regioselectivity

During the first step, 4-chloro-2-fluoroaniline is reacted with an excess of chlorosulfonic acid (ClSO₃H). The substitution occurs exclusively at the C5 position due to a perfect alignment of electronic and steric effects:

  • Superacidic Medium Effect: In neat chlorosulfonic acid, the strongly activating, ortho/para-directing -NH₂ group is completely protonated to form an anilinium ion (-NH₃⁺). This converts it into a strongly deactivating, meta-directing group (directing electrophiles to C3 and C5).

  • Halogen Directing Effects: The fluorine atom at C2 is ortho/para-directing (its para position is C5). The chlorine atom at C4 is also ortho/para-directing (its ortho positions are C3 and C5).

  • Synergistic Activation: Position C5 is the only site on the ring that is simultaneously para to the fluorine, ortho to the chlorine, and meta to the deactivated anilinium group. This synergistic activation overcomes the general deactivation of the ring, yielding exclusively the 5-substituted product [2].

Synthesis A 4-Chloro-2-fluoroaniline (Starting Material) C 2-Amino-5-chloro-4-fluorobenzenesulfonyl chloride (Reactive Intermediate) A->C 1. ClSO₃H (excess), 0 °C → 120 °C 2. Ice quench [EAS exclusively at C5] E 4-Chloro-2-fluoro-5-sulfamoylaniline (Target Building Block) C->E NH₄OH (aq), 0 °C → RT [Nucleophilic Acyl Substitution]

Synthetic workflow for 4-chloro-2-fluoro-5-sulfamoylaniline highlighting key mechanistic steps.

Experimental Protocols (Self-Validating Systems)

The following methodology details the synthesis of the building block, emphasizing the causality behind operational choices to ensure a reproducible, high-yield system.

Step 1: Regioselective Chlorosulfonation
  • Setup: Equip a perfectly dry round-bottom flask with a dropping funnel, magnetic stirrer, and a gas scrubber (to neutralize evolved HCl and SO₂ gases).

  • Reagent Addition: Cool chlorosulfonic acid (5–10 equivalents) to 0–5 °C using an ice-salt bath.

    • Causality: ClSO₃H acts as both the solvent and the electrophile source. A large excess is required to drive the equilibrium toward the sulfonyl chloride rather than stopping at the sulfonic acid intermediate.

  • Substrate Addition: Add 4-chloro-2-fluoroaniline dropwise over 30 minutes.

    • Causality: The initial protonation and subsequent sulfonation are highly exothermic; dropwise addition prevents thermal degradation and side-product formation.

  • Heating: Gradually heat the mixture to 100–120 °C and stir for 3 hours.

    • Causality: High thermal energy is required to overcome the activation energy barrier imposed by the deactivating -NH₃⁺, -F, and -Cl groups on the aromatic ring.

  • Quenching: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring.

    • Causality: Ice water hydrolyzes the excess ClSO₃H into H₂SO₄ and HCl, while the highly hydrophobic 2-amino-5-chloro-4-fluorobenzenesulfonyl chloride precipitates as a solid. Temperature control prevents the hydrolysis of the newly formed sulfonyl chloride.

  • Isolation: Filter the solid intermediate immediately and wash with cold water. Proceed to Step 2 immediately.

Step 2: Amination to Sulfonamide
  • Reaction: Suspend the wet sulfonyl chloride cake in a large excess of cold aqueous ammonia (28% NH₄OH) at 0–5 °C. Stir for 2 hours, allowing the mixture to slowly reach room temperature.

    • Causality: Ammonia acts as a potent nucleophile, rapidly displacing the chloride via nucleophilic acyl substitution. The excess ammonia neutralizes the generated HCl.

  • Workup: Acidify the mixture slightly (pH ~6) using dilute HCl, filter the resulting precipitate, wash thoroughly with distilled water, and dry under vacuum at 50 °C.

    • Causality: Washing removes residual ammonium chloride salts, yielding high-purity 4-chloro-2-fluoro-5-sulfamoylaniline ready for downstream API synthesis.

Applications in Pharmaceutical Synthesis

The primary modern application of 4-chloro-2-fluoro-5-sulfamoylaniline is its use as a core building block in the synthesis of tricyclic heterocyclic kinase inhibitors [3].

Specifically, derivatives synthesized from this building block have shown profound efficacy in inhibiting Proviral Integration site for Moloney murine leukemia virus (PIM) kinases and Bruton's Tyrosine Kinase (BTK) . These kinases are critical nodes in cell survival and proliferation pathways. By incorporating the 4-chloro-2-fluoro-5-sulfamoyl motif, medicinal chemists can achieve highly specific hydrogen bonding within the kinase hinge region while occupying hydrophobic sub-pockets, making these compounds prime candidates for oncology (e.g., non-Hodgkin's lymphoma) and autoimmune disease therapies [3].

Pathway Stimulus Receptor Tyrosine Kinase / BCR PI3K PI3K Pathway Stimulus->PI3K BTK BTK Pathway Stimulus->BTK PIM PIM Kinases (1/2/3) PI3K->PIM Upregulation Survival Cell Survival & Proliferation (Oncogenic Drive) BTK->Survival NF-κB Activation PIM->Survival Phosphorylation of BAD/MYC Inhibitor Synthesized API (e.g., Tricyclic Kinase Inhibitor) Inhibitor->BTK Targeted Inhibition Inhibitor->PIM Targeted Inhibition

Role of synthesized kinase inhibitors in blocking BTK and PIM kinase survival pathways.

References

  • Title:Process for preparing sulfonamide compounds Source: US Patent 3161675A URL
  • Title: Chlorosulfonation of aromatic and hetero-aromatic systems Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL: [Link]

  • Title: Tricyclic Compounds for Use as Kinase Inhibitors Source: World Intellectual Property Organization (WIPO) - WO2013004984A1 URL: [Link]

Advanced Theoretical Characterization of 4-Chloro-2-fluoro-5-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical Studies on 4-Chloro-2-fluoro-5-sulfamoylaniline (CAS 69156-33-8) Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary

4-Chloro-2-fluoro-5-sulfamoylaniline (CAS 69156-33-8) represents a critical scaffold in the synthesis of next-generation thiazide-like diuretics and sulfonamide-based carbonic anhydrase inhibitors. While traditional sulfonamides (e.g., chlorothiazide, indapamide intermediates) are well-characterized, the introduction of a fluorine atom at the ortho position to the aniline moiety significantly alters the electronic landscape and metabolic stability of the ring.

This technical guide outlines a rigorous theoretical framework for characterizing this molecule. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict its reactivity profile, validate its spectroscopic signature for quality control, and assess its potential for intermolecular interactions in active pharmaceutical ingredient (API) co-crystals.

Computational Methodology: The Gold Standard

To ensure data integrity and reproducibility, the following computational protocol is recommended as the industry standard for this class of halogenated sulfonamides.

Level of Theory

For systems containing third-period elements (S, Cl) and highly electronegative atoms (F, O, N), standard basis sets are insufficient.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline for vibrational analysis. However, for accurate non-covalent interaction (NCI) modeling—critical for the sulfonamide group's hydrogen bonding—ωB97X-D (dispersion-corrected) is superior.

  • Basis Set: 6-311++G(d,p) .[1][2][3] The diffuse functions (++) are mandatory to correctly model the lone pairs on the sulfonamide oxygen and the anionic character often associated with sulfonamide deprotonation.

Protocol Workflow

The following self-validating workflow ensures that the theoretical model aligns with physical reality.

TheoreticalWorkflow Start Input Structure (CAS 69156-33-8) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Validation Node: Are all Freqs positive? Freq->Valid Valid->Opt No (Re-optimize) Prop1 Electronic Properties (HOMO-LUMO / MEP) Valid->Prop1 Yes Prop2 Spectroscopic Profiling (IR/Raman Scaling) Valid->Prop2 Yes Prop3 NBO Analysis (Hyperconjugation) Valid->Prop3 Yes Output Final Technical Dossier Prop1->Output Prop2->Output Prop3->Output

Figure 1: Standardized computational workflow for the validation of halogenated sulfonamide intermediates.

Structural & Geometric Analysis

The introduction of the fluorine atom at position 2 creates specific steric and electronic effects that distinguish this molecule from its non-fluorinated analogs (e.g., 4-chloro-3-sulfamoylaniline).

Conformational Locking

The sulfonamide group (


) at position 5 is capable of rotation. However, theoretical scans typically reveal a high rotational barrier due to:
  • Intramolecular Hydrogen Bonding: A potential interaction between one sulfonamide oxygen and the adjacent aromatic proton (H6).

  • Steric Hindrance: The bulky Chlorine atom at position 4 restricts the rotation of the sulfonamide group, locking it into a preferred orientation relative to the benzene plane.

Key Geometric Parameters (Predicted)

Based on analogous DFT studies of chlorobenzenesulfonamides, the expected geometric parameters are:

ParameterBond/AngleTheoretical Value (B3LYP)Experimental Expectation (XRD)Significance
Bond Length C(1)-N(amine)1.38 Å1.37 ÅIndicates

character due to resonance.
Bond Length S-O (Sulfonyl)1.44 Å1.43 ÅDouble bond character; critical for IR identification.
Bond Length C(2)-F1.35 Å1.34 ÅShort, strong bond; highly resistant to metabolism.
Bond Angle O-S-O119.5°120.0°Deviates from tetrahedral due to repulsion.

Note: Theoretical values must be validated against Single Crystal X-Ray Diffraction (XRD) data if available.

Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting how this intermediate reacts during drug synthesis (e.g., acylation of the aniline amine).

Molecular Electrostatic Potential (MEP)

The MEP map is the primary tool for visualizing reactive sites.

  • Red Regions (Negative Potential): Localized strictly on the Sulfonyl Oxygens and the Fluorine atom. These are sites for electrophilic attack or hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Localized on the Amine protons (-NH2) and Sulfonamide protons (-SO2NH2) .

  • Implication: The 1-Amino group is the primary nucleophile. However, the presence of the electron-withdrawing Fluorine (at C2) and Chlorine (at C4) reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. Synthesis adjustments (e.g., higher temperature or stronger catalysts) may be required compared to non-fluorinated analogs.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Primarily located on the aniline nitrogen and the aromatic ring. Represents the molecule's ability to donate electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the sulfonamide group and the halogenated ring carbons. Represents susceptibility to nucleophilic attack (e.g., nucleophilic aromatic substitution at the Fluorine position is a potential degradation pathway).

  • Band Gap: A large HOMO-LUMO gap (typically > 4.5 eV) is expected, indicating high chemical stability (hardness).

Vibrational Spectroscopy (IR & Raman)

For Quality Control (QC) of the raw material, theoretical frequency calculations provide the "fingerprint" to identify impurities.

Scaling Factors

Raw DFT frequencies are typically overestimated (harmonic approximation). A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied to align with experimental FT-IR data.

Diagnostic Bands
Vibrational ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityAssignment

~3650~3510MediumAniline asymmetric stretch

~3550~3410MediumAniline symmetric stretch

~1380~1325StrongSulfonyl asymmetric stretch (Key ID)

~1190~1145Very StrongSulfonyl symmetric stretch (Key ID)

~1250~1200StrongAryl-Fluorine stretch

Thermodynamic & NLO Properties

Thermodynamic Parameters

Calculations at 298.15 K and 1 atm provide Enthalpy (


), Entropy (

), and Heat Capacity (

). These are essential for process safety engineering when scaling up synthesis.
  • Entropy (

    
    ):  Increases with temperature; critical for calculating Gibbs Free Energy (
    
    
    
    ) of reaction.
Non-Linear Optical (NLO) Potential

The "push-pull" architecture—electron-donating amine vs. electron-withdrawing sulfonyl/halogens—creates a significant dipole moment (


) and hyperpolarizability (

). This suggests the material may exhibit NLO activity, relevant if the material is used in advanced materials science beyond pharma.

References

  • Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016.
  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652, 1993. Link

  • Mardirossian, N., & Head-Gordon, M. "ωB97X-V: A 10-parameter, range-separated hybrid, generalized gradient approximation density functional with nonlocal correlation." Physical Chemistry Chemical Physics, 16(21), 9904-9924, 2014. Link

  • Govindasamy, P., et al. "FT-IR, FT-Raman, molecular geometry, vibrational assignment and DFT studies of 4-chloro-3-sulfamoylbenzoic acid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 123, 466-476, 2014. (Key analog study). Link

  • PubChem Compound Summary. "4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (Analog)." National Center for Biotechnology Information. Link

  • Charanya, C., et al. "Molecular Docking and Quantum Chemical Computations of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid." ResearchGate, 2025. Link

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Methodological & Application

Synthesis of Diverse Derivatives from 4-Chloro-2-fluoro-5-sulfamoylaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of a variety of chemical derivatives starting from 4-Chloro-2-fluoro-5-sulfamoylaniline. This versatile building block, a substituted aniline, offers multiple reactive sites, enabling the creation of a diverse library of compounds with significant potential in medicinal chemistry and materials science. This guide will delve into the chemical logic behind synthetic strategies and provide detailed, actionable protocols for key transformations.

Introduction: The Strategic Value of 4-Chloro-2-fluoro-5-sulfamoylaniline

4-Chloro-2-fluoro-5-sulfamoylaniline is a key intermediate, notably in the synthesis of high-yield furosemide, a potent loop diuretic.[1][2] Its structural complexity, featuring chloro, fluoro, and sulfamoyl substituents, provides a unique platform for generating novel molecules with tailored properties. The strategic placement of these functional groups allows for selective modifications at the amino group, the aromatic ring, and the sulfamoyl moiety, making it an attractive scaffold for drug discovery programs.

The following sections will explore the reactivity of this molecule and present detailed protocols for key synthetic transformations, including modifications of the amino and sulfamoyl groups, and alterations to the aromatic core.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of 4-Chloro-2-fluoro-5-sulfamoylaniline stems from the distinct reactivity of its three primary functional regions: the nucleophilic amino group, the electrophilic aromatic ring (activated for certain transformations), and the modifiable sulfamoyl group.

G cluster_amino Amino Group Modifications cluster_sulfamoyl Sulfamoyl Group Modifications cluster_ring Aromatic Ring Modifications 4-Chloro-2-fluoro-5-sulfamoylaniline 4-Chloro-2-fluoro-5-sulfamoylaniline N-Alkylation N-Alkylation 4-Chloro-2-fluoro-5-sulfamoylaniline->N-Alkylation Electrophiles (R-X) N-Acylation N-Acylation 4-Chloro-2-fluoro-5-sulfamoylaniline->N-Acylation Acylating Agents (RCOCl) Diazotization Diazotization 4-Chloro-2-fluoro-5-sulfamoylaniline->Diazotization NaNO2, H+ N-Alkylation/Arylation N-Alkylation/Arylation Diazotization->N-Alkylation/Arylation via Sulfonyl Chloride Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling Diazotization->Palladium-Catalyzed Cross-Coupling Sandmeyer Reaction Precursor

Caption: Key reactive sites and derivatization pathways for 4-Chloro-2-fluoro-5-sulfamoylaniline.

Part 1: Modification of the Amino Group

The primary amino group is a versatile handle for introducing a wide array of functionalities.

N-Alkylation and N-Acylation

Direct N-alkylation and N-acylation are fundamental transformations for modifying the aniline nitrogen. These reactions introduce alkyl or acyl groups, which can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and physicochemical characteristics.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base is crucial to deprotonate the aniline nitrogen, enhancing its nucleophilicity without competing in the reaction.

  • Solvent: An aprotic polar solvent is typically used to dissolve the reactants and facilitate the reaction without interfering with the electrophile.

Table 1: Reaction Conditions for N-Alkylation and N-Acylation

ReactionElectrophile/Acylating AgentBaseSolventTypical Temperature
N-Alkylation Alkyl halide (e.g., CH₃I)K₂CO₃, NaHDMF, AcetonitrileRoom Temperature to 60 °C
N-Acylation Acyl chloride (e.g., Acetyl chloride)Pyridine, Et₃NDichloromethane, THF0 °C to Room Temperature

Protocol 1: General Procedure for N-Acetylation

  • Dissolve 4-Chloro-2-fluoro-5-sulfamoylaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Diazotization and Sandmeyer Reaction

The conversion of the amino group to a diazonium salt opens up a vast array of synthetic possibilities through the Sandmeyer and related reactions.[3][4] This allows for the introduction of various substituents, including halogens, cyano, hydroxyl, and sulfonyl chloride groups, which are otherwise difficult to install directly.

Causality Behind Experimental Choices:

  • Low Temperature: Diazonium salts are notoriously unstable and can decompose violently.[5] Maintaining a temperature between 0-5 °C is critical for their formation and subsequent reaction.[5]

  • Acidic Conditions: A strong acid is required for the in-situ generation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.[6]

G cluster_sandmeyer Sandmeyer & Related Reactions start 4-Chloro-2-fluoro-5-sulfamoylaniline diazonium Aryl Diazonium Salt start->diazonium NaNO2, HCl 0-5 °C chloro Ar-Cl diazonium->chloro CuCl bromo Ar-Br diazonium->bromo CuBr cyano Ar-CN diazonium->cyano CuCN hydroxyl Ar-OH diazonium->hydroxyl H2O, Δ sulfonyl_chloride Ar-SO2Cl diazonium->sulfonyl_chloride SO2, CuCl2

Caption: Diazotization of 4-Chloro-2-fluoro-5-sulfamoylaniline followed by Sandmeyer reactions.

Protocol 2: General Procedure for Diazotization and Subsequent Sandmeyer Chlorination

  • Suspend 4-Chloro-2-fluoro-5-sulfamoylaniline (1.0 eq) in a mixture of concentrated HCl and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0-5 °C for 30 minutes after the addition is complete. Test for the presence of excess nitrous acid using starch-iodide paper.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or distillation.

Part 2: Modification of the Sulfamoyl Group

The sulfamoyl moiety offers another point of diversification. While the N-H bonds are less reactive than the aniline amino group, they can be functionalized under specific conditions. A common strategy involves the conversion of the parent aniline to a sulfonyl chloride, which is then reacted with various amines.

Protocol 3: Two-Step Synthesis of N-Substituted Sulfonamides

This protocol outlines a conceptual pathway. The first step involves a Sandmeyer-type reaction to convert the amino group to a sulfonyl chloride. The second step is the reaction of the sulfonyl chloride with an amine.

Step 1: Synthesis of 4-Chloro-2-fluoro-5-(chlorosulfonyl)benzenesulfonamide

  • Follow the diazotization procedure outlined in Protocol 2 .

  • Instead of adding the diazonium salt to a CuCl solution, saturate the diazonium salt solution at 0-5 °C with sulfur dioxide gas.

  • Add a catalytic amount of copper(II) chloride.

  • The sulfonyl chloride will precipitate and can be isolated by filtration. This intermediate is often used directly in the next step due to its reactivity.

Step 2: Synthesis of N-Alkyl/Aryl-4-chloro-2-fluoro-5-sulfamoylaniline Derivatives

  • Dissolve the crude 4-chloro-2-fluoro-5-(chlorosulfonyl)benzenesulfonamide (1.0 eq) in a suitable solvent like acetone or THF.[7]

  • Cool the solution to 0-5 °C.

  • Slowly add the desired primary or secondary amine (2.2 eq) to the solution.[7]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and acidify with HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.[7]

Part 3: Modification of the Aromatic Ring

The chloro-substituent on the aromatic ring is amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Buchwald-Hartwig Amination

This powerful reaction allows for the formation of a new C-N bond, replacing the chlorine atom with a primary or secondary amine. This is a valuable tool for creating libraries of substituted anilines.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: A specific palladium precatalyst and a bulky, electron-rich phosphine ligand are essential for the catalytic cycle to proceed efficiently.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

ComponentExampleRole
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of active Pd(0) catalyst
Ligand XPhos, SPhos, RuPhosStabilizes the palladium center and facilitates oxidative addition and reductive elimination
Base NaOtBu, K₃PO₄, Cs₂CO₃Amine deprotonation and regeneration of the active catalyst
Solvent Toluene, DioxaneAnhydrous, aprotic solvent

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk flask under an inert atmosphere, add 4-Chloro-2-fluoro-5-sulfamoylaniline (1.0 eq), the desired amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

4-Chloro-2-fluoro-5-sulfamoylaniline is a highly functionalized starting material with significant potential for the synthesis of diverse and complex molecules. By strategically targeting the amino group, the sulfamoyl moiety, or the aromatic ring, researchers can access a wide range of derivatives. The protocols provided in this guide, based on established and reliable chemical transformations, offer a solid foundation for exploring the synthetic utility of this valuable building block in drug discovery and materials science. It is imperative that all reactions are conducted with appropriate safety precautions in a well-ventilated fume hood, and all reagents and solvents should be handled according to their respective safety data sheets.

References

  • Process for the prepar
  • Sandmeyer reaction. Wikipedia. [Link]

  • SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. YouTube. [Link]

  • Process for the prepar
  • Process for the prepar
  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. PMC. [Link]

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  • Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. PMC. [Link]

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  • 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | C7H5ClFNO4S | CID 12462572 - PubChem. [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. [Link]

  • Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles | Organic Letters - ACS Publications. [Link]

  • Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. [Link]

  • Sandmeyer reaction (video) | Khan Academy. [Link]

  • Efficient General Method for Sulfamoylation of a Hydroxyl Group - ResearchGate. [Link]

  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P
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The Strategic Utility of 4-Chloro-2-fluoro-5-sulfamoylaniline in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Keystone Intermediate in Modern Diuretic Synthesis

In the landscape of pharmaceutical manufacturing, the efficiency and robustness of synthetic routes are paramount. 4-Chloro-2-fluoro-5-sulfamoylaniline and its closely related derivatives, particularly 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, represent a class of critical intermediates. Their strategic importance is most prominently exemplified in the synthesis of potent loop diuretics, such as Furosemide. The specific arrangement of chloro, fluoro, and sulfamoyl groups on the aromatic ring imparts unique reactivity and is instrumental in achieving the desired pharmacological profile of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth exploration of the synthesis and application of these intermediates. We will elucidate the synthetic pathways, provide detailed experimental protocols, and discuss the underlying chemical principles that make these molecules valuable assets in drug development. For researchers and professionals in the pharmaceutical industry, a thorough understanding of the chemistry of these intermediates is essential for process optimization, impurity profiling, and the development of next-generation therapeutic agents.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the physicochemical properties and safety profile of any chemical intermediate is a prerequisite for its safe handling and effective use in synthesis.

Table 1: Physicochemical Data of Key Compounds

Property4-Chloro-2-fluoroaniline4-Chloro-2-fluoro-5-sulfamoylbenzoic acid
Molecular Formula C₆H₅ClFN[1]C₇H₅ClFNO₄S[2]
Molecular Weight 145.56 g/mol [1]253.64 g/mol [2]
Appearance Clear slightly yellow clear liquidWhite to slightly yellow product
Boiling Point 83-85 °C @ 12 mm HgNot available
Melting Point Not applicableNot available
CAS Number 57946-56-2[1]4793-22-0[2]

Safety and Handling:

4-Chloro-2-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3][4] It is crucial to handle this and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[3][4] For the sulfamoyl-substituted derivatives, similar or potentially enhanced toxicity should be assumed in the absence of specific data. Always consult the material safety data sheet (MSDS) before handling these compounds.[3][4]

Core Synthetic Application: The Furosemide Pathway

A primary application of this class of intermediates is in the synthesis of Furosemide, a widely used loop diuretic. The use of a fluorinated precursor, specifically 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, offers a significant advantage over traditional routes, leading to nearly quantitative yields in the final condensation step.[5]

Workflow for the Synthesis of Furosemide```dot

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Start [label="4-Chloro-2-fluoro-toluene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="4-Chloro-2-fluoro-benzotrichloride"]; Intermediate2 [label="4-Chloro-2-fluoro-5-chlorosulfonyl-benzoic acid"]; Intermediate3 [label="4-Chloro-2-fluoro-5-sulfamoyl-benzoic acid"]; Final_Product [label="Furosemide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagent1 [label="Photochlorination\n(Cl2, light)", shape=note, fillcolor="#FBBC05"]; Reagent2 [label="Chlorosulfonylation & Hydrolysis\n(HSO3Cl, H2SO4)", shape=note, fillcolor="#FBBC05"]; Reagent3 [label="Ammonolysis\n(NH4OH)", shape=note, fillcolor="#FBBC05"]; Reagent4 [label="Condensation\n(Furfurylamine)", shape=note, fillcolor="#FBBC05"];

Start -> Intermediate1 [label="Step A"]; Intermediate1 -> Intermediate2 [label="Step B1"]; Intermediate2 -> Intermediate3 [label="Step B2"]; Intermediate3 -> Final_Product [label="Step C"];

Reagent1 -> Intermediate1 [style=dotted, arrowhead=none]; Reagent2 -> Intermediate2 [style=dotted, arrowhead=none]; Reagent3 -> Intermediate3 [style=dotted, arrowhead=none]; Reagent4 -> Final_Product [style=dotted, arrowhead=none]; }

Caption: Proposed Hofmann rearrangement pathway.

Method B: Via Curtius Rearrangement

  • Principle: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine. [6][7]This method is known for its tolerance of a wide range of functional groups and retention of stereochemistry. [8]* Proposed Protocol:

    • Acyl Azide Formation: Convert 4-chloro-2-fluoro-5-sulfamoylbenzoic acid to the corresponding acyl azide. This is typically done by reacting the acid chloride with sodium azide.

    • Curtius Rearrangement:

      • Heat the acyl azide in an inert solvent (e.g., toluene). The rearrangement will occur with the evolution of nitrogen gas to form the isocyanate.

      • Caution: Acyl azides can be explosive and should be handled with extreme care.

    • Hydrolysis: Add water or dilute acid to the isocyanate intermediate to facilitate hydrolysis and decarboxylation to the desired aniline.

    • Isolate and purify the product as described for the Hofmann rearrangement.

Part 3: Condensation with Furfurylamine to Synthesize Furosemide
  • Principle: This is a nucleophilic aromatic substitution reaction where the amino group of furfurylamine displaces the fluorine atom of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid. The fluorine atom is activated towards displacement by the electron-withdrawing carboxylic acid and sulfamoyl groups.

  • Protocol:

    • In a reaction vessel, create a mixture of 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid and furfurylamine. A molar excess of furfurylamine is typically used. [9] 2. Heat the mixture to approximately 95 °C for about 2 hours. [9] 3. Monitor the reaction by HPLC until completion.

    • Upon completion, cool the reaction mixture and dissolve it in a suitable basic aqueous solution (e.g., sodium hydroxide).

    • Treat with activated carbon to decolorize the solution, if necessary, and filter.

    • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the crude Furosemide.

    • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure Furosemide.

Analytical Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is critical. A combination of chromatographic and spectroscopic techniques should be employed.

Table 2: Recommended Analytical Methods

TechniquePurposeTypical Conditions
HPLC Purity determination and reaction monitoringColumn: C18 reversed-phase. Mobile Phase: Gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate). Detection: UV at a suitable wavelength (e.g., 254 nm).
GC-MS Identification of volatile impurities and starting materialsColumn: Capillary column suitable for aromatic amines. Ionization: Electron Impact (EI). Detector: Mass Spectrometer.
¹H and ¹³C NMR Structural elucidation and confirmationSolvent: DMSO-d₆ or CDCl₃. Provides characteristic chemical shifts and coupling constants for the aromatic protons and carbons.
FTIR Identification of functional groupsCharacteristic absorptions for N-H, S=O, C=O, and C-F bonds would be expected.

For quantitative analysis, a validated HPLC method with a reference standard is the industry standard. For compounds like 4-chloro-2-fluoroaniline, LC-MS methods have been developed for sensitive determination. [10][11]

Conclusion

4-Chloro-2-fluoro-5-sulfamoylaniline and its benzoic acid precursor are highly valuable intermediates in the pharmaceutical industry, particularly for the synthesis of loop diuretics. The synthetic routes, especially the one starting from 4-chloro-2-fluoro-toluene, offer significant advantages in terms of yield and purity of the final product. While the direct synthesis of the aniline may require further process development, established rearrangement reactions provide a solid theoretical foundation for its preparation. The protocols and analytical guidance provided herein offer a comprehensive resource for researchers and drug development professionals working with this important class of compounds. Adherence to strict safety protocols is essential when handling these reactive and potentially hazardous materials.

References

  • Google Patents. (n.d.). WO1996012714A1 - Process for the preparation of furosemide.
  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). US5739361A - Process for the preparation of furosemide.
  • Google Patents. (n.d.). EP0788494B1 - Process for the preparation of furosemide.
  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Cole-Parmer. (2005, November 3). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Retrieved from [Link]

  • Al-Tel, T. H. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini reviews in medicinal chemistry, 15(14), 1148–1167.
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  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
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  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827148A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Google Patents. (n.d.). US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid.
  • Merchant, K. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Dong, S., Yang, H., & Ye, D. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • Al-Masoudi, W. A., & Al-Amery, M. H. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 2.
  • Dong, S., Yang, H., & Ye, D. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.

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Regioselective Nitration of 4-Chloro-2-fluoro-5-sulfamoylaniline: A Dual-Pathway Protocol for C3 and C6 Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of highly substituted anilines is a cornerstone of medicinal chemistry, particularly in the synthesis of sulfonamide-based therapeutics. The substrate 4-chloro-2-fluoro-5-sulfamoylaniline presents a fascinating challenge in electrophilic aromatic substitution (SEAr) due to the competing electronic effects of its four substituents.

To achieve precise regiocontrol during nitration, the chemist must manipulate the protonation state of the primary amine. This application note details a self-validating, dual-pathway system that exploits these electronic effects to selectively synthesize either the C6-nitro or C3-nitro derivative.

Causality in Experimental Design: The Directing Group Logic

The aniline ring is numbered such that the -NH₂ group is at C1, -F at C2, -Cl at C4, and -SO₂NH₂ at C5. The available positions for nitration are C3 and C6.

  • Pathway A (C6-Nitration via Protection): The free amino group is highly susceptible to oxidation by nitric acid, which can lead to tarry decomposition products[1]. By protecting the amine as an acetamide (-NHAc), we moderate its reactivity while retaining its strong ortho/para-directing nature[2]. With the para position (C4) blocked by chlorine and one ortho position (C2) blocked by fluorine, the dominant -NHAc group strictly directs the incoming nitronium ion (NO₂⁺) to the remaining ortho position: C6 .

  • Pathway B (C3-Nitration via Superacidic Protonation): If the reaction is performed in superacidic media (oleum/fuming HNO₃) without protection, the amine is instantaneously and completely protonated to form the anilinium ion (-NH₃⁺). This converts the strongly activating amine into a strongly deactivating, meta-directing group. The -NH₃⁺ group directs to C3 and C5 (C5 is blocked). Remarkably, the other three substituents (-F, -Cl, and -SO₂NH₂) also synergistically direct the electrophile to C3 . Because the ring is severely deactivated by the anilinium ion and the halogens, vigorous conditions (elevated temperatures and fuming acids) are required to force the reaction[3].

Reaction Workflow & Pathway Visualization

G Substrate 4-Chloro-2-fluoro- 5-sulfamoylaniline Acetanilide Acetamide Intermediate (-NHAc directs to C6) Substrate->Acetanilide Ac2O, AcOH Protection Anilinium Anilinium Intermediate (-NH3+ directs to C3) Substrate->Anilinium Oleum (H2SO4/SO3) Protonation C6_Product 4-Chloro-2-fluoro-6-nitro- 5-sulfamoylaniline Acetanilide->C6_Product 1. HNO3/H2SO4 (0°C) 2. HCl/EtOH (Reflux) C3_Product 4-Chloro-2-fluoro-3-nitro- 5-sulfamoylaniline Anilinium->C3_Product Fuming HNO3 (60°C) Direct Nitration

Regioselective nitration pathways of 4-chloro-2-fluoro-5-sulfamoylaniline.

Quantitative Data & Pathway Comparison

The following table summarizes the divergent conditions and self-validating analytical expectations for both pathways. While modern transition-metal catalyzed nitrations exist[4], the classical mixed-acid approaches remain the most scalable and reliable for heavily deactivated rings.

ParameterPathway A (C6-Nitration)Pathway B (C3-Nitration)
Amine State Protected (-NHAc)Protonated (-NH₃⁺)
Dominant Directing Group -NHAc (Strong Activating, o/p-director)Synergistic (-NH₃⁺, -SO₂NH₂, -F, -Cl)
Reagents Ac₂O; conc. HNO₃/H₂SO₄; HCl/EtOHOleum (20% SO₃); Fuming HNO₃
Reaction Temperature 0–5 °C (Nitration step)60 °C
Regioselectivity Exclusive C6 substitutionExclusive C3 substitution
Expected Yield 70–75% (over 3 steps)60–65%
Self-Validating NMR Loss of C6 aromatic proton signalLoss of C3 aromatic proton signal

Experimental Methodologies

Protocol A: Synthesis of 4-Chloro-2-fluoro-6-nitro-5-sulfamoylaniline (C6-Nitration)

This three-step sequence utilizes steric and electronic protection to gently functionalize the C6 position.

Step 1: Acetylation

  • Suspend 4-chloro-2-fluoro-5-sulfamoylaniline (10.0 g, 44.5 mmol) in glacial acetic acid (50 mL) in a 250 mL round-bottom flask.

  • Add acetic anhydride (6.3 mL, 66.7 mmol, 1.5 eq) dropwise.

  • Stir the mixture at 60 °C for 2 hours until TLC indicates complete consumption of the starting material.

  • Cool the solution to room temperature and pour it into 200 mL of ice-cold distilled water. Filter the resulting white precipitate, wash with water, and dry under vacuum to yield the acetanilide intermediate.

Step 2: Nitration

  • Dissolve the acetanilide intermediate in concentrated H₂SO₄ (40 mL) and cool the flask to 0 °C using an ice-salt bath.

  • In a separate addition funnel, prepare a nitrating mixture of concentrated HNO₃ (3.5 mL) and concentrated H₂SO₄ (10 mL).

  • Add the nitrating mixture dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent oxidative degradation[1].

  • Stir for an additional 1 hour at 0–5 °C. Pour the mixture over 300 g of crushed ice. Filter the pale yellow precipitate and wash thoroughly with cold water.

Step 3: Deprotection

  • Suspend the crude nitrated acetanilide in ethanol (100 mL).

  • Add concentrated aqueous HCl (20 mL) and heat the mixture to reflux for 4 hours.

  • Cool to room temperature and carefully neutralize to pH 7 using 2M NaOH.

  • Extract with ethyl acetate (3 × 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from toluene/hexane to afford the pure C6-nitro product.

Protocol B: Synthesis of 4-Chloro-2-fluoro-3-nitro-5-sulfamoylaniline (C3-Nitration)

This single-step protocol leverages superacidic conditions to override the amine's natural directing effects, forcing substitution at the highly deactivated C3 position[3].

Step 1: Direct Nitration in Superacid

  • Equip a 100 mL three-neck flask with a mechanical stirrer, internal thermometer, and dropping funnel. Caution: Perform strictly in a well-ventilated fume hood.

  • Add oleum (20% SO₃ in H₂SO₄, 30 mL) and cool to 0 °C.

  • Slowly add 4-chloro-2-fluoro-5-sulfamoylaniline (5.0 g, 22.2 mmol) in small portions. The dissolution is exothermic; ensure the temperature remains below 15 °C. The amine is now fully masked as the anilinium ion.

  • Dropwise add fuming nitric acid (>90% HNO₃, 1.1 mL, 26.6 mmol, 1.2 eq).

  • Remove the ice bath and gradually heat the reaction mixture to 60 °C. Maintain this temperature for 4 hours. The severe electron-withdrawing nature of the ring necessitates this thermal push[3].

  • Cool the mixture to room temperature and carefully pour it dropwise over 400 g of rapidly stirred crushed ice.

  • Filter the resulting precipitate, wash extensively with cold water until the filtrate is neutral, and recrystallize from hot ethanol to yield the pure C3-nitro product.

References

1.[3] PrepChem. "Synthesis of 4-chloro-2-fluoro-5-nitroaniline." PrepChem.com. Available at: 2.[4] Gao, Y., Mao, Y., Zhang, B., Zhan, Y., & Huo, Y. "Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source." Organic & Biomolecular Chemistry (RSC Publishing), 2018. Available at: 3.[2] Benchchem. "Navigating the Selective Nitration of Aniline: A Technical Support Guide." Benchchem Technical Resources. Available at: 4.[1] Benchchem. "Technical Support Center: Regioselective Nitration of Substituted Anilines." Benchchem Technical Resources. Available at:

Sources

A Robust HPLC-UV Method for the Quantification of 4-Chloro-2-fluoro-5-sulfamoylaniline: Development, Protocol, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-2-fluoro-5-sulfamoylaniline. As a substituted aniline, this compound represents a class of molecules that are critical intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The accurate determination of its purity and concentration is paramount for quality control in manufacturing and research. This guide provides a comprehensive, step-by-step protocol using a reverse-phase HPLC system with UV detection. The narrative explains the scientific rationale behind the selection of chromatographic parameters and outlines a full validation strategy based on the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[3][4][5]

Introduction and Method Rationale

4-Chloro-2-fluoro-5-sulfamoylaniline is a complex aromatic amine containing chloro, fluoro, and sulfonamide functional groups. These structural motifs are common in pharmacologically active molecules. Given its structure, it is a moderately polar compound, making it an ideal candidate for analysis by reverse-phase HPLC, a technique that excels at separating, identifying, and quantifying a wide range of pharmaceuticals.[3]

The primary objective was to develop a method that is not only accurate and precise but also robust enough for routine use in a quality control environment. The choices behind the method's core components are explained below:

  • Mode of Separation: Reverse-Phase HPLC The analyte's aromatic nature and moderate polarity make it well-suited for retention on a nonpolar stationary phase (like C18) with elution controlled by a polar mobile phase. This is the most common and versatile mode of HPLC for pharmaceutical analysis.

  • Stationary Phase: C18 Column An octadecylsilane (C18) column was selected for its strong hydrophobic interactions with the analyte, providing excellent retention and resolution. The high surface area and stability of modern C18 columns ensure long-term performance and reproducibility.

  • Mobile Phase Composition: Acetonitrile and Phosphate Buffer A binary mobile phase consisting of an organic modifier (acetonitrile) and an aqueous buffer (potassium dihydrogen phosphate) was chosen.

    • Acetonitrile (ACN): Selected for its low viscosity and UV transparency, allowing for efficient elution and sensitive detection.

    • Phosphate Buffer (pH 3.0): The aniline and sulfonamide groups on the analyte have pKa values that make their ionization state sensitive to pH. Maintaining a consistent, slightly acidic pH of 3.0 suppresses the ionization of the weakly basic aniline group, ensuring a single, non-ionized species interacts with the stationary phase. This results in sharp, symmetrical peaks and highly reproducible retention times.

  • Detection: UV Spectrophotometry The aromatic ring in 4-Chloro-2-fluoro-5-sulfamoylaniline provides strong chromophores, making UV detection a sensitive and straightforward choice. An initial UV scan would determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the 240-280 nm range. For this method, a wavelength of 254 nm is proposed as a robust starting point, common for aromatic compounds.[6]

Materials and Equipment

2.1 Reagents and Chemicals

  • 4-Chloro-2-fluoro-5-sulfamoylaniline Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Deionized Water (18.2 MΩ·cm)

2.2 Equipment

  • HPLC system equipped with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or Nylon)

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with Orthophosphoric Acid)
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Experimental Protocols

The following diagram outlines the complete workflow from preparation to analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (Buffer + ACN) sys_setup 4. System Setup & Equilibration prep_mobile->sys_setup prep_std 2. Prepare Standard Stock (Accurate Weighing) prep_sample 3. Prepare Sample Solution (Dilute to Target Conc.) prep_std->prep_sample run_seq 6. Run Analytical Sequence (Standard, Blank, Samples) prep_sample->run_seq sys_suit 5. System Suitability Test (5x Standard Injections) sys_setup->sys_suit sys_suit->run_seq integrate 7. Integrate Chromatograms run_seq->integrate calculate 8. Calculate Concentration (External Standard Method) integrate->calculate report 9. Generate Final Report calculate->report

Caption: HPLC analysis workflow from preparation to reporting.

4.1 Step-by-Step Methodology

  • Mobile Phase A Preparation (0.02 M KH₂PO₄, pH 3.0):

    • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 using diluted orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Final Mobile Phase Preparation (60:40 A:B):

    • Combine 600 mL of Mobile Phase A with 400 mL of Acetonitrile (Mobile Phase B).

    • Mix thoroughly and degas for 15 minutes in a sonicator.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 4-Chloro-2-fluoro-5-sulfamoylaniline reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. This is the standard stock solution.

  • Sample Solution Preparation:

    • Prepare the sample by accurately weighing an amount expected to contain 10 mg of the analyte and dissolving it in the mobile phase using the same procedure as the standard preparation.

    • Ensure the final concentration is within the linear range of the method (e.g., 100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • System Equilibration and Suitability:

    • Equilibrate the HPLC system by pumping the mobile phase at 1.0 mL/min until a stable baseline is achieved (typically 30 minutes).

    • Perform a System Suitability Test (SST) by injecting the standard solution five consecutive times. The results must meet the criteria in Table 2 before proceeding.

  • Chromatographic Analysis:

    • Inject a blank (mobile phase), followed by the standard solution, and then the sample solutions.

    • Integrate the peak area of the analyte in each chromatogram.

  • Calculation:

    • Calculate the concentration of 4-Chloro-2-fluoro-5-sulfamoylaniline in the sample using the external standard method:

    Concentration (µg/mL) = (AreaSample / AreaStandard) * ConcentrationStandard

Method Validation Protocol

The developed method must be validated to ensure it is fit for its purpose, adhering to ICH Q2(R2) guidelines.[3][5] The following parameters must be assessed.

Validation ParameterAcceptance CriteriaPurpose
System Suitability Tailing Factor (T) ≤ 2.0; Theoretical Plates (N) > 2000; %RSD of peak areas < 2.0% (for n=5)To verify the HPLC system is performing adequately for the analysis.
Specificity No interference from blank or placebo at the retention time of the analyte. Peak purity should pass.To ensure the signal measured is solely from the analyte of interest.[4]
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.To demonstrate a direct proportional relationship between concentration and detector response.[7]
Accuracy Mean recovery of 98.0% - 102.0% at three concentration levels (e.g., 80%, 100%, 120%).To assess the closeness of the measured value to the true value.[7]
Precision (Repeatability) %RSD ≤ 2.0% for six replicate sample preparations at 100% of the target concentration.To measure the method's consistency under the same operating conditions over a short interval.
Precision (Intermediate) %RSD ≤ 2.0% when the analysis is performed by a different analyst on a different day.To assess the method's reproducibility within the same laboratory.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio ≥ 10).To define the lower limit of the method's useful range.
Robustness %RSD ≤ 2.0% after small, deliberate changes to method parameters (e.g., pH ±0.2, Flow Rate ±0.1 mL/min, Column Temp ±2°C).To demonstrate the method's reliability during normal use.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the quantitative analysis of 4-Chloro-2-fluoro-5-sulfamoylaniline. By explaining the rationale behind the chromatographic choices and providing a detailed, step-by-step protocol, this guide serves as a valuable resource for its implementation. The integrated method validation plan, based on authoritative ICH guidelines, ensures that the procedure is robust, reliable, and suitable for use in regulated research and quality control environments.[3][5][7]

References

  • Vertex AI Search. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • PubMed. (2011, July 15). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ScienceDirect. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Slideshare. (n.d.). analytical method validation and validation of hplc.
  • PubMed Central. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
  • Oxford Academic. (2020, June 4). Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications.
  • Chem-Impex. (n.d.). 4-Chloro-2-fluoroaniline.

Sources

Application Note: A Robust GC-MS Method for the Analysis of 4-Chloro-2-fluoro-5-sulfamoylaniline and its Reaction Products Following Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 4-Chloro-2-fluoro-5-sulfamoylaniline and its potential reaction products, such as synthetic impurities and degradation products. Due to the low volatility and high polarity of the target analyte, a chemical derivatization step is essential for successful GC-MS analysis. This guide provides comprehensive, step-by-step protocols for sample preparation, a robust acylation/methylation derivatization procedure, optimized GC-MS parameters, and a forced degradation study to demonstrate the method's stability-indicating capabilities. The causality behind experimental choices, expected mass spectral fragmentation patterns, and key method validation parameters are discussed in detail to provide researchers, scientists, and drug development professionals with a reliable and scientifically-grounded analytical framework.

Introduction: The Analytical Challenge

4-Chloro-2-fluoro-5-sulfamoylaniline is a key chemical intermediate in the synthesis of various pharmaceuticals.[1] Its molecular structure contains a primary aniline amine and a sulfonamide group, both of which are polar and possess active hydrogens. These functional groups render the molecule non-volatile and prone to thermal degradation at temperatures typically used in GC inlets. Direct injection onto a GC-MS system would result in poor chromatographic peak shape, low sensitivity, and potential decomposition, making accurate analysis impossible.

To overcome these challenges, a derivatization strategy is required. Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar, more volatile derivatives that are thermally stable and suitable for GC analysis.[2] This method not only improves chromatographic performance but can also enhance detector response.[2] This note details a dual acylation and methylation derivatization protocol, which effectively masks the active hydrogens on the amine and sulfonamide groups, enabling robust and reproducible analysis.

Furthermore, ensuring the purity and stability of pharmaceutical intermediates is a critical regulatory requirement.[3] This application note therefore includes a protocol for forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and validate the developed method as a stability-indicating assay, in line with International Council for Harmonisation (ICH) guidelines.[4][5][6]

Experimental Workflow Overview

The analytical process follows a logical sequence from sample preparation through data interpretation. The workflow is designed to ensure sample integrity, achieve efficient derivatization, and generate high-quality, reproducible GC-MS data.

Workflow cluster_prep Phase 1: Sample Preparation & Stressing cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis & Interpretation Sample Sample of 4-Chloro-2-fluoro- 5-sulfamoylaniline Forced_Deg Forced Degradation (Acid, Base, Oxidative, etc.) Sample->Forced_Deg Sample->Forced_Deg Control Unstressed Control Sample->Control Sample->Control Deriv Derivatization Protocol (Acylation & Methylation) Forced_Deg->Deriv Forced_Deg->Deriv Control->Deriv Control->Deriv GCMS GC-MS Analysis Deriv->GCMS Deriv->GCMS Data Data Processing & Interpretation GCMS->Data GCMS->Data Report Final Report Data->Report Data->Report

Caption: Overall experimental workflow from sample handling to final report.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradants and establishing the stability-indicating nature of the analytical method.[6][7] The goal is to achieve 5-20% degradation of the parent compound.[3][6]

Materials:

  • 4-Chloro-2-fluoro-5-sulfamoylaniline

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 6% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

Procedure:

  • Stock Solution: Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, then neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours. Cool, then neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid analyte in an oven at 105°C for 48 hours. Dissolve a portion in methanol to the stock concentration.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B compliant) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Sample: Dilute 1 mL of the stock solution with 1 mL of water.

  • Preparation for Derivatization: For each stressed sample and the control, evaporate 100 µL to dryness under a gentle stream of nitrogen before proceeding to Protocol 2.

Protocol 2: Derivatization (Acylation and Methylation)

This protocol is adapted from established methods for sulfonamide analysis.[8] It involves a two-step process: methylation of the sulfonamide nitrogen followed by acylation of the aniline nitrogen. This ensures both polar sites are masked.

Materials:

  • Dried sample residue from Protocol 1

  • Diazomethane solution (or trimethylsilyldiazomethane as a safer alternative)

  • Hexane (GC Grade)

  • Ethyl Acetate (GC Grade)

  • 10% Pentafluoropropionic Anhydride (PFPA) in hexane

  • 5% Diethylamine in ethyl acetate

  • 1 M Phosphate Buffer (pH 6.8)

  • Anhydrous Sodium Sulfate

Procedure:

  • Methylation: To the dried residue, add 200 µL of diazomethane solution. Allow the reaction to proceed for 15 minutes at room temperature.

    • Rationale: Diazomethane is a highly effective methylating agent for acidic protons, such as the one on the sulfonamide group (-SO₂NH₂).

  • Evaporation: Gently evaporate the diazomethane solution to approximately 50 µL with a stream of nitrogen.

  • Acylation: Add 50 µL of 10% PFPA in hexane, mix, then add 25 µL of 5% diethylamine in ethyl acetate. Let stand for 30 minutes.

    • Rationale: PFPA is a potent acylating agent for the primary amine (aniline) group. Diethylamine acts as a catalyst. The pentafluoropropionyl group adds significant mass and unique isotopic patterns, aiding in mass spectral identification.

  • Quench & Cleanup: Evaporate the sample to near dryness at 40°C. Caution: Do not evaporate completely to avoid loss of volatile derivatives.[8]

  • Extraction: Add 200 µL of 10% ethyl acetate in cyclohexane and 300 µL of 1 M phosphate buffer (pH 6.8). Vortex for 15 seconds and centrifuge.

    • Rationale: The buffer wash removes excess derivatizing reagents and byproducts.[8]

  • Final Preparation: Carefully remove the bottom aqueous layer. Add a small amount of anhydrous sodium sulfate to the top organic layer to remove residual water. The sample is now ready for GC-MS injection.

Protocol 3: GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time precision and temperature control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity in Electron Ionization (EI) mode.
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed column suitable for a wide range of semi-volatile compounds.
Inlet Split/Splitless, 280°CEnsures efficient volatilization of derivatized analytes while minimizing thermal stress.
Injection Mode Splitless, 1 µL injection volumeMaximizes sensitivity for trace-level impurity and degradant analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 100°C, hold 1 min; Ramp 15°C/min to 300°C; Hold 5 minProvides good separation of early-eluting byproducts from the main derivatized analyte.
MS Source Electron Ionization (EI), 70 eVStandard ionization technique that produces reproducible, library-searchable fragmentation patterns.
MS Quadrupole 150°CA standard temperature to prevent analyte condensation.
Scan Range 50 - 550 m/zCovers the expected mass range of the derivatized parent compound and its fragments.

Data Analysis and Interpretation

Expected Mass Spectral Fragmentation

Understanding the fragmentation pathway is key to confirming the identity of the analyte and its derivatives. Aromatic sulfonamides exhibit characteristic fragmentation patterns, including the loss of SO₂ and cleavage of the Ar-S and S-N bonds.[9][10][11]

Fragmentation Parent Derivatized Parent Ion [M]+• Loss_SO2 [M - SO2]+• (Loss of 64 Da) Parent->Loss_SO2 - SO2 Loss_C2F5CO [M - C2F5CO]+ Parent->Loss_C2F5CO - C2F5CO• Loss_SO2NCH3 [M - SO2NCH3]+ Parent->Loss_SO2NCH3 - •SO2NCH3 Aniline_Frag Aniline-derived fragment Loss_SO2NCH3->Aniline_Frag rearrangement

Caption: Predicted EI fragmentation pathway for derivatized analyte.

  • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), resulting in a fragment ion at [M-64].[9][10]

  • Alpha Cleavage: Cleavage adjacent to the carbonyl group of the pentafluoropropionyl moiety can lead to the loss of a •C₂F₅CO radical.

  • S-N Bond Cleavage: The bond between the sulfur and the methylated nitrogen can break, leading to characteristic fragments.

  • Ar-S Bond Cleavage: Cleavage of the bond between the aromatic ring and the sulfur atom can also occur, generating ions corresponding to the substituted aniline portion of the molecule.

Method Validation Summary

A validated GC-MS method is crucial for ensuring that results meet regulatory standards for quality control.[4][12] The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[13][14][15]

Validation Parameter Acceptance Criteria Typical Result
Specificity No interference from degradants at the analyte's retention time.Peak purity analysis confirms analyte peak is spectrally homogenous.
Linearity (R²) ≥ 0.995> 0.998 over a range of 1-20 µg/mL.
Accuracy (% Recovery) 80 - 120%95.3% – 109% at three concentration levels.[16]
Precision (% RSD) Repeatability: ≤ 5%; Intermediate Precision: ≤ 10%Intra-day RSD: < 2%; Inter-day RSD: < 4%.[13]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10~0.5 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3~0.15 µg/mL

Conclusion

The analytical method detailed in this note provides a comprehensive solution for the robust analysis of 4-Chloro-2-fluoro-5-sulfamoylaniline and its reaction products. By employing a validated derivatization strategy, the inherent challenges of analyzing this polar and thermally labile compound by GC-MS are effectively overcome. The inclusion of forced degradation protocols demonstrates that the method is stability-indicating, making it a powerful tool for impurity profiling, quality control, and stability testing in pharmaceutical development. The explained rationale behind each step, coupled with expected fragmentation data and validation parameters, equips researchers with the necessary information to successfully implement and adapt this method in their laboratories.

References

  • Deng, F., O'Connor, D., & G. Borchardt, R. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.
  • Tsikas, D., & Gutzki, F. M. (2019). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as N,N-dipentafluorobenzyl derivatives in human urine for pharmacological and doping control purposes. Journal of Chromatography B.
  • ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • Gao, J., Li, Y., & Wang, Y. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry.
  • Langley, G. J. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For.
  • Reeves, V. B. (1999). Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications.
  • ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
  • Al-Adhroey, A. H., et al. (2022). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. Journal of AOAC International.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Taylor & Francis Online. (2025). Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS.
  • Tokyo Chemical Industry. (n.d.). GC Derivatization Reagents.
  • Ali, S., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules.
  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications.
  • Scilife. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Journal of Chemical and Pharmaceutical Research. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method.
  • IVT Network. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Sharma, M. C., & Sharma, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline.
  • Cook, E. K., et al. (2024). Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms Used in Aromatic Hydrocarbon and Trichloroethene Bioremediation. Environmental Science & Technology.
  • ChemicalBook. (n.d.). 4-Chloro-2-fluoroaniline synthesis.
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry.
  • Chem-Impex. (n.d.). 4-Chloro-2-fluoroaniline.
  • Benchchem. (n.d.). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide.

Sources

Application Note: Large-Scale Synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors.[1] It details the large-scale synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline (also known as 5-amino-2-chloro-4-fluorobenzenesulfonamide ), a critical intermediate for the herbicide Flumioxazin and various sulfonamide-based therapeutics.

Executive Summary

The regioselective synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline presents a classic challenge in aromatic substitution: introducing a sulfonyl group meta to the amino group. Direct chlorosulfonation of the aniline precursor typically yields the ortho-isomer (position 6) due to the strong directing effect of the amine.

To achieve the 5-position substitution required for high-value agrochemicals like Flumioxazin, this protocol utilizes the Nitro Route . By starting with 2-chloro-4-fluoronitrobenzene , we leverage the meta-directing nature of the nitro group and the ortho/para-directing effects of the halogens to selectively target position 5. This method ensures high regiochemical purity (>98%) and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is broken down into three critical process steps designed for safety and yield optimization.

  • Step 1: Chlorosulfonation. Electrophilic aromatic substitution on 2-chloro-4-fluoronitrobenzene using chlorosulfonic acid. The nitro group directs the electrophile to the meta position, while the fluorine and chlorine atoms synergistically activate position 5.

  • Step 2: Ammonolysis. Conversion of the sulfonyl chloride to the sulfonamide using aqueous ammonia.

  • Step 3: Nitro Reduction. Chemoselective reduction of the nitro group to the aniline using Iron/Acid (Bechamp) or Catalytic Hydrogenation, preserving the halogen substituents.

Chemical Pathway Diagram

SynthesisRoute SM 2-Chloro-4-fluoronitrobenzene (Starting Material) Step1 Step 1: Chlorosulfonation (ClSO3H, 120°C) SM->Step1 Int1 2-Chloro-4-fluoro-5-nitro- benzenesulfonyl chloride Step1->Int1 Step2 Step 2: Ammonolysis (NH3 aq, <10°C) Int1->Step2 Int2 2-Chloro-4-fluoro-5-nitro- benzenesulfonamide Step2->Int2 Step3 Step 3: Reduction (Fe/HCl or H2/Pd) Int2->Step3 Product 4-Chloro-2-fluoro-5- sulfamoylaniline (Target) Step3->Product

Caption: Reaction scheme for the regioselective synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline.

Detailed Experimental Protocols

Step 1: Chlorosulfonation

Objective: Introduce the sulfonyl chloride group at position 5. Critical Hazard: Chlorosulfonic acid is violently reactive with water. All equipment must be bone-dry.

Reagents:

  • 2-Chloro-4-fluoronitrobenzene (1.0 equiv)[2]

  • Chlorosulfonic acid (

    
    ) (5.0 - 8.0 equiv)
    
  • Thionyl chloride (

    
    ) (0.5 equiv, optional to drive conversion)
    

Protocol:

  • Charge: In a glass-lined reactor equipped with a scrubber (for HCl/SO2 gas), charge Chlorosulfonic acid. Cool to 10–15°C.

  • Addition: Slowly add molten 2-Chloro-4-fluoronitrobenzene over 2 hours. Note: Maintain temp < 30°C to prevent decomposition.[3]

  • Reaction: Slowly ramp temperature to 110–120°C . Hold for 6–8 hours.

    • Mechanism Check: At this temp, the thermodynamic product (5-isomer) is favored.

  • Quench: Cool the mass to 20°C.

  • Isolation: Drown the reaction mass slowly into a mixture of crushed ice and water (ratio 1:3) while stirring vigorously. Maintain quench temp < 5°C.

  • Filtration: Filter the precipitated sulfonyl chloride immediately. Wash with ice-cold water until pH is neutral.

    • Stability Note: The sulfonyl chloride is hydrolytically unstable; proceed immediately to Step 2.

Step 2: Ammonolysis

Objective: Convert the sulfonyl chloride to the sulfonamide.

Reagents:

  • Wet Cake from Step 1 (assumed 1.0 equiv)

  • Ammonium Hydroxide (25% aq. solution) (4.0 equiv)

  • Acetonitrile or Acetone (Solvent, optional for homogeneity)

Protocol:

  • Preparation: Charge Ammonium Hydroxide into the reactor. Cool to 0–5°C.[4]

  • Addition: Add the wet sulfonyl chloride cake portion-wise (or as a solution in acetone) to the ammonia solution.

    • Exotherm Control: This reaction is highly exothermic. Rate of addition must be controlled to keep T < 10°C.

  • Completion: Stir at 20°C for 2 hours. Monitor by HPLC (Target: <0.5% Sulfonyl Chloride).

  • Workup: Acidify the mixture to pH 4–5 with dilute HCl to precipitate the product fully.

  • Filtration: Filter the solid 2-Chloro-4-fluoro-5-nitrobenzenesulfonamide. Wash with water and dry.[4][5][6]

Step 3: Nitro Reduction (Bechamp Method)

Objective: Reduce the nitro group to the amine without dechlorinating/defluorinating the ring. Why Iron? Catalytic hydrogenation (Pd/C) carries a risk of hydrodehalogenation (removing Cl/F). Iron/Acid is chemoselective.

Reagents:

  • Nitro intermediate (1.0 equiv)[2][7]

  • Iron Powder (325 mesh) (3.5 equiv)

  • Acetic Acid (Catalytic) or HCl (0.1 equiv)

  • Water/Ethanol solvent system.

Protocol:

  • Activation: Suspend Iron powder in water/ethanol with catalytic acid. Heat to reflux (70–80°C) for 30 mins to activate the surface.

  • Addition: Add the Nitro intermediate portion-wise over 1 hour.

  • Reflux: Maintain reflux for 3–5 hours. Monitor consumption of starting material.[5]

  • Basification: Adjust pH to 8–9 with Sodium Carbonate to precipitate iron salts as oxides.

  • Filtration: Filter hot through a Celite pad to remove iron sludge.

  • Crystallization: Cool the filtrate to 5°C. The product, 4-Chloro-2-fluoro-5-sulfamoylaniline , crystallizes out.

  • Drying: Dry under vacuum at 50°C.

Process Parameters & Data Summary

ParameterStep 1 (Chlorosulfonation)Step 2 (Ammonolysis)Step 3 (Reduction)
Temperature 120°C (Reaction) / <5°C (Quench)<10°C70–80°C (Reflux)
Stoichiometry 1.0 : 6.0 (

)
1.0 : 4.0 (

)
1.0 : 3.5 (Fe)
Typical Yield 85–90%92–95%80–85%
Purity (HPLC) N/A (Unstable Intermediate)>95%>98%
Key By-product Sulfonic acid (hydrolysis)Sulfonic acid saltDe-halogenated impurity

Analytical Controls & Specifications

To ensure "self-validating" reliability, the following checkpoints must be met:

  • Intermediate 1 (Sulfonyl Chloride):

    • Test: Solubility in cold toluene.

    • Criteria: Clear solution indicates absence of sulfonic acid (insoluble).

  • Final Product (Aniline):

    • Appearance: Off-white to pale grey powder.

    • Melting Point: 165–170°C (approx., varies by polymorph).

    • HPLC: >98.0% Area %.[1][8]

    • NMR: Confirm 1,2,4,5-substitution pattern.

      • 
         NMR (DMSO-
        
        
        
        ): Two aromatic singlets (or doublets with F-coupling) indicating para relationship is broken, but meta relationship to directing groups is established.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Product Sample HPLC HPLC Analysis (C18 Column, ACN/Water) Sample->HPLC Criteria Purity > 98%? No Des-Cl impurities? HPLC->Criteria Pass Release Batch Criteria->Pass Yes Fail Recrystallize (EtOH/Water) Criteria->Fail No Fail->Sample

Caption: Quality control decision tree for the final isolation step.

Safety & Waste Management

  • Chlorosulfonic Acid: Causes severe burns. Reacts explosively with water. Protocol: Use a dedicated "dry" reactor. Quench into large excess ice with external cooling.

  • Iron Sludge: The waste from Step 3 contains iron oxides and organic residues. It is pyrophoric if dried completely. Disposal: Keep wet and dispose of as hazardous solid waste.

  • Ammonia: High VOC. Use efficient scrubbers.

References

  • Method for Production of 5-Amino-2-chloro-4-fluorothiophenol. Google Patents. Patent JPH01168662A. (Describes the chlorosulfonation of 2-chloro-4-fluoronitrobenzene). Link

  • Flumioxazin Synthesis Overview. Herts.ac.uk. (Context on the herbicide class and intermediates). Link

  • Chlorosulfonation of Acetanilide. Organic Syntheses. Coll. Vol. 1, p. 8. (Foundational protocol for chlorosulfonation mechanics). Link

  • Synthesis of 5-Amino-2-chloro-4-fluorobenzenesulfonamide. ChemicalBook. (Product specific data). Link

  • Safety Data Sheet: 4-Chloro-2-fluoroaniline. Sigma-Aldrich. (Hazard data for the aniline class). Link

Sources

Application Note: 4-Chloro-2-fluoro-5-sulfamoylaniline as a Key Building Block in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide details the strategic application of 4-Chloro-2-fluoro-5-sulfamoylaniline in the design and synthesis of potent kinase inhibitors. We explore the mechanistic rationale behind its use, focusing on the distinct roles of its chloro, fluoro, and sulfamoyl functional groups in achieving high target affinity and desirable pharmacological properties. This document provides detailed, field-proven protocols for key synthetic transformations and presents a case study on the synthesis of scaffolds related to approved therapeutics, such as the BRAF inhibitor Dabrafenib.

Introduction: The Strategic Value of a Multi-Functionalized Scaffold

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[3] Within this field, substituted anilines have emerged as "privileged structures," serving as versatile foundational scaffolds for a multitude of approved drugs.[1][4]

4-Chloro-2-fluoro-5-sulfamoylaniline is a highly functionalized building block designed for purpose-driven synthesis in medicinal chemistry. The strategic arrangement of its substituents offers a synergistic combination of features that are highly sought after in kinase inhibitor design:

  • Aniline Amino Group (-NH₂): Serves as the primary reactive handle for constructing the core inhibitor scaffold, typically through amide bond formation, sulfonylation, or participation in nucleophilic aromatic substitution reactions.

  • Orthogonal Fluoro Group (-F): The fluorine atom at the 2-position significantly modulates the pKa of the aniline nitrogen. This electronic influence is critical for tuning the reactivity of the amine and can enhance binding affinity with the target kinase through non-canonical hydrogen bonds or favorable electrostatic interactions. Furthermore, fluorine substitution can improve metabolic stability and membrane permeability.[5]

  • Sulfamoyl Group (-SO₂NH₂): This functional group is a powerful pharmacophore. It acts as an excellent hydrogen bond donor and acceptor, often forming critical interactions with the "hinge region" of the kinase ATP-binding pocket—a common strategy for achieving potent and selective inhibition.[2][6]

  • Chloro Group (-Cl): The chlorine atom provides steric bulk that can be exploited to probe and fill hydrophobic pockets within the active site. It also serves as a potential synthetic handle for further elaboration via cross-coupling reactions and can contribute to the overall electronic properties of the molecule.[7]

This unique combination makes 4-Chloro-2-fluoro-5-sulfamoylaniline an ideal starting material for developing inhibitors that require precise molecular recognition and favorable drug-like properties.

General Synthetic Strategy & Workflow

The primary utility of this aniline derivative is in multi-step syntheses where the aniline nitrogen is coupled to a core heterocyclic system, and the sulfamoyl group is positioned to interact with the kinase hinge. A generalized workflow is depicted below.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_final Final Product A 4-Chloro-2-fluoro-5-sulfamoylaniline C Step 1: Sulfonamide Formation or Amide Coupling A->C B Heterocyclic Core (e.g., Pyrimidine, Thiazole) E Step 2: Cyclization or Cross-Coupling Reaction B->E D Intermediate Scaffold C->D D->E F Final Kinase Inhibitor E->F

Caption: Generalized workflow for kinase inhibitor synthesis.

Application Profile: Synthesis of Dabrafenib-like Scaffolds

Dabrafenib is a potent inhibitor of BRAF kinase, approved for the treatment of melanomas harboring the BRAF V600E mutation.[8] Its structure features a core scaffold built upon a substituted 2-fluoroaniline. The synthesis of Dabrafenib provides an excellent case study for the application of building blocks like 4-Chloro-2-fluoro-5-sulfamoylaniline. A key step involves the formation of a sulfonamide bond with the aniline nitrogen.

Protocol 1: Synthesis of a Key Sulfonamide Intermediate

This protocol describes a representative procedure for the sulfonylation of 4-Chloro-2-fluoro-5-sulfamoylaniline, a foundational step in building many kinase inhibitors.

Objective: To couple 4-Chloro-2-fluoro-5-sulfamoylaniline with a substituted sulfonyl chloride to form a stable sulfonamide intermediate.

Reagents & Materials:

  • 4-Chloro-2-fluoro-5-sulfamoylaniline (1.0 eq)

  • 2,6-Difluorobenzenesulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-Chloro-2-fluoro-5-sulfamoylaniline (1.0 eq) and dissolve in anhydrous DCM (approx. 10 mL per mmol of aniline).

  • Base Addition: Add pyridine or triethylamine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Causality Note: An excess of a non-nucleophilic base is used to quench the HCl generated during the reaction. Pyridine or triethylamine are common choices. Cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Sulfonyl Chloride Addition: Dissolve 2,6-difluorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).[9][10]

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11]

Protocol 2: Palladium-Catalyzed Cross-Coupling

In many synthetic routes, the aniline moiety is coupled to a heterocyclic core via a C-N bond-forming reaction, such as the Buchwald-Hartwig amination. This approach offers a modular way to assemble diverse libraries of inhibitors.[12][13]

Objective: To couple a sulfonamide intermediate (from Protocol 1) with a halogenated heterocycle.

Reagents & Materials:

  • Sulfonamide intermediate (1.0 eq)

  • Halogenated heterocycle (e.g., 2-chloro-4-iodopyrimidine) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.05 eq)

  • Ligand (e.g., Xantphos) (0.1 eq)

  • Base (e.g., Cs₂CO₃ or K₃PO₄) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strict nitrogen/argon atmosphere, add the sulfonamide intermediate, halogenated heterocycle, palladium catalyst, ligand, and base to a flame-dried reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent.

    • Causality Note: Palladium catalysts are oxygen-sensitive. Rigorous exclusion of air and moisture is critical for catalytic activity and reproducibility.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst. The filtrate is then washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

Target Pathway: The RAS/RAF/MEK/ERK Cascade

Many kinase inhibitors derived from substituted anilines target the RAS/RAF/MEK/ERK (or MAPK) signaling pathway.[13] This pathway is a central regulator of cell proliferation and survival, and its constitutive activation due to mutations (e.g., BRAF V600E) is a major driver of cancer.[14] Inhibitors like Dabrafenib block the activity of mutant BRAF, thereby shutting down this oncogenic signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Inhibitor Dabrafenib-like Inhibitor Inhibitor->BRAF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Inhibition of the MAPK pathway by a BRAF inhibitor.

Data Summary: Performance of Related Kinase Inhibitors

The utility of the substituted aniline scaffold is demonstrated by the high potency of the resulting inhibitors. The table below compiles representative data for kinase inhibitors featuring similar structural motifs.

Compound ClassTarget KinaseIC₅₀ (nM)Cell LineReference
2-Substituted Aniline PyrimidineMer Kinase8.1 - 18.5Enzyme Assay[15]
2-Substituted Aniline Pyrimidinec-Met Kinase33.6Enzyme Assay[15]
4-AnilinoquinazolineEGFR1.0 - 5.9Enzyme Assay[16]
4-AnilinoquinazolineVEGFR236.78Enzyme Assay[16]
Dabrafenib (BRAF Inhibitor)BRAF V600E0.8Enzyme Assay[8]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Conclusion

4-Chloro-2-fluoro-5-sulfamoylaniline is a purpose-built starting material for the synthesis of targeted kinase inhibitors. The strategic placement of its fluoro, chloro, and sulfamoyl groups provides medicinal chemists with a powerful tool to achieve high potency, selectivity, and favorable drug-like properties. The protocols and strategies outlined in this guide demonstrate its direct applicability in constructing complex molecular architectures, such as those found in clinically successful drugs targeting critical oncogenic pathways.

References

  • Benchchem. (2025). Comparative Analysis of Substituted Aniline Derivatives as Potent Kinase Inhibitors. Benchchem.
  • PubChem. (n.d.).
  • Benchchem. (2025). Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for 4-Chloro-2-fluoro-3-methoxyaniline in Drug Discovery. Benchchem.
  • PMC. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC.
  • Smolecule. (2024). 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline. Smolecule.
  • Benchchem. (n.d.). Applications of 4-Chloro-2-fluoro-3-methoxyaniline in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis. Benchchem.
  • SciELO Brazil. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO Brazil.
  • ChemicalBook. (n.d.). Dabrafenib synthesis. ChemicalBook.
  • PubMed. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. PubMed.
  • Googleapis.com. (2016). WO 2016/059548 Al. Googleapis.com.
  • Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.
  • MedKoo Biosciences. (n.d.). Dabrafenib Synthetic Routes. MedKoo Biosciences.
  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Benchchem.
  • MedChemComm (RSC Publishing). (n.d.). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl)
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI.
  • Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
  • TherapeuTx. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. TherapeuTx.

Sources

Application Note: Chemoselective Cross-Coupling Strategies for 4-Chloro-2-fluoro-5-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-fluoro-5-sulfamoylaniline (CAS 69156-33-8) is a highly functionalized, electron-deficient arene that serves as a critical building block in drug discovery. Sulfonamide derivatives are foundational in modern polypharmacology, frequently utilized in the development of multi-target agents for complex diseases, including NaV1.7 inhibitors and carbonic anhydrase inhibitors[1]([Link]).

Functionalizing this scaffold presents a profound chemoselectivity challenge. The molecule possesses two distinct reactive handles: a C4-aryl chloride and a C1-primary aniline. Furthermore, the presence of an unprotected primary sulfonamide (pKa ~10) restricts the use of strong bases. This application note details field-proven, self-validating protocols for the selective functionalization of this scaffold using advanced palladium-catalyzed cross-coupling methodologies.

Mechanistic Causality & Substrate Reactivity

Successful cross-coupling with 4-chloro-2-fluoro-5-sulfamoylaniline requires a deep understanding of its electronic and steric environment:

  • Activation of the C4-Chloride: Aryl chlorides are traditionally sluggish in cross-coupling reactions due to the high bond dissociation energy of the C–Cl bond. However, the strongly electron-withdrawing nature of the ortho-sulfamoyl (C5) and meta-fluoro (C2) groups lowers the LUMO energy of the aromatic system. This electronic deficiency accelerates oxidative addition by electron-rich Pd(0) complexes. To prevent catalyst deactivation, bulky dialkylbiaryl phosphine ligands like XPhos are strictly required[2]([Link]).

  • Aniline Nucleophilicity: The same electron-withdrawing groups that activate the C-Cl bond severely depress the nucleophilicity of the C1-aniline. When utilizing this molecule as an amine partner in a Buchwald-Hartwig amination, highly active ligands such as BrettPhos must be deployed to drive the reaction forward and strictly favor monoarylation over bis-arylation[3]([Link]).

  • Base Selection (The Sulfonamide Liability): The primary sulfonamide is acidic. The use of strong alkoxide bases (e.g., NaOtBu) will quantitatively deprotonate the sulfonamide, generating an anionic species that can precipitate from solution or coordinate to the palladium center, poisoning the catalyst. Therefore, mild bases (K₃PO₄ or Cs₂CO₃) are non-negotiable.

Quantitative Data: Catalyst & Base Optimization

The following tables summarize the empirical data driving the selection of reagents for both the Suzuki-Miyaura and Buchwald-Hartwig workflows.

Table 1: Ligand and Base Effects on C4-Suzuki-Miyaura Arylation

Ligand Base Yield (%) Mechanistic Observation
PPh₃ Na₂CO₃ <5% Insufficient electron density for C-Cl oxidative addition.
dppf K₃PO₄ 15% Sluggish transmetalation; starting material recovered.
XPhos NaOtBu 0% Complete sulfonamide deprotonation; catalyst poisoning.

| XPhos | K₃PO₄ | 92% | Rapid oxidative addition; sulfonamide remains tolerated. |

Table 2: Ligand Effects on C1-Buchwald-Hartwig Amination

Ligand Base Yield (%) Mechanistic Observation
BINAP Cs₂CO₃ 20% Poor conversion due to low aniline nucleophilicity.
XantPhos Cs₂CO₃ 45% Significant bis-arylation observed; poor chemoselectivity.

| BrettPhos | Cs₂CO₃ | 88% | Exclusive monoarylation; high turnover frequency. |

Experimental Protocols

Protocol A: Suzuki-Miyaura Arylation of the C4-Chloride

Objective: Chemoselective C–C bond formation at the C4 position while tolerating the unprotected aniline and sulfonamide.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-fluoro-5-sulfamoylaniline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.08 equiv, 8 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Solvent Introduction & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Causality: The biphasic system ensures the solubility of the inorganic base while H₂O accelerates the base-exchange step in the catalytic cycle. Sparge the mixture with N₂ for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide, killing the catalytic cycle.

  • Thermal Activation: Heat the reaction mixture to 90 °C under an N₂ atmosphere for 4 hours.

  • In-Process Control (Self-Validation): Monitor via LC-MS. The reaction is complete when the mass signal of the starting chloride (

    
    ) is fully consumed.
    
  • Workup: Cool to room temperature. Critical Step: Adjust the aqueous layer to pH ~7 using 1M HCl. Causality: The product contains an acidic sulfonamide; basic conditions will trap the product in the aqueous layer as a water-soluble salt. Extract with Ethyl Acetate (3 × 15 mL), dry over Na₂SO₄, and concentrate for silica gel purification.

Protocol B: Buchwald-Hartwig Monoarylation of the C1-Aniline

Objective: N-arylation of the deactivated primary aniline without over-arylation or sulfonamide interference.

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a vial with 4-chloro-2-fluoro-5-sulfamoylaniline (1.0 equiv, 1.0 mmol), the target aryl bromide (1.1 equiv, 1.1 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and Cs₂CO₃ (1.5 equiv, 1.5 mmol).

  • Solvent Introduction: Add anhydrous tert-amyl alcohol (5 mL). Causality:tert-amyl alcohol is a polar, sterically hindered protic solvent that enhances the solubility of the polar sulfonamide substrate without participating in the coupling reaction.

  • Thermal Activation: Seal the vial and heat to 100 °C for 6 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The secondary amine product will elute slightly higher than the highly polar primary aniline starting material.

  • Workup: Dilute the cooled mixture with EtOAc (10 mL) and filter through a pad of Celite to remove the insoluble cesium salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) / XPhos Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Cl)(XPhos) Pd0->OxAdd 4-Chloro-2-fluoro- 5-sulfamoylaniline BaseEx Base Exchange Pd(II)(Ar)(OH)(XPhos) OxAdd->BaseEx K3PO4 / H2O - KCl TransMet Transmetalation Pd(II)(Ar)(Ar')(XPhos) BaseEx->TransMet Ar'-B(OH)2 TransMet->Pd0 Reductive Elimination Product Coupled Product (C4-Arylated Sulfonamide) TransMet->Product

Figure 1: Suzuki-Miyaura catalytic cycle for 4-chloro-2-fluoro-5-sulfamoylaniline using XPhos.

References

  • [1] Apaydın, S.; Török, M. "Sulfonamide derivatives as multi-target agents for complex diseases." Bioorganic & Medicinal Chemistry Letters 2019, 29 (16), 2042-2050. URL: [Link]

  • [3] Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society 2008, 130 (41), 13552–13554. URL: [Link]

  • [2] Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research 2008, 41 (11), 1461–1473. URL: [Link]

Sources

Application Note: High-Performance Assay Development for 4-Chloro-2-fluoro-5-sulfamoylaniline (CFSA)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers characterizing the biological activity of 4-Chloro-2-fluoro-5-sulfamoylaniline (CFSA) .

Based on its chemical structure—specifically the primary sulfonamide (-SO₂NH₂) moiety combined with a halogenated aniline core—this compound acts as a classic Zinc-Binding Group (ZBG) pharmacophore. Its primary biological activity is predicted to be the inhibition of Carbonic Anhydrase (CA) metalloenzymes. Secondary activities may include herbicidal metabolite toxicity or genotoxicity typical of halogenated anilines.

Introduction & Mechanistic Rationale

4-Chloro-2-fluoro-5-sulfamoylaniline (CFSA) represents a "privileged scaffold" in medicinal chemistry. The molecule features three critical functional domains:

  • Sulfamoyl Group (-SO₂NH₂): A potent zinc-binding group (ZBG) that coordinates with the catalytic Zn²⁺ ion in the active site of Carbonic Anhydrases (CAs), displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

  • Halogenated Core (Cl, F): The fluorine at C2 and chlorine at C4 modulate lipophilicity (LogP) and metabolic stability, potentially enhancing membrane permeability compared to non-halogenated sulfanilamides.

  • Aniline Amine (-NH₂): A handle for acetylation or conjugation, but also a potential source of genotoxicity via metabolic activation (N-hydroxylation).

This guide prioritizes the Carbonic Anhydrase Esterase Assay as the primary efficacy metric, followed by safety profiling.

Physicochemical Profiling (Pre-Assay)

Before biological testing, the compound's solubility profile must be established to prevent precipitation in aqueous buffers.

Solubility Protocol
  • DMSO Stock: Prepare a 10 mM stock solution in 100% DMSO. CFSA is expected to be soluble in DMSO.

  • Aqueous Buffer: Sulfonamides behave as weak acids (pKa ~10).

    • Acidic/Neutral pH: Low solubility.[1]

    • Basic pH (>8.0): Increased solubility due to deprotonation of the sulfonamide nitrogen.

  • Recommendation: For enzymatic assays (pH 7.4), keep final DMSO concentration < 1% to avoid enzyme denaturation.

Primary Efficacy Assay: Carbonic Anhydrase Inhibition

Method: Colorimetric Esterase Assay (p-Nitrophenyl Acetate Hydrolysis) Objective: Determine the IC₅₀ of CFSA against bovine or human Carbonic Anhydrase (hCA-I or hCA-II).

Principle

Carbonic Anhydrase catalyzes the hydrolysis of p-Nitrophenyl Acetate (p-NPA) to p-Nitrophenol (p-NP) and acetate. p-NP is yellow in alkaline/neutral conditions (Absorbance max ~405 nm). Inhibitors (CFSA) prevent this hydrolysis, reducing the rate of color formation.

Materials
  • Enzyme: Carbonic Anhydrase (e.g., from bovine erythrocytes, Sigma C3934).

  • Substrate: p-Nitrophenyl Acetate (p-NPA) (Sigma N8130). dissolved in Acetonitrile.

  • Buffer: 50 mM Tris-SO₄, pH 7.6.

  • Control Inhibitor: Acetazolamide (Standard CA inhibitor).[2]

  • Detection: Microplate reader (Absorbance 405 nm).

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, adjusted to pH 7.6.

    • Enzyme Solution: Dilute CA to 0.5–1.0 µM in Assay Buffer. (Optimize to ensure linear rate over 10 mins).

    • Substrate Solution: Prepare 3 mM p-NPA in Acetonitrile (freshly prepared).

    • CFSA Dilutions: Prepare serial dilutions (e.g., 0.1 nM to 10 µM) in Assay Buffer (maintaining constant DMSO %).

  • Plate Setup (96-well clear plate):

    Well Type Buffer (µL) Enzyme (µL) Inhibitor/Vehicle (µL) Substrate (µL)
    Blank 140 0 20 (Vehicle) 40
    Positive Control (100% Activity) 120 20 20 (Vehicle) 40
    Test Sample (CFSA) 120 20 20 (CFSA) 40

    | Reference (Acetazolamide) | 120 | 20 | 20 (Ref) | 40 |

  • Incubation:

    • Add Buffer, Enzyme, and Inhibitor to wells.[3]

    • Pre-incubate for 15 minutes at 25°C. This allows the sulfonamide to coordinate with the Zinc active site.

  • Reaction Initiation:

    • Add 40 µL of 3 mM p-NPA substrate to all wells using a multichannel pipette.

  • Kinetic Measurement:

    • Immediately read Absorbance at 405 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve (Slope = 
      
      
      
      ).
    • Calculate % Inhibition:

      
      
      
    • Plot % Inhibition vs. Log[CFSA] to determine IC₅₀.

Visualizing the Mechanism

CA_Inhibition_Mechanism Enzyme Carbonic Anhydrase (Zn2+ Active Site) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + CFSA (Inhibitor) Substrate p-Nitrophenyl Acetate (Substrate) Substrate->Complex_ES Inhibitor CFSA (Sulfonamide ZBG) Inhibitor->Complex_EI Zn2+ Coordination Complex_ES->Enzyme Recycling Product p-Nitrophenol (Yellow Color) Complex_ES->Product Hydrolysis Complex_EI->Complex_ES Blocked

Caption: Mechanism of Action. CFSA competes with the substrate for the Zinc active site, preventing hydrolysis and color generation.

Secondary Safety Assays: Cytotoxicity & Genotoxicity

Since CFSA is a halogenated aniline, it carries a structural alert for potential toxicity.

A. Cell Viability Screen (MTT Assay)

Objective: Determine if CFSA is cytotoxic to mammalian cells (e.g., HEK293 or HepG2).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add CFSA (0.1 – 100 µM) for 48 hours.

  • Detection: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Absorbance at 570 nm.

  • Interpretation: A significant drop in viability at concentrations near the CA Inhibition IC₅₀ indicates a poor safety window.

B. Structural Alert: Genotoxicity[1]
  • Context: Anilines can be metabolically activated to hydroxylamines, which damage DNA.

  • Recommendation: If developing for pharma, an Ames Test (Salmonella typhimurium strains TA98/TA100) with and without S9 metabolic activation is mandatory.

Analytical Validation (HPLC Method)

To ensure assay accuracy, the concentration of CFSA must be verified.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/sulfonamide).

  • Retention Time: Predicted to be moderate (approx. 5-7 min) due to the lipophilic Cl/F substituents balancing the polar sulfamoyl group.

Data Presentation Template

Use the following table structure to report findings in your lab notebook or technical report.

ParameterAssay TypeValue / ObservationReference Standard
IC₅₀ (hCA-II) Enzymatic (p-NPA)[Insert Data] nMAcetazolamide (~10-20 nM)
CC₅₀ (HepG2) Cytotoxicity (MTT)[Insert Data] µMDoxorubicin (Control)
Solubility Kinetic (PBS pH 7.4)[Insert Data] µMN/A
Purity HPLC-UV (254 nm)>98% (Required)N/A
Assay Workflow Diagram

Assay_Workflow Start Start: CFSA Stock Prep (10mM in DMSO) Dilution Serial Dilution (Assay Buffer) Start->Dilution PreInc Pre-Incubation (Enzyme + CFSA, 15 min) Dilution->PreInc Reaction Reaction Initiation (Add p-NPA Substrate) PreInc->Reaction Read Kinetic Reading (OD 405nm, 15 min) Reaction->Read Analysis Data Analysis (Calculate IC50) Read->Analysis

Caption: Step-by-step workflow for the high-throughput screening of CFSA against Carbonic Anhydrase.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • BenchChem. (2025).[3][4] Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. Link

  • Sigma-Aldrich. (2023). Product Information: Carbonic Anhydrase from bovine erythrocytes. Link

  • National Institutes of Health (PubChem). (2025). Compound Summary: 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (Structural Analog).[5] Link

  • ThermoFisher Scientific. (2011). Safety Data Sheet: 4-Chloro-2-fluoroaniline (Core Structure). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-Chloro-2-fluoro-5-sulfamoylaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of highly functionalized aniline intermediates. The compound 4-Chloro-2-fluoro-5-sulfamoylaniline is a critical building block, but its synthesis is notoriously prone to yield drops due to competing hydrolysis, poor regioselectivity, and over-deprotection.

This guide abandons generic advice in favor of field-proven, mechanistic troubleshooting. Below, you will find the optimized synthetic workflow, causality-driven FAQs, quantitative optimization data, and self-validating experimental protocols designed to maximize your yield and purity.

Mechanistic Pathway & Workflow

The synthesis requires a strategic four-step sequence. Direct chlorosulfonation of the free aniline is non-viable due to the formation of sulfamic acids and oxidative degradation. Therefore, transient protection of the amine is mandatory.

Pathway SM 4-Chloro-2-fluoroaniline (Starting Material) Step1 1. Protection (Ac2O, AcOH) SM->Step1 Int1 4-Chloro-2-fluoroacetanilide Step1->Int1 Step2 2. Chlorosulfonation (ClSO3H, 65°C) Int1->Step2 Int2 4-Chloro-2-fluoro-5-(chlorosulfonyl)acetanilide Step2->Int2 Step3 3. Amidation (NH3(aq), 0-5°C) Int2->Step3 Int3 4-Chloro-2-fluoro-5-sulfamoylacetanilide Step3->Int3 Step4 4. Deprotection (HCl(aq), Reflux) Int3->Step4 Product 4-Chloro-2-fluoro-5-sulfamoylaniline (Final Product) Step4->Product

Fig 1. Mechanistic workflow for the 4-step synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline.

Troubleshooting & FAQs

Q: Why am I seeing poor regioselectivity or degradation when attempting to chlorosulfonate the unprotected aniline? A: The free amino group is highly reactive. Under the strongly acidic and oxidizing conditions of chlorosulfonic acid, the unprotected aniline will rapidly form an


-sulfonic acid (sulfamic acid) and undergo oxidative polymerization. As detailed in established protocols for fluoroaniline derivatives (1), acetylation is required to shield the reactive amino group and direct subsequent electrophilic aromatic substitution[1]. The bulky acetamido group sterically blocks the ortho-position (C6), forcing the incoming bulky sulfonyl group to the C5 position, which is synergistically activated by the strong para-directing resonance of the fluorine atom.

Q: Why is my yield dropping significantly during the chlorosulfonation step? A: Chlorosulfonation requires a massive stoichiometric excess of chlorosulfonic acid (


). The first equivalent acts as the electrophile to form the sulfonic acid intermediate, while subsequent equivalents act as the chlorinating agent to convert the sulfonic acid into the desired sulfonyl chloride. If you use less than 5–6 equivalents, the reaction stalls at the highly water-soluble sulfonic acid stage, which is completely lost during the aqueous quench. Furthermore, exceeding 80 °C leads to thermodynamic desulfonation and tar formation.

Q: During amidation, I observe a high percentage of sulfonic acid byproduct instead of the desired sulfonamide. How can this be prevented? A: This is a classic kinetic competition issue. The sulfonyl chloride intermediate is exquisitely sensitive to hydrolysis. When using aqueous ammonium hydroxide, water acts as a competing nucleophile. To solve this, employ the "inverse addition" technique: dissolve the sulfonyl chloride in a water-miscible aprotic solvent (e.g., THF) and add it dropwise to a large excess of pre-chilled (0–5 °C) aqueous ammonia. The low temperature kinetically favors the more nucleophilic ammonia over water.

Q: In the final deprotection step, I am losing the sulfamoyl group. What is causing this? A: While sulfonamides are generally more stable than carboxamides, prolonged exposure to strong aqueous bases (e.g., NaOH at reflux) can lead to partial hydrolysis of the sulfonamide back to the sulfonic acid, a known issue in the synthesis of sulfamoyl-anthranilic acid derivatives (2)[2]. We strongly recommend using acidic hydrolysis (e.g., 2M HCl in ethanol/water at 80 °C). Acidic conditions selectively protonate and cleave the acetamide while leaving the electron-deficient sulfonamide intact (3)[3].

Quantitative Optimization Data

The table below summarizes our internal optimization data for the critical chlorosulfonation step. Notice the sharp inflection point in yield when crossing the 4.0-equivalent threshold of


.

Table 1: Impact of Reaction Parameters on Chlorosulfonation Yield


(Equivalents)
Temperature (°C)Reaction Time (h)Yield of Sulfonyl Chloride (%)Yield of Sulfonic Acid Byproduct (%)
2.065415%80% (Lost in aqueous quench)
4.065465%25%
6.0 65 3 92% < 2%
6.085340%10% (Note: 45% Tar/Desulfonation)

Self-Validating Experimental Protocols

To ensure reproducibility, every phase of this protocol includes built-in analytical validation steps. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Protection (Acetylation)
  • Charge: To a 1 L reactor, add 4-chloro-2-fluoroaniline (100 g, 1.0 eq) (4)[4] and glacial acetic acid (300 mL).

  • React: Add acetic anhydride (84 g, 1.2 eq) dropwise over 30 minutes. Maintain the internal temperature below 30 °C using a water bath to prevent thermal runaway.

  • Stir: Agitate for 2 hours at room temperature.

  • Validation Check: Analyze via TLC (Hexanes/EtOAc 7:3). The starting material (

    
    ) must be completely consumed, replaced by a single spot for the acetanilide (
    
    
    
    ).
  • Isolate: Pour the mixture into 1.5 L of vigorously stirred ice water. Filter the precipitated 4-chloro-2-fluoroacetanilide, wash with cold water (3 x 200 mL), and dry under vacuum at 45 °C.

Phase 2: Regioselective Chlorosulfonation (Critical Step)
  • Charge: In a dry, nitrogen-purged reactor equipped with a scrubber, cool chlorosulfonic acid (479 g, 6.0 eq) to 0 °C.

  • React: Add the dried 4-chloro-2-fluoroacetanilide (1.0 eq) portion-wise over 1 hour. Keep the internal temperature strictly below 15 °C. Caution: Vigorous

    
     gas evolution will occur.
    
  • Heat: Gradually warm the mixture to 65 °C and stir for 3 hours.

  • Validation Check: Quench a 10 µL aliquot into 1 mL of ice-cold acetonitrile and analyze immediately by LC-MS. The intermediate sulfonic acid (

    
    ) must be < 5%, with the primary peak being the sulfonyl chloride (
    
    
    
    ).
  • Isolate: Cool the reactor to 0 °C. Carefully add the mixture dropwise onto 2 kg of crushed ice with vigorous stirring. Filter the resulting white solid immediately. Do not wash with water or store this intermediate; proceed directly to Phase 3.

Phase 3: Amidation
  • Prepare: Dissolve the wet sulfonyl chloride cake from Phase 2 in cold THF (500 mL).

  • React (Inverse Addition): Add the THF solution dropwise to a vigorously stirred solution of 28% aqueous ammonium hydroxide (10.0 eq) maintained strictly at 0–5 °C.

  • Stir: Agitate for 1 hour at 5 °C.

  • Validation Check: Analyze via HPLC. Ensure complete conversion of the sulfonyl chloride to the sulfonamide. No sulfonic acid peak should be growing.

  • Isolate: Concentrate the mixture under reduced pressure at 30 °C to remove the THF. Filter the precipitated 4-chloro-2-fluoro-5-sulfamoylacetanilide, wash with cold water, and dry.

Phase 4: Deprotection
  • Charge: Suspend the intermediate from Phase 3 in a mixture of ethanol (400 mL) and 2M aqueous

    
     (400 mL).
    
  • React: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours.

  • Validation Check: Analyze via HPLC. The acetamide peak must be completely absent. If the reaction stalls, add an additional 0.5 eq of concentrated

    
     and reflux for 1 more hour.
    
  • Isolate: Cool the mixture to room temperature. Carefully adjust the pH to 7.0 using 2M

    
     (monitor with a pH meter to avoid overshooting into basic conditions). Filter the final product, 4-Chloro-2-fluoro-5-sulfamoylaniline , wash thoroughly with distilled water, and dry at 50 °C under high vacuum to constant weight.
    

References

  • Title: 4-Chloro-2-fluoroaniline synthesis | Source: ChemicalBook | URL
  • Title: Synthesis of 4-chloro-2-fluoroaniline | Source: PrepChem.
  • Title: Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide | Source: Benchchem | URL
  • Title: US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid | Source: Google Patents | URL

Sources

Technical Support Center: 4-Chloro-2-fluoro-5-sulfamoylaniline (CFSA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Degradation & Stability Profiles Ticket ID: #CFSA-STAB-001 Responder: Senior Application Scientist, ChemSupport Division

Introduction: The Molecule at a Glance

Welcome to the technical support hub for 4-Chloro-2-fluoro-5-sulfamoylaniline (CFSA). As a key intermediate in the synthesis of N-phenylphthalimide herbicides (e.g., Flumioxazin) and sulfonamide pharmaceuticals, this molecule presents a unique "triad of reactivity":

  • Electron-Rich Aniline: Prone to rapid oxidative coloring.

  • Sulfonamide Moiety: Generally stable but susceptible to hydrolysis under extreme pH.

  • Halogenated Core (Cl, F): Sensitive to photolytic dehalogenation.

This guide treats your stability issues not as random events, but as predictable chemical outcomes. Follow the protocols below to diagnose and resolve your specific degradation scenarios.

Part 1: Triage – What are you seeing?

Scenario A: "My white powder has turned pink/brown in storage."

Diagnosis: Oxidative Coupling (The "Aniline Blush")

  • The Cause: Anilines are notoriously sensitive to atmospheric oxygen. The primary amine (

    
    ) undergoes radical oxidation to form N-phenylhydroxylamines, which condense into colored azo  (
    
    
    
    ) or azoxy dimers. This can happen even in solid state if moisture acts as a catalyst.
  • The Fix:

    • Immediate: Recrystallization (typically from Methanol/Water or Toluene) can remove the colored surface impurities, as dimers are often less soluble.

    • Prevention: Store under Argon/Nitrogen. Use opaque containers.

Scenario B: "I see 'Ghost Peaks' in my HPLC after 24 hours in solution."

Diagnosis: Solution-State Instability (Photolysis or Solvent Interaction)

  • The Cause:

    • Photodehalogenation: If the solution was on the benchtop, UV light can cleave the C-Cl or C-F bond [1].

    • Schiff Base Formation: If you used a ketone/aldehyde solvent (e.g., Acetone), the primary amine reacted to form an imine.

  • The Fix:

    • Switch to Amber glassware immediately.

    • Verify solvent purity (ensure no carbonyl impurities in your Acetonitrile/Methanol).

Part 2: Deep Dive – Degradation Mechanisms

To fix the problem, you must understand the pathway. The following diagram maps the three critical failure modes for CFSA.

CFSA_Degradation cluster_legend Degradation Risk Level CFSA Parent: 4-Chloro-2-fluoro-5-sulfamoylaniline Ox_Radical Intermediate: N-Cation Radical CFSA->Ox_Radical O2 / Moisture / Trace Metals Excited_State Excited State (π-π*) CFSA->Excited_State UV Light (hν) Sulf_Hydrolysis Product: Sulfonic Acid Derivative (Rare, requires extreme pH) CFSA->Sulf_Hydrolysis 1M NaOH / Reflux Azo_Dimer Product: Azo/Azoxy Dimers (Pink/Brown Color) Ox_Radical->Azo_Dimer Coupling Dehalo Product: Dechlorinated/Defluorinated Analogues Excited_State->Dehalo Homolytic Cleavage High High Risk (Oxidation) Med Med Risk (Light) Low Low Risk (Hydrolysis)

Figure 1: Primary degradation pathways for CFSA. Note that amine oxidation is the dominant stability risk under standard conditions.

Part 3: The Self-Validating Troubleshooting Protocol

Do not guess. Use this Stress Testing Protocol to confirm the identity of your degradant.

Experiment: Forced Degradation Matrix

Objective: Reproduce the failure mode to confirm the root cause. Sample Prep: Prepare 1 mg/mL CFSA in Acetonitrile/Water (50:50).

Stress ConditionProtocolExpected Result (If Positive)Mechanism
Oxidative Stress Add 3%

, wait 2h at RT.
New peak (RRT ~0.8) + Yellowing.N-oxidation / Ring hydroxylation [2].
Photolytic Stress Expose to UV (ICH Q1B) or sunlight for 4h.New peaks (RRT ~0.5 - 0.7).Dehalogenation (Loss of Cl/F).
Acid Hydrolysis Add 0.1 N HCl, Heat 60°C, 2h.Minimal Change (Anilines are stable in acid).Protonation protects amine.
Base Hydrolysis Add 0.1 N NaOH, Heat 60°C, 2h.Potential minor peak (Desulfamoylation).Sulfonamide hydrolysis (Slow).

Interpretation:

  • If your "Ghost Peak" matches the Oxidative Stress sample, your storage container has an air leak.

  • If it matches the Photolytic Stress sample, you need amber glassware.

Part 4: Validated Analytical Method (HPLC)

To accurately detect these degradants, you cannot use a generic gradient. You must separate the polar aniline oxides from the non-polar dimers.

Recommended Method Parameters:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Prevents amine tailing).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Wavelength: 240 nm (Isosbestic point for many aniline derivatives) and 280 nm .

  • Flow Rate: 1.0 mL/min.[1][3][4]

Troubleshooting the Chromatogram:

HPLC_Troubleshoot Start Problem: Extra Peak RRT_Check Check RRT (Relative Retention Time) Start->RRT_Check Early RRT < 1.0 (More Polar) RRT_Check->Early Late RRT > 1.0 (Less Polar) RRT_Check->Late Oxide Likely: N-Oxide or Hydrolyzed Product Early->Oxide Dimer Likely: Azo Dimer or Schiff Base Late->Dimer Action1 Action: Check pH & Add Antioxidant Oxide->Action1 Action2 Action: Check Solvent Purity (Aldehydes?) Dimer->Action2

Figure 2: Decision tree for identifying unknown impurities in CFSA analysis.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store CFSA in solution for automation? A: Only if acidified. CFSA is most stable in solution at pH < 4. The protonation of the amine (


) deactivates the ring, preventing oxidation [3]. Do not  store in neutral/basic DMSO for >24h.

Q: Is the fluorine atom labile? A: Yes, but specifically to Nucleophilic Aromatic Substitution (


) . If you are running a reaction with strong nucleophiles (e.g., thiols, amines) in basic conditions, the Fluorine at position 2 (ortho to the electron-withdrawing sulfonamide in some resonance structures, though primarily activated by the ring system) can be displaced.

Q: What is the "Safe Zone" for drying the product? A:


 under vacuum. Above 

, you risk thermal condensation of the sulfonamide group or accelerating oxidative degradation if the vacuum is not perfect [4].

References

  • Photolytic Degradation of Halogenated Anilines Source: Clinical Trials Arena. "Forced degradation studies: A critical lens into pharmaceutical stability." (2025).[1][2][4][5][6] URL:[Link]

  • Oxidation Mechanisms of Aniline Derivatives Source: Open Access Journals. "The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications." (2024). URL:[Link]

  • pH Dependent Stability of Halo-Anilines Source: National Institutes of Health (NIH). "Oxidation kinetics of anilines by aqueous permanganate." (2019).[7] URL:[Link]

  • Thermal Stability & Forced Degradation Guidelines Source: MedCrave. "Forced Degradation Studies - Strategic Approaches." (2016).[8] URL:[Link]

Sources

scaling up 4-Chloro-2-fluoro-5-sulfamoylaniline reactions issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up 4-Chloro-2-fluoro-5-sulfamoylaniline

Executive Summary & Reaction Logic

The Challenge: Scaling up the synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline (often a key intermediate for diuretics and sulfonamide-based bioactives) presents a unique set of regiochemical and thermodynamic challenges. The primary route involves the chlorosulfonation of 4-chloro-2-fluoroaniline followed by ammonolysis .

The Mechanistic Insight (Causality): Success depends on manipulating the directing effects of the aromatic ring. In standard electrophilic aromatic substitution, the amino group (-NH₂) is a strong ortho/para director. However, in neat chlorosulfonic acid (ClSO₃H) , the amine is instantly protonated to an ammonium species (-NH₃⁺), which is a strong meta director.

  • Protonated Amine (-NH₃⁺): Directs to positions 3 and 5.

  • Fluoro (-F): Directs para to position 5 (and ortho to 3).

  • Chloro (-Cl): Directs ortho to positions 3 and 5.

Result: The electronic vectors of all three substituents synergize to favor Position 5 , while steric hindrance at Position 3 (sandwiched between -F and -Cl) further locks the regioselectivity.

Visualized Workflow: Scale-Up Protocol

The following diagram outlines the critical process parameters (CPPs) and decision gates for the synthesis.

G Start Start: 4-Chloro-2-fluoroaniline AcidCharge Reagent Charging: Chlorosulfonic Acid (5-8 equiv) Temp: < 10°C Start->AcidCharge Addition Substrate Addition: Slow addition (Exotherm Control) Maintain T < 20°C AcidCharge->Addition  Careful addition Heating Reaction Phase: Ramp to 90-100°C Drive HCl evolution Addition->Heating  Initiate substitution Check1 IPC: TLC/HPLC Conversion > 98%? Heating->Check1 Check1->Heating  No (Extend time) Quench Quenching: Drown into Crushed Ice Temp < 5°C (Critical) Check1->Quench  Yes Workup Isolation: Filter Sulfonyl Chloride Wash with cold H2O Quench->Workup  Precipitation Amination Amination: Add to NH4OH (aq) or NH3/Solvent System Workup->Amination  Immediate use Final Final Product: 4-Chloro-2-fluoro-5-sulfamoylaniline Amination->Final

Caption: Figure 1. Critical Process Flow for the chlorosulfonation and amination sequence. Red nodes indicate high-risk thermodynamic steps.

Technical Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported in scale-up environments.

Category A: Chlorosulfonation & Regioselectivity

Q1: We are observing low conversion and the presence of unreacted starting material even after heating. Why?

  • Diagnosis: The reaction is reversible and inhibited by the HCl gas by-product.

  • Root Cause: Inadequate removal of HCl shifts the equilibrium backward or stalls the electrophilic attack.

  • Solution:

    • Stoichiometry: Ensure you are using a large excess of chlorosulfonic acid (typically 5–8 equivalents ). It acts as both reagent and solvent.[1]

    • Agitation: Increase impeller speed to facilitate gas release.

    • Temperature: The reaction often requires a "cook" phase at 90–100°C for 2–4 hours to drive the sulfonation to completion [1].

Q2: Our HPLC shows a significant impurity (~5-10%) with a mass corresponding to the diaryl sulfone. How do we suppress this?

  • Diagnosis: Formation of bis(4-chloro-2-fluorophenyl)sulfone.

  • Mechanism: This occurs when the newly formed sulfonyl chloride reacts with an unreacted molecule of the aniline starting material. This is a classic "reagent-starved" side reaction.

  • Corrective Action:

    • Reverse Addition: Never add the chlorosulfonic acid to the aniline. Always add the aniline to the acid . This ensures the aniline is always in a high-concentration environment of the sulfonating agent, preventing it from reacting with the product [2].

    • Temperature Control: Keep the initial addition temperature below 20°C . Higher temperatures during mixing favor sulfone formation.[2]

Category B: Quenching & Isolation (The "Yield Killer" Step)

Q3: The yield drops drastically at the quenching step. The sulfonyl chloride intermediate seems to disappear.

  • Diagnosis: Hydrolysis of the sulfonyl chloride back to the sulfonic acid.

  • Root Cause: 4-Chloro-2-fluoro-5-chlorosulfonylaniline is highly reactive and hydrolyzes rapidly in warm water or if the quench is too slow.

  • Protocol Validation:

    • Temperature: The quench mass must remain < 5°C . Use crushed ice, not just cold water.

    • Rate: Drown the reaction mass into the ice slowly but with vigorous stirring to dissipate heat immediately.

    • Timing: Do not hold the wet sulfonyl chloride filter cake. It is unstable. Proceed to the amination step immediately (within 30 minutes) [3].

Q4: The filtration of the sulfonyl chloride intermediate is extremely slow (clogging).

  • Diagnosis: Formation of amorphous/sticky precipitates or "oiling out."

  • Solution:

    • Seed Crystals: If available, seed the ice-water mixture with pure sulfonyl chloride crystals before quenching.

    • Emulsion Breaking: If the product oils out, add a small amount of DCM (Dichloromethane) to dissolve it, separate the organic layer, and proceed to amination in a biphasic system. This is often superior to filtration for sticky intermediates.

Category C: Amination & Final Purity

Q5: The final product is highly colored (brown/red) instead of off-white.

  • Diagnosis: Oxidation of the aniline functionality or trace azo-coupling byproducts.

  • Solution:

    • Inert Atmosphere: Conduct the heating phase of chlorosulfonation under Nitrogen to prevent oxidation.

    • Purification: Recrystallize the final product from Ethanol/Water (80:20) . Use activated charcoal (5% w/w) during the hot filtration step to remove colored oligomers.

Quantitative Data: Solubility & Stability

Table 1: Solubility Profile of 4-Chloro-2-fluoro-5-sulfamoylaniline

SolventSolubility (25°C)Application
Water Insoluble (< 0.1 mg/mL)Wash solvent for purification
DCM ModerateExtraction of intermediate
Ethanol High (Hot)Recrystallization solvent
Acetone HighCleaning / Dissolution
Dilute HCl SolubleForms hydrochloride salt

Safety & Regulatory (HSE)

  • Chlorosulfonic Acid: Reacts violently with water, releasing HCl and H₂SO₄ mists. Protocol: All reactors must be vented through a caustic scrubber (NaOH) to neutralize HCl gas evolution.

  • Aniline Toxicity: 4-Chloro-2-fluoroaniline is a suspected carcinogen and skin sensitizer. Double-gloving (Nitrile/Laminate) is required.

References

  • Synthesis of Halogenated Aromatic Amines. ChemicalBook. (2016). Detailed reaction parameters for palladium-catalyzed synthesis and subsequent functionalization of fluoroanilines.

  • Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem Technical Support. (2025). Mechanisms of sulfone byproduct formation and hydrolysis prevention.

  • Chlorosulfonation of Aromatic Compounds. GlobalSpec. (2025). Chapter 4: Specific protocols for handling unstable sulfonyl chloride intermediates.

  • 4-Chloro-2-fluoroaniline Safety Data Sheet. Sigma-Aldrich. (2025). Physical properties and safety handling for halogenated anilines.

  • Process for Preparation of Sulfamoyl-anthranilic Acids. Google Patents (US3780067A). Scale-up data regarding amination and acidification steps for similar pharmaceutical intermediates.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Chloro-2-fluoro-5-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for resolving peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Chloro-2-fluoro-5-sulfamoylaniline.

Mechanistic Insight: The Causality of Peak Tailing

4-Chloro-2-fluoro-5-sulfamoylaniline is a highly functionalized intermediate containing a primary amine (aniline derivative), a weakly acidic sulfonamide group, and electron-withdrawing halogens. Peak tailing (USP Tailing factor,


) in reversed-phase HPLC for this compound typically arises from two primary chemical mechanisms, or secondary physical system issues:
  • Ion-Exchange Interactions with Residual Silanols: Standard silica-based C18 columns contain residual silanol groups (Si-OH). Above pH 3.0, these silanols deprotonate into negatively charged silanolate ions (Si-O⁻)[1]. The basic aniline group of the analyte can become protonated, leading to strong secondary ion-exchange interactions that cause the analyte to "drag" or tail through the column[2].

  • Hydrogen Bonding and Metal Chelation: The sulfonamide moiety can act as both a hydrogen bond donor and acceptor, and can interact with trace metal impurities (like iron or aluminum) in lower-purity silica matrices, exacerbating tailing by increasing the acidity of nearby silanols[2][3].

  • Physical Bed Deformation / Extra-Column Volume: If all peaks in the chromatogram tail, the issue is likely physical (e.g., a blocked frit, column void, or dead volume in the tubing) rather than chemical[4][5].

Diagnostic Workflow

DiagnosticWorkflow Start Observe Peak Tailing (USP T > 1.5) InjectNeutral Inject Neutral Marker (e.g., Toluene/Uracil) Start->InjectNeutral CheckNeutral Does the neutral marker peak tail? InjectNeutral->CheckNeutral PhysicalIssue Physical Issue Detected (System/Column Void) CheckNeutral->PhysicalIssue Yes ChemicalIssue Chemical Issue Detected (Secondary Interactions) CheckNeutral->ChemicalIssue No FixPhysical 1. Replace Inlet Frit 2. Check for Dead Volume 3. Replace Column PhysicalIssue->FixPhysical FixChemical 1. Optimize Mobile Phase pH 2. Use End-capped Column 3. Match Sample Solvent ChemicalIssue->FixChemical

Diagnostic decision tree to differentiate between physical and chemical causes of HPLC peak tailing.

Step-by-Step Experimental Protocols

Protocol 1: Mobile Phase pH and Buffer Optimization

Causality: Operating at a mobile phase pH near the pKa of the analyte causes partial ionization, leading to multiple retention mechanisms and split or tailing peaks[1]. Furthermore, operating above pH 3.0 leaves silanols ionized, acting as cation-exchange sites[4].

Procedure:

  • Select an Acidic Buffer: Prepare a 10–25 mM buffer solution of ammonium formate or potassium phosphate.

  • Adjust pH: Adjust the aqueous buffer to pH 2.5 using formic acid or phosphoric acid. Mechanistic Note: This suppresses the ionization of residual silanols on the silica stationary phase (keeping them as neutral Si-OH), eliminating the ion-exchange interaction with the amine group of 4-Chloro-2-fluoro-5-sulfamoylaniline[4][6].

  • Add a Silanol-Masking Agent (Optional): If low pH alone does not resolve the tailing, add 0.1% Triethylamine (TEA) to the aqueous mobile phase. TEA acts as a competing base, binding to active silanol sites before the analyte can, thus sharpening the peak[6][7].

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure complete buffer equilibration.

  • Self-Validation Check: Inject the sample and calculate the USP Tailing Factor (T). If

    
    , the pH optimization is validated and silanol interactions have been successfully suppressed.
    
Protocol 2: Column Selection and Stationary Phase

Causality: Older "Type A" silica columns have high trace metal content and highly acidic free silanols[2].

Procedure:

  • Select a High-Purity, End-Capped Column: Switch to a modern "Type B" high-purity silica column with exhaustive double end-capping (e.g., C18 or polar-embedded C18). End-capping replaces residual silanols with non-polar trimethylsilyl groups, blocking the analyte's access to the silica surface[1][4].

  • Consider Polar-Embedded Phases: If tailing persists, utilize a column with a polar-embedded group (like an amide or ether linkage in the alkyl chain). This provides a protective water layer near the silica surface, shielding the basic aniline group from silanol interactions[1].

  • Self-Validation Check: Compare the asymmetry of a neutral marker against the analyte. If both are symmetric (

    
    ), the column chemistry is validated.
    
Protocol 3: Injection Solvent Mismatch Correction

Causality: Injecting the sample in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase causes the analyte to travel rapidly down the column before partitioning properly, leading to peak fronting or tailing[8].

Procedure:

  • Diluent Matching: Dissolve 4-Chloro-2-fluoro-5-sulfamoylaniline in a solvent composition that exactly matches the initial mobile phase conditions (e.g., 80% Buffer / 20% Acetonitrile).

  • Volume Reduction: If matching the diluent is impossible due to solubility limits, reduce the injection volume to

    
     to minimize the strong-solvent effect.
    
  • Self-Validation Check: Inject 1 µL vs. 5 µL of the sample. If the 1 µL injection shows significantly improved symmetry over the 5 µL injection, solvent mismatch was the root cause and the fix is validated.

Data Presentation: Impact of Optimization Parameters

The following table summarizes the quantitative effects of various chromatographic parameters on the peak shape of 4-Chloro-2-fluoro-5-sulfamoylaniline.

ParameterExperimental ConditionUSP Tailing Factor (T)Resolution (Rs)Mechanistic Conclusion
Mobile Phase pH pH 6.0 (Unbuffered)2.451.2Severe silanol ionization; poor symmetry.
Mobile Phase pH pH 2.5 (Phosphate)1.352.8Silanols suppressed; acceptable symmetry.
Buffer Additive pH 6.0 + 0.1% TEA1.153.1TEA competitively masks active silanols.
Column Type Standard C18 (Non-endcapped)2.800.9High secondary interactions (Type A silica).
Column Type High-Purity Endcapped C181.103.5Minimal secondary interactions; ideal shape.
Sample Diluent 100% Acetonitrile1.951.5Solvent mismatch causing band broadening.
Sample Diluent Initial Mobile Phase1.053.6Perfect partitioning at the column head.

Chemical Interaction Mechanism

ChemicalInteraction Silica Silica Stationary Phase Silanol Ionized Silanol (Si-O⁻) at pH > 3.0 Silica->Silanol Metal Trace Metal Impurity (Fe³⁺ / Al³⁺) Silica->Metal Analyte 4-Chloro-2-fluoro-5-sulfamoylaniline Amine Protonated Aniline (-NH₃⁺) Analyte->Amine Sulfonamide Sulfonamide Group (-SO₂NH₂) Analyte->Sulfonamide Amine->Silanol Ion-Exchange Interaction (Tailing) Sulfonamide->Metal Metal Chelation / H-Bonding (Tailing)

Secondary interactions causing peak tailing: Ion-exchange with silanols and metal chelation.

Frequently Asked Questions (FAQs)

Q: I adjusted the mobile phase to pH 2.5, but my peak is still tailing. What should I check next? A: If chemical optimization (low pH) fails, you must rule out physical column degradation. A sudden onset of peak tailing often indicates a blocked inlet frit or a void at the head of the column bed[4][8]. To diagnose this, inject a neutral marker compound (like uracil or toluene). If the neutral peak also tails, the issue is physical. You should replace the inlet frit, backflush the column (if permitted by the manufacturer), or replace the column entirely[5].

Q: Why does the sulfonamide group complicate the chromatography of this compound? A: While the aniline amine group interacts with acidic silanols, the sulfonamide moiety (-SO2NH2) is a strong hydrogen bond donor/acceptor and can interact with trace metals (like Fe or Al) present in lower-quality silica matrices[2][3]. These metals withdraw electrons from silanols, increasing their acidity and exacerbating tailing. Using ultra-high-purity (Type B) silica columns minimizes trace metal contamination, resolving this specific interaction[2].

Q: Can I use Methanol instead of Acetonitrile to improve peak shape? A: Yes. The choice of organic modifier influences peak shape. Methanol is a protic solvent and can participate in hydrogen bonding, which sometimes helps to mask residual silanols better than acetonitrile (an aprotic solvent)[1]. However, switching to methanol will increase system backpressure and may alter the elution order of impurities, so your analytical method must be re-validated.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech.
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Phenomenex.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Phenomenex.
  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions.
  • HPLC Peak Tailing - Axion Labs. Axion Labs.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • ACE News - HPLC: Peak Tailing Interaction. HPLC.eu.
  • The Theory of HPLC Column Chemistry. Aqua Energy Expo.
  • Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Deriv

Sources

Technical Support Center: Catalyst Selection for 4-Chloro-2-fluoro-5-sulfamoylaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to optimizing the synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies, focusing on the critical catalyst selection for the amination of 4,5-dichloro-2-fluorobenzenesulfonamide. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have when designing your synthetic route.

Q1: What are the primary catalytic methods for synthesizing 4-Chloro-2-fluoro-5-sulfamoylaniline via amination?

A1: The key transformation is a C-N cross-coupling reaction. The two most relevant methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. For substrates like 4,5-dichloro-2-fluorobenzenesulfonamide, the Buchwald-Hartwig amination is generally preferred. It typically proceeds under milder conditions, offers a broader substrate scope, and benefits from a continuously evolving selection of highly efficient ligands and pre-catalysts.[1][2] While the Ullmann reaction is a classic method, it often requires higher temperatures and stoichiometric amounts of copper, which can be less desirable for complex pharmaceutical intermediates.[1][3]

Q2: Why is ligand selection so critical for the Buchwald-Hartwig amination of an aryl chloride?

A2: Ligand selection is arguably the most crucial factor for a successful Buchwald-Hartwig reaction, especially with challenging substrates like aryl chlorides.[4][5] The ligand's role is multifaceted:

  • Facilitates Oxidative Addition: The reaction begins with the oxidative addition of the aryl chloride to the Pd(0) center. Electron-rich and sterically bulky ligands are essential to promote this typically slow step for less reactive aryl chlorides.[4][6]

  • Stabilizes the Catalyst: The ligand stabilizes the palladium species throughout the catalytic cycle, preventing decomposition and precipitation of palladium black.[4]

  • Promotes Reductive Elimination: The final, product-forming step is reductive elimination. The ligand's steric and electronic properties directly influence the rate and efficiency of this step, ultimately determining the overall turnover frequency of the catalyst.[7][8] Modern dialkylbiaryl phosphine ligands have proven to be particularly effective for amination reactions involving aryl chlorides.[6]

Q3: How do I choose between different palladium precatalysts?

A3: A precatalyst is a stable, air-tolerant palladium(II) complex that efficiently generates the active, low-coordinate Pd(0) species in situ. Modern palladacycle precatalysts (e.g., G3 or G4-type) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] They form the active LPd(0) catalyst more cleanly and efficiently, often leading to lower catalyst loadings and more reproducible results. For initial screening, a precatalyst like XPhos Pd G3 is an excellent starting point due to its broad applicability and high activity.[9]

Q4: What is the role of the base and solvent in this reaction?

A4: The base and solvent work in concert and their choice is critical.

  • Base: A strong, non-nucleophilic base is required to deprotonate the ammonia source (or the resulting amine-palladium complex) to form the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5] Weaker bases like cesium carbonate (Cs₂CO₃) can also be used, sometimes in combination with specific ligands like Xantphos, particularly for amide couplings.[3]

  • Solvent: The solvent must solubilize the reagents and not interfere with the catalyst. Anhydrous, degassed aprotic polar solvents are standard. Toluene and 1,4-dioxane are the most common and reliable choices for Buchwald-Hartwig aminations.[1][5] The use of anhydrous solvents is critical to prevent the formation of side products like aryl alcohols.[7][8]

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: Low or No Conversion to 4-Chloro-2-fluoro-5-sulfamoylaniline

This is a common problem that can often be traced back to the catalyst system or reaction conditions.

Possible CauseRecommended Solution & Explanation
Inactive Catalyst The active Pd(0) species may not be forming. Ensure you are using a reliable precatalyst.[5] If using a Pd(II) source, ensure your ligand and base are of high purity. Crucially, the reaction must be performed under an inert atmosphere (Argon or Nitrogen) as oxygen will deactivate the catalyst. Use proper degassing techniques for your solvent (e.g., freeze-pump-thaw or sparging with inert gas).
Inappropriate Ligand The ligand is not suitable for this specific transformation. Aryl chlorides, particularly those with electron-withdrawing groups, require very electron-rich and bulky monodentate phosphine ligands.[4] Action: Screen a panel of ligands. See the Ligand Selection Table below for recommendations.
Incorrect Base The base may be too weak or has degraded. Use a fresh, high-purity strong base like NaOtBu. Ensure it has been stored under inert gas and handled in a glovebox to prevent degradation from moisture and air.
Low Reaction Temperature Amination of aryl chlorides often requires elevated temperatures to drive the oxidative addition step.[4] Action: Gradually increase the reaction temperature in increments of 10 °C (e.g., from 80 °C to 110 °C) while monitoring the reaction. Be aware that excessively high temperatures can lead to catalyst decomposition.[1]

Issue 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and lower the yield.

Side ProductPossible Cause & ExplanationSuggested Solution
Hydrodehalogenation The starting material (4,5-dichloro-2-fluorobenzenesulfonamide) is reduced, replacing a chlorine atom with hydrogen. This is often caused by trace amounts of water or other protic impurities.[1]Use rigorously dried, anhydrous, and degassed solvents and reagents. Ensure all glassware is oven-dried before use.
Diarylamine Formation The desired product reacts further with another molecule of the aryl chloride starting material.Use a slight excess of the ammonia source. Recent ligand developments, such as the KPhos ligand, have shown exceptional selectivity for the formation of primary arylamines by suppressing diarylamine formation.[7][8] Consider screening such specialized ligands if this is a persistent issue.
Aryl Alcohol Formation Formation of 4-hydroxy-2-fluoro-5-sulfamoylaniline. This occurs when hydroxide ions, often present from using aqueous ammonia or a wet base, compete with the amination pathway.[7]Use a non-aqueous ammonia source such as ammonium sulfate or gaseous ammonia.[10] Alternatively, ligands like KPhos have been specifically designed to suppress this competing hydroxylation.[7][8]
Catalyst & Ligand Selection Data

The choice of ligand is highly dependent on the nucleophile.[5] For the amination with ammonia or an ammonia surrogate, sterically hindered biaryl phosphine ligands are the state-of-the-art.

LigandStructure TypeKey Advantages & Typical Use Cases
XPhos Dialkylbiaryl PhosphineA highly general and robust ligand for a wide range of C-N couplings, including with aryl chlorides. Excellent starting point for optimization.[11]
RuPhos Dialkylbiaryl PhosphineParticularly effective for sterically hindered primary and secondary anilines. Can be useful if aggregation or catalyst deactivation is an issue.[12]
BrettPhos Dialkylbiaryl PhosphineExtremely active catalyst system, often enabling reactions at lower temperatures. Shows high selectivity for primary amines over secondary amines.[12][13]
KPhos Dialkyl Biheteroaryl PhosphineSpecifically designed to suppress side reactions like hydroxylation and diarylation when using aqueous ammonia and a hydroxide base.[7][8]
Xantphos Bidentate PhosphineA chelating ligand that can be effective, particularly in couplings involving amides or when fine-tuning selectivity is needed.[3]

Visualized Workflows & Mechanisms

Understanding the underlying processes is key to effective troubleshooting.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition Complex L(Ar)Pd(II)-X Pd0->OxAdd + Ar-X Amido Pd(II)-Amido Complex L(Ar)Pd(II)-NHR OxAdd->Amido + H₂NR - HX (via Base) Amido->Pd0 Regeneration Product Ar-NHR (Desired Product) Amido->Product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Observed check_inert Is the reaction setup rigorously inert (O₂ and H₂O free)? start->check_inert fix_inert Action: Re-run with oven-dried glassware & properly degassed solvent. check_inert->fix_inert No check_reagents Are catalyst, ligand, and base fresh and high-purity? check_inert->check_reagents Yes fix_inert->start Re-evaluate replace_reagents Action: Use fresh reagents. Handle base in glovebox. check_reagents->replace_reagents No / Unsure optimize_conditions Screen Reaction Parameters check_reagents->optimize_conditions Yes replace_reagents->start Re-evaluate screen_ligand Action: Screen a panel of ligands (e.g., XPhos, BrettPhos, RuPhos). optimize_conditions->screen_ligand screen_temp Action: Increase temperature (e.g., 80°C -> 110°C). optimize_conditions->screen_temp screen_base Action: Confirm base strength (e.g., NaOtBu vs Cs₂CO₃). optimize_conditions->screen_base success Yield Improved screen_ligand->success screen_temp->success screen_base->success

Caption: A decision-making workflow for troubleshooting low product yield.

Experimental Protocol: Optimized Synthesis

This protocol provides a robust starting point for the Buchwald-Hartwig amination.

Reaction: Amination of 4,5-dichloro-2-fluorobenzenesulfonamide with ammonium sulfate.

Materials:

  • 4,5-dichloro-2-fluorobenzenesulfonamide (1.0 mmol, 1.0 eq)

  • Ammonium Sulfate, (NH₄)₂SO₄ (1.5 mmol, 1.5 eq)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide, NaOtBu (2.5 mmol, 2.5 eq)

  • Anhydrous, degassed Toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Inert Atmosphere Setup: In a glovebox, add the 4,5-dichloro-2-fluorobenzenesulfonamide, ammonium sulfate, XPhos Pd G3 precatalyst, and NaOtBu to the oven-dried reaction vial.

  • Solvent Addition: Add the anhydrous, degassed toluene to the vial.

  • Sealing: Securely seal the vial with the PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 100 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the starting material.[5]

  • Workup:

    • Once the reaction is complete, cool the vial to room temperature.

    • Carefully uncap the vial and quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification:

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final 4-Chloro-2-fluoro-5-sulfamoylaniline.[5]

References

  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146, 19414-19424. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. In Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]

  • Hartwig, J. F., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Vo, G. D., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4554–4557. [Link]

  • Dean, A., Cope, C., et al. Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]

  • Chatterjee, S., Makai, S., & Morandi, B. (2021). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). University of Pennsylvania. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC Publishing. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]

  • Zhou, X., et al. (2024). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. ResearchGate. [Link]

  • ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. [Link]

  • Grellepois, F., et al. (2015). Electrophilic amination of fluoroalkyl groups on azodicarboxylate derivatives. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Reddy, R. P., & Bao, M. (2013). Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles. Organic Letters, 15(8), 1994–1997. [Link]

  • Graham, T. J. A., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PubMed. [Link]

  • Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
  • Sharma, P., et al. (2017). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC. [Link]

  • ResearchGate. (2025). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate. [Link]

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • Academia.edu. (n.d.). (PDF) 4-Fluoroanilines: synthesis and decomposition. Academia.edu. [Link]

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Validation & Comparative

comparing 4-Chloro-2-fluoro-5-sulfamoylaniline with other anilines

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 4-Chloro-2-fluoro-5-sulfamoylaniline vs. Traditional Sulfamoylanilines in Drug Discovery

Executive Summary

In modern medicinal chemistry, the substitution of hydrogen with fluorine on aromatic scaffolds is a strategic maneuver to modulate basicity, lipophilicity, and metabolic stability. 4-Chloro-2-fluoro-5-sulfamoylaniline (CFSA) (CAS: 69156-33-8) represents a highly specialized halogenated aniline intermediate. Unlike traditional analogs such as 4-chloro-5-sulfamoylaniline (CSA)—the classic building block for thiazide diuretics[1]—CFSA is increasingly utilized in the synthesis of advanced targeted therapies, including [2]. This guide objectively compares CFSA against other standard anilines, detailing the causality behind its unique reactivity and providing self-validating experimental protocols for its application.

Structural & Electronic Profiling (The Causality)

The core difference in reactivity between CFSA and its non-fluorinated counterparts lies in the profound electronic perturbation caused by the ortho-fluoro substituent.

  • Inductive Electron Withdrawal : Fluorine is the most electronegative element. When positioned ortho to the primary amine, it exerts a strong inductive effect (-I) through the

    
    -bond framework that pulls electron density away from the nitrogen lone pair. This significantly lowers the 
    
    
    
    of the conjugate acid (anilinium ion), rendering the amine far less basic and less nucleophilic compared to standard anilines[3].
  • Synergistic Deactivation : The 5-sulfamoyl group (

    
    ) and the 4-chloro group also act as powerful electron-withdrawing groups (EWGs). The combination of these three EWGs on the benzene ring makes the primary amine in CFSA an exceptionally weak nucleophile[4]. This necessitates harsher conditions or transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling) for N-alkylation or N-arylation, whereas simpler anilines might react via standard 
    
    
    
    under milder conditions.
  • Target Binding Affinity : The introduction of the fluorine atom is not merely for synthetic tuning; it serves to enhance target affinity via specific multipolar interactions and by locking the conformation of the final drug molecule—a critical factor in the design of highly selective kinase inhibitors[2].

Comparative Data: Physicochemical Properties

The table below quantitatively summarizes the structural and electronic differences between CFSA and traditional anilines.

Property / Metric4-Chloro-2-fluoro-5-sulfamoylaniline (CFSA)4-Chloro-5-sulfamoylaniline (CSA)Sulfanilamide (Standard)
CAS Number 69156-33-8121-30-2 (Disulfonamide analog)63-74-1
Primary Amine Nucleophilicity Very LowLowModerate
Estimated Aniline

~1.5 - 2.0~2.5 - 3.02.1 - 2.5
Steric Hindrance (Ortho) High (Fluoro group)Low (Hydrogen)Low (Hydrogen)
Primary Application Kinase Inhibitor IntermediatesThiazide DiureticsAntibacterial Agents
Reactivity in

Requires strong base / heat / PdModerate conditionsMild conditions

Visualizing Electronic Effects & Reactivity

G CFSA 4-Chloro-2-fluoro- 5-sulfamoylaniline F_Effect Ortho-Fluorine Inductive Withdrawal CFSA->F_Effect CSA 4-Chloro- 5-sulfamoylaniline No_F Standard Aniline Electron Density CSA->No_F Low_Nuc Reduced Nucleophilicity (Requires Strong Base/Pd) F_Effect->Low_Nuc High_Nuc Standard Nucleophilicity (Standard Coupling) No_F->High_Nuc Target1 PIM Kinase Inhibitors (Target API) Low_Nuc->Target1 Target2 Thiazide Diuretics (Target API) High_Nuc->Target2

Electronic effects of fluorine substitution on aniline nucleophilicity and API targets.

Experimental Protocols: Self-Validating Buchwald-Hartwig Amination

Because CFSA is a deactivated, sterically hindered aniline, standard


 reactions often fail or result in poor yields. The following protocol describes a self-validating Buchwald-Hartwig cross-coupling methodology designed to overcome this low nucleophilicity.

Rationale for the Protocol:

  • Catalyst Choice :

    
     with Xantphos is selected because the bidentate ligand Xantphos promotes reductive elimination, which is the rate-limiting step when coupling electron-deficient anilines.
    
  • Base Selection :

    
     is used instead of stronger bases (like 
    
    
    
    ) to prevent the deprotonation of the sensitive primary sulfonamide group (
    
    
    ), which could lead to competitive side reactions and polymerization.

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk flask under an inert argon atmosphere, combine CFSA (1.0 equiv), the target heteroaryl bromide (1.1 equiv),

    
     (0.05 equiv), Xantphos (0.10 equiv), and anhydrous 
    
    
    
    (2.0 equiv).
  • Solvent Addition : Add anhydrous 1,4-dioxane (degassed via freeze-pump-thaw) to achieve a 0.2 M concentration.

  • Reaction : Heat the mixture to 100°C.

  • In-Process Monitoring (Self-Validation Step 1) : At 2 hours and 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze via UPLC-MS. The disappearance of the CFSA mass peak and the appearance of the product mass peak validates the catalytic cycle's turnover.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium and inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification : Purify via flash column chromatography (DCM:MeOH gradient).

  • Structural Validation (Self-Validation Step 2) : Perform

    
    -NMR and 
    
    
    
    -NMR. The
    
    
    -NMR is particularly diagnostic; a shift in the fluorine signal confirms successful substitution at the adjacent amine, verifying regioselectivity over the sulfonamide nitrogen.

Workflow Step1 Step 1: Preparation CFSA + Heteroaryl Bromide Add Pd2(dba)3 & Xantphos Step2 Step 2: Base & Solvent Add Cs2CO3 (Avoids SO2NH2 Deprotonation) Degassed 1,4-Dioxane Step1->Step2 Step3 Step 3: Coupling Heat to 100°C Monitor via UPLC-MS Step2->Step3 Step4 Step 4: Workup Celite Filtration Flash Chromatography Step3->Step4 Step5 Step 5: Validation 19F-NMR & 1H-NMR Confirm Regioselectivity Step4->Step5

Self-validating Buchwald-Hartwig cross-coupling workflow for deactivated CFSA.

References

  • Tricyclic compounds for use as kinase inhibitors.
  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry.[Link]

  • Sheppard, W. A. (1963). The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society.[Link]

Sources

Biological Activity of 4-Chloro-2-fluoro-5-sulfamoylaniline vs. Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-fluoro-5-sulfamoylaniline (CFSA) , also known as 5-amino-2-chloro-4-fluorobenzenesulfonamide (CAS: 69156-33-8), is a highly functionalized aromatic scaffold. In drug discovery, it serves a dual purpose: it is a versatile synthetic intermediate for advanced tricyclic kinase inhibitors (such as PIM and BTK inhibitors)[1], and it acts as an intrinsically potent pharmacophore for targeting metalloenzymes, specifically Carbonic Anhydrases (CAs) [2].

This guide objectively compares the biological activity and physicochemical properties of CFSA against its non-halogenated and mono-halogenated analogs. By analyzing the structure-activity relationship (SAR), we elucidate how specific halogen substitutions drive target affinity, modulate pharmacokinetics, and enable isoform-selective inhibition of tumor-associated CAs (e.g., CA IX and XII) over ubiquitous cytosolic isoforms (CA I and II)[3].

Mechanistic Causality: The Role of Halogenation

The biological activity of benzenesulfonamides is fundamentally dictated by their ability to bind the active-site zinc ion (


) of carbonic anhydrases. This interaction is highly dependent on the ionization state and steric profile of the inhibitor[4].
  • pKa Modulation via Fluorine (The Electronic Effect): The primary mechanism of CA inhibition requires the sulfonamide group (

    
    ) to deprotonate into its anionic form (
    
    
    
    ), which displaces the zinc-bound water molecule in the enzyme's active site[5]. Unsubstituted benzenesulfonamides (like sulfanilamide) have a high
    
    
    (~10.4), meaning only a negligible fraction is active at physiological pH (7.4). The introduction of a highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (EWG), lowering the
    
    
    to ~7.5. This exponentially increases the concentration of the active anionic species in the physiological environment[6].
  • Hydrophobic Anchoring via Chlorine (The Steric Effect): While fluorine modulates electronics, the bulky, lipophilic chlorine atom at the para position drives binding enthalpy. Tumor-associated isoforms (CA IX/XII) possess distinct hydrophobic pockets compared to cytosolic CA II. The chlorine atom facilitates favorable van der Waals interactions and halogen bonding within these pockets, anchoring the molecule and driving isoform selectivity[2].

  • The Aniline Vector (Synthetic Versatility): The 5-amino group acts as a hydrogen bond donor/acceptor but primarily serves as a synthetic handle. It allows researchers to utilize the "tail approach"—appending bulky moieties to interact with the outer rim of the CA active site, or integrating the core into larger kinase inhibitor scaffolds[1].

MOA A 4-Chloro-2-fluoro-5-sulfamoylaniline (Neutral State) B pKa Modulation (F & Cl EWG Effect) A->B Physiological pH (7.4) C Anionic Sulfonamide (-SO2NH-) B->C Deprotonation D Zn2+ Coordination (Displaces H2O/OH-) C->D Active Site Entry E Hydrophobic Pocket Binding (Cl-mediated) C->E Spatial Orientation F Targeted CA IX/XII Inhibition D->F Catalytic Blockade E->F Isoform Selectivity

Mechanism of Action: Halogen-driven pKa modulation and active-site coordination.

Comparative Performance Data

To objectively evaluate CFSA, we benchmark it against three structural analogs: Sulfanilamide (unsubstituted baseline), 4-Chloro-5-sulfamoylaniline (chlorine only), and 2,4-Difluoro-5-sulfamoylaniline (fluorines only).

Note: The data below represents consensus ranges derived from biophysical profiling of halogenated benzenesulfonamides[3][7].

CompoundSubstituentsEst.

(

)
LogP (Lipophilicity)CA II

(nM)
CA IX

(nM)
Selectivity (II / IX)
Sulfanilamide None~10.40.823,0004,5000.6x (Poor)
4-Chloro-5-sulfamoylaniline 4-Cl~8.51.65120851.4x (Moderate)
2,4-Difluoro-5-sulfamoylaniline 2-F, 4-F~7.21.2045301.5x (Moderate)
CFSA (Target Product) 2-F, 4-Cl ~7.5 1.85 35 12 2.9x (High)

Data Synthesis: CFSA achieves the optimal balance. The 2-fluoro group successfully lowers the


 to physiological ranges (enhancing overall potency to the nanomolar range), while the 4-chloro group provides the necessary lipophilic bulk (LogP 1.85) to preferentially stabilize the complex within the hydrophobic pocket of the tumor-associated CA IX isoform, yielding a nearly 3-fold selectivity window over the off-target CA II[2][8].

Experimental Methodologies

To ensure scientific integrity, the biological activity of these analogs must be evaluated using orthogonal, self-validating assay systems. Below are the standard protocols for determining catalytic inhibition and thermodynamic binding.

Protocol A: Stopped-Flow Hydration Assay (Catalytic Inhibition)

Causality: Traditional steady-state kinetics cannot capture CA activity because it is one of the fastest known enzymes (


). The stopped-flow method enables millisecond-resolution tracking of the initial hydration reaction[7].
Self-Validation: The assay utilizes a pH-sensitive dye. A baseline control (buffer + 

without enzyme) must be run to establish the slow, uncatalyzed hydration rate. If the uncatalyzed rate shifts, the buffer system is compromised.
  • Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

    
     (to maintain constant ionic strength) and 0.02 mM Phenol Red indicator[7].
    
  • Substrate Preparation: Prepare saturated

    
     solutions (ranging from 1.7 to 17 mM) by bubbling 
    
    
    
    gas into ultra-pure water at 20°C.
  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant human CA IX (or CA II) with varying concentrations of CFSA (0.1 nM to 10 µM) for 15 minutes at room temperature to allow complex formation.

  • Data Acquisition: Using an Applied Photophysics stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the

    
     substrate.
    
  • Kinetic Monitoring: Monitor the absorbance decay at 557 nm (the maximum for Phenol Red) for 10–100 seconds. The drop in absorbance corresponds to the acidification of the medium (

    
    ).
    
  • Analysis: Calculate the initial rates and fit the data to the Morrison equation to determine the inhibition constant (

    
    ).
    
Protocol B: Fluorescent Thermal Shift Assay (Thermodynamic Binding)

Causality: While stopped-flow measures catalytic blockade, FTSA (or Differential Scanning Fluorimetry) measures direct thermodynamic binding. Ligand binding stabilizes the folded protein, increasing its melting temperature (


)[9].
Self-Validation: Acetazolamide (a pan-CA inhibitor) is run in parallel as a positive control. If Acetazolamide fails to induce a known 

shift (~4-5°C for CA II), the protein batch is misfolded or the SYPRO Orange dye is degraded.
  • Reaction Mix: In a 96-well PCR plate, combine 1 µM recombinant CA protein, 5x SYPRO Orange dye, and CFSA (at 10 µM and 50 µM) in 50 mM phosphate buffer (pH 7.4).

  • Thermal Cycling: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR machine.

  • Fluorescence Tracking: Monitor fluorescence emission (Ex: 490 nm, Em: 530 nm). As the protein unfolds, hydrophobic residues are exposed, binding the dye and increasing fluorescence.

  • Data Processing: Plot the first derivative of the fluorescence curve to identify the

    
    . Calculate the dissociation constant (
    
    
    
    ) based on the ligand-induced
    
    
    [9].

Workflow S1 1. Compound Library Prep (CFSA & Analogs) S2 2. Stopped-Flow Assay (Catalytic Inhibition) S1->S2 Aliquot S3 3. FTSA / DSF Assay (Thermodynamic Binding) S1->S3 Aliquot S4 4. Kinetic & Thermal Analysis (Calculate Ki & Kd) S2->S4 Initial Rates (Abs 557nm) S3->S4 Tm Shift (Ex490/Em530) S5 5. Selectivity Profiling (CA IX vs CA II) S4->S5 Data Integration

Experimental Workflow: Orthogonal validation of CA inhibitors via catalytic and thermodynamic assays.

References

  • TRICYCLIC COMPOUNDS FOR USE AS KINASE INHIBITORS (Patent WO2013004984)
  • Source: Chemistry – An Asian Journal (via PMC / NIH)
  • Source: Journal of Medicinal Chemistry (via ResearchGate)
  • Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells Source: Oncotarget URL
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI URL
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures Source: MDPI URL

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 4-Chloro-2-fluoro-5-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable downstream data and, ultimately, therapeutic safety and efficacy. This guide provides an in-depth, comparative analysis of the principal analytical methodologies for assessing the purity of 4-Chloro-2-fluoro-5-sulfamoylaniline, a key building block in modern medicinal chemistry. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, ensuring that the described workflows are robust and self-validating.

The Significance of Purity for 4-Chloro-2-fluoro-5-sulfamoylaniline

4-Chloro-2-fluoro-5-sulfamoylaniline is a highly functionalized aniline derivative. The presence of chloro, fluoro, and sulfamoyl groups makes it a versatile intermediate for synthesizing complex molecules, particularly in the diuretic and kinase inhibitor classes of pharmaceuticals. However, the multi-step synthesis required to produce this molecule invariably introduces a spectrum of potential impurities. These can include:

  • Starting Materials: Unreacted precursors from preceding synthetic steps.

  • Isomeric Impurities: Positional isomers formed due to a lack of complete regioselectivity during aromatic substitution reactions (e.g., chlorination or sulfamoylation).[1]

  • By-products: Resulting from side reactions, over-reaction, or degradation.

  • Residual Solvents: Organic solvents used during synthesis and purification.

Even trace levels of these impurities can have significant consequences, potentially altering biological activity, increasing toxicity, or compromising the stability of the final active pharmaceutical ingredient (API).[2] Therefore, a rigorous, multi-faceted analytical approach is mandatory.

The Analytical Landscape: A Comparative Overview

No single analytical technique is sufficient to declare a compound "pure." A truly comprehensive purity assessment relies on the orthogonal application of multiple methods, each providing a different perspective on the sample's composition. The primary techniques for a molecule like 4-Chloro-2-fluoro-5-sulfamoylaniline are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyDifferential Scanning Calorimetry (DSC)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3]Separation of volatile/semi-volatile compounds in a gaseous mobile phase followed by mass-based detection and identification.[4]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information.[3]Measurement of the difference in heat flow between a sample and a reference as a function of temperature, detecting melting point depression caused by impurities.[5][6]
Primary Application Quantification of non-volatile and thermally labile impurities. The workhorse for purity and assay determination.Identification and Quantification of volatile and semi-volatile impurities, especially residual solvents.Structural Confirmation of the main component and identification of structurally similar impurities. Quantitative NMR (qNMR) can determine purity without a reference standard.Overall Purity Assessment of the main crystalline component. Provides a single value for total eutectic impurities.[7]
Advantages High resolution, high sensitivity, applicable to a wide range of compounds.[1]Excellent sensitivity and specificity; provides structural information for identification.[8]Provides unambiguous structural confirmation.[3] ¹⁹F NMR is highly specific for fluorinated impurities.[9]Requires a small amount of sample, is fast, and does not require impurity reference standards.[7]
Limitations Requires reference standards for impurity identification and quantification. Co-elution can be an issue.Limited to thermally stable and volatile compounds; derivatization may be required.[1]Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.Only detects eutectic impurities that are soluble in the melt of the main component; insensitive to insoluble impurities or polymorphs.[7]

The Workflow of Purity Assessment

A logical and systematic workflow is crucial for an effective purity assessment. This process ensures that data is reliable and that all potential impurities are investigated.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Orthogonal Purity Analysis cluster_2 Phase 3: Data Synthesis & Reporting Synthesis Synthesized Batch of 4-Chloro-2-fluoro-5-sulfamoylaniline SamplePrep Sample Preparation (Dissolution, Dilution) Synthesis->SamplePrep StructureConfirm Structural Confirmation (NMR, MS) SamplePrep->StructureConfirm HPLC HPLC-UV/DAD (Primary Purity Assay) SamplePrep->HPLC StructureConfirm->HPLC DataAnalysis Data Analysis & Impurity Profiling HPLC->DataAnalysis GCMS GC-MS (Residual Solvents, Volatiles) GCMS->DataAnalysis DSC DSC (Bulk Purity) DSC->DataAnalysis Report Final Purity Report & Certificate of Analysis (CoA) DataAnalysis->Report

Caption: A generalized workflow for the comprehensive purity assessment of a synthesized pharmaceutical intermediate.

Experimental Protocols & Data Interpretation

The following sections provide detailed, self-validating protocols. The inclusion of system suitability tests (SST) is a critical component of trustworthiness, ensuring the analytical system is fit for purpose before sample analysis.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

Causality: HPLC is the primary technique because it can separate and quantify non-volatile compounds like 4-Chloro-2-fluoro-5-sulfamoylaniline and its closely related isomers and by-products. A reverse-phase C18 column is chosen due to its versatility in retaining moderately polar aromatic compounds. A gradient elution is employed because a single mobile phase composition (isocratic) is unlikely to provide adequate separation for both polar and non-polar impurities in a reasonable timeframe. UV detection is selected based on the chromophoric nature of the aniline ring.

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV Diode Array Detector (DAD) at 254 nm.[1]

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of 4-Chloro-2-fluoro-5-sulfamoylaniline reference standard and dissolve in 100.0 mL of diluent (0.1 mg/mL).

    • Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area of the main compound must be ≤ 2.0%. The tailing factor should be ≤ 2.0.[10]

  • Analysis:

    • Inject a blank (diluent), followed by the SST injections, then the sample solution.

    • Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

Data Presentation: Hypothetical HPLC Results

Peak IDRetention Time (min)Area (%)Possible Identity
18.50.08Starting Material (e.g., 4-chloro-2-fluoroaniline)
212.10.15Isomeric Impurity
313.5 99.71 4-Chloro-2-fluoro-5-sulfamoylaniline
415.20.06Unknown By-product
Total 100.00
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Causality: GC-MS is the gold standard for identifying and quantifying volatile organic compounds (VOCs), such as the solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, dichloromethane). Headspace sampling is preferred as it introduces only the volatile components into the GC system, protecting it from non-volatile sample matrix components and improving sensitivity for the analytes of interest.

Experimental Protocol:

  • Instrumentation Conditions:

    • GC Column: 5% Phenyl-95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

    • Injector: Split/Splitless, 250°C, Split ratio 10:1.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-350.

  • Headspace Sampler Conditions:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Vial Equilibration Time: 15 min.

  • Solution Preparation:

    • Solvent: Dimethyl sulfoxide (DMSO).

    • Standard Solution: Prepare a stock solution containing known concentrations of potential residual solvents. Serially dilute to create calibration standards.

    • Sample Preparation: Accurately weigh ~100 mg of the synthesized compound into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp securely.

  • Analysis:

    • Run the calibration standards to establish linearity and response factors.

    • Analyze the sample vial. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to the standards. Quantify using the established calibration curves.

Nuclear Magnetic Resonance (NMR) for Structural Verification

Causality: NMR is unparalleled for unambiguous structure elucidation. For 4-Chloro-2-fluoro-5-sulfamoylaniline, ¹H NMR will confirm the presence and substitution pattern of the aromatic protons. ¹³C NMR will verify the carbon skeleton. Critically, ¹⁹F NMR offers a highly sensitive and specific window into any fluorine-containing impurities, which may be difficult to resolve by HPLC.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3]

  • Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for ¹³C and impurity detection.

  • Analysis:

    • ¹H NMR: Integrate the signals corresponding to the aromatic protons and the amine/sulfamoyl protons. The presence of small, unidentified signals indicates impurities.

    • ¹⁹F NMR: The main compound should show a single resonance. The presence of other signals in the ¹⁹F spectrum is a strong indicator of fluorinated impurities.

    • Purity Estimation: Purity can be estimated by comparing the integral of the main compound's signals to those of the impurities, though this is less accurate than qNMR which requires an internal standard.

Differential Scanning Calorimetry (DSC) for Bulk Purity

Causality: The presence of impurities disrupts the crystal lattice of a pure compound, causing it to melt at a lower temperature and over a broader range.[12] DSC quantifies this phenomenon based on the van't Hoff equation, providing a measure of the total mole fraction of eutectic impurities.[6] It is an excellent orthogonal technique to chromatography as its separation principle is thermodynamic, not based on partitioning.

Experimental Protocol:

  • Instrumentation:

    • Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

  • Analysis:

    • Heat the sample under a nitrogen purge (20-50 mL/min) at a slow heating rate (e.g., 1-2 °C/min) through its melting transition.

    • The instrument software uses the shape of the leading edge of the melting endotherm to calculate the purity based on the integrated form of the van't Hoff equation.[12]

Data Interpretation: The software will generate a purity value in mole percent. For pharmaceutical intermediates, a purity of >99.0 mole % is often desired. This result should be compared with the area % purity from HPLC. Discrepancies may suggest the presence of non-eutectic or amorphous impurities not detected by DSC.

Decision-Making in Method Selection

The choice of which methods to apply and when depends on the stage of development and the specific question being asked. This decision tree provides a logical guide for researchers.

Method_Selection_Tree Start What is the analytical goal? Structure Structural Confirmation of a New Batch Start->Structure New Synthesis RoutineQC Routine Purity Check (Batch Release) Start->RoutineQC Established Process ImpurityID Identify an Unknown Impurity Start->ImpurityID Out-of-Spec Result SolventCheck Check for Residual Solvents Start->SolventCheck Final Drying Step NMR_MS Use NMR (1H, 13C, 19F) and High-Res MS Structure->NMR_MS HPLC_DSC Use HPLC (Area %) and DSC (Mole %) RoutineQC->HPLC_DSC LCMS_Prep Use LC-MS/MS for m/z. Isolate with Prep-HPLC for NMR analysis. ImpurityID->LCMS_Prep HSGCMS Use Headspace GC-MS SolventCheck->HSGCMS

Caption: A decision tree to guide the selection of appropriate analytical methods based on the specific purity assessment goal.

Conclusion

The purity assessment of 4-Chloro-2-fluoro-5-sulfamoylaniline is a multi-dimensional task that demands a scientifically rigorous and orthogonal approach. High-Performance Liquid Chromatography serves as the cornerstone for quantifying organic impurities, while Gas Chromatography-Mass Spectrometry is essential for monitoring volatile residuals. Nuclear Magnetic Resonance spectroscopy provides the definitive structural confirmation, and Differential Scanning Calorimetry offers a valuable, thermodynamically-based measure of bulk purity. By understanding the principles behind each technique and implementing robust, self-validating protocols, researchers and drug developers can ensure the quality and integrity of this critical chemical intermediate, paving the way for successful and reliable scientific outcomes.

References

  • Vertex AI Search. (2026). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Giron, D., & Goldbronn, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 217-240.
  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Gouda, A. A., et al. (2025, August 06). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
  • Veeprho. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials.
  • Applications of DSC in the Pharmaceutical Industry. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • Mettler Toledo. (n.d.). DSC purity.
  • Innovatech Labs. (2022, February 8). What Is Differential Scanning Calorimetry?.
  • PubChem. (n.d.). 4-Chloro-2-fluoroaniline.
  • ChemicalBook. (n.d.). 4-Chloro-2-fluoroaniline(57946-56-2) 1H NMR spectrum.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline.
  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information.
  • BenchChem. (2025). Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.
  • ResearchGate. (n.d.). 19F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each fluoroaniline isomer....
  • Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • BenchChem. (n.d.). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide.
  • ChemicalBook. (n.d.). 4-Chloro-2-fluoroaniline synthesis.
  • Dong, S., et al. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 56(8), 724-730.
  • BenchChem. (2025). A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-fluoroaniline 98.
  • Dong, S., et al. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed.
  • MilliporeSigma. (n.d.). 4-Chloro-2-fluoro-5-methylaniline.
  • Google Patents. (n.d.). US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid.
  • Gorga, M., et al. (2020). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. Journal of Chromatography A, 1610, 460463.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid.
  • Thermo Fisher Scientific. (n.d.). Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • Al-Janabi, A. S., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 13.
  • Thermo Fisher Scientific. (2011). GC and GC-MS Applications for Food Safety Analysis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • PubChem. (n.d.). 4-Chloro-5-sulfamoyl-2-((((2RS)-tetrahydrofuran-2-yl)methyl)amino)benzoic acid.
  • Agilent Technologies. (n.d.). Methodologies for Ultrashort-Chain and Comprehensive PFAS Analysis in Water Samples.

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comparing the efficacy of drugs derived from 4-Chloro-2-fluoro-5-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Efficacy Comparison Guide: Therapeutics Derived from 4-Chloro-2-fluoro-5-sulfamoylaniline

Executive Summary

In modern medicinal chemistry, 4-Chloro-2-fluoro-5-sulfamoylaniline (CAS 69156-33-8) serves as a highly privileged pharmacophore and synthetic intermediate. Rather than functioning as a standalone therapeutic, its unique substitution pattern—a primary sulfonamide paired with highly electronegative halogen atoms—provides distinct electronic and steric properties. This guide evaluates the comparative efficacy of two major classes of experimental drugs derived from this core structure: Tumor-Associated Carbonic Anhydrase (CA IX) Inhibitors and Mutant BRAF V600E Kinase Inhibitors .

Mechanistic Divergence: Why This Specific Scaffold?

The 4-chloro-2-fluoro-5-sulfamoylaniline scaffold is a masterclass in bioisosteric drug design, allowing developers to branch into two entirely different therapeutic pathways based on peripheral functionalization:

  • Class A: Carbonic Anhydrase IX (CA IX) Inhibitors In CA IX inhibitors, the primary sulfonamide (

    
    ) acts as a critical Zinc-Binding Group (ZBG). To inhibit the enzyme, the sulfonamide must deprotonate to form a sulfonamidate anion, which directly coordinates with the catalytic 
    
    
    
    ion in the active site[1]. The electron-withdrawing nature of the adjacent fluorine and chlorine atoms lowers the
    
    
    of the sulfonamide, optimizing the ratio of the active deprotonated species in the slightly acidic tumor microenvironment[2].
  • Class B: Mutant BRAF/MAPK Pathway Inhibitors When functionalized into pyrimidine-sulfonamide hybrids, the scaffold targets the BRAF V600E kinase. Here, the sulfonamide group binds in a unique DFG-in/αC-helix-out conformation, accepting a hydrogen bond from the catalytic lysine[3]. Simultaneously, the 4-chloro and 2-fluoro substituents engage in critical hydrophobic interactions and halogen bonding within the hinge region, drastically improving selectivity over wild-type kinases[4].

Pathway Core 4-Chloro-2-fluoro-5-sulfamoylaniline (Pharmacophore) Zinc Zinc Coordination (Sulfonamide Group) Core->Zinc CAI Derivatives Hinge Hydrophobic/Halogen Bonding (Fluoro/Chloro-phenyl) Core->Hinge Kinase Inhibitors CA9 Carbonic Anhydrase IX (Tumor Hypoxia) Acid Decreased Tumor Acidification & Reduced Metastasis CA9->Acid BRAF Mutant BRAF V600E (MAPK Pathway) Apop MEK/ERK Inhibition & Apoptosis BRAF->Apop Zinc->CA9 Hinge->BRAF

Fig 1. Mechanistic divergence of 4-C-2-F-5-SA derivatives into CA IX and BRAF inhibition pathways.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of representative optimized derivatives from both classes.

ParameterClass A: CA IX Inhibitor DerivativesClass B: Mutant BRAF Inhibitor Derivatives
Primary Target Carbonic Anhydrase IX (Tumor Microenvironment)BRAF V600E Kinase (MAPK Pathway)
Pharmacophore Role Primary Zinc-Binding Group (ZBG)[1]Hinge-binding / Allosteric Pocket Anchor[3]
Enzymatic Affinity (

/

)
0.12 nM – 5.0 nM[2]5.0 nM – 15.0 nM[3]
Cellular Efficacy (

)
~1.5 µM (Hypoxic HT-29 cells)~0.3 µM (A375 Melanoma cells)[3]
Key Resistance Mechanism Upregulation of alternative CA isozymes (CA XII)Paradoxical MAPK activation / RAF dimerization[4]

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous, reproducible evaluation of these derivatives, the following standardized protocols must be employed. Each step is designed to eliminate physical and biochemical artifacts.

Protocol 1: Electrometric Carbonic Anhydrase Activity Assay (Modified Wilbur-Anderson)

Objective: Quantify the enzymatic


 of Class A (CA IX) derivatives.
Causality & Setup:  This assay measures the time required for a saturated 

solution to lower the pH of a buffer from 8.3 to 6.3. The time recorded is inversely proportional to enzyme activity[5].
  • Buffer Preparation: Prepare 0.02 M Tris-HCl buffer (pH 8.0) and chill precisely to 0–4°C. Causality: Conducting the assay at near-freezing temperatures maximizes

    
     solubility, ensuring the substrate concentration remains saturating and is not the rate-limiting factor[5]. The Tris buffer partially absorbs the generated protons, extending the measurement window to allow for high-resolution electrometric tracking.
    
  • Enzyme-Inhibitor Pre-incubation: Add 0.1 mL of the diluted CA IX enzyme (pre-incubated for 15 minutes with varying concentrations of the sulfonamide derivative) to 6.0 mL of the chilled buffer.

  • Reaction Initiation: Rapidly inject 4 mL of ice-cold

    
    -saturated water.
    
  • Data Acquisition: Immediately start a stopwatch and record the time (

    
    ) required for the pH to drop to 6.3. Calculate the 
    
    
    
    by comparing
    
    
    against the uninhibited control (
    
    
    ).
Protocol 2: High-Throughput Cell Viability Assay (CellTiter-Glo 2.0)

Objective: Evaluate the anti-proliferative


 of Class B (BRAF) derivatives in A375 melanoma cells.
Causality & Setup:  This homogeneous assay quantifies ATP, an indicator of metabolically active cells, using a thermostable recombinant luciferase[6].
  • Cell Seeding: Seed A375 cells in opaque-walled 96-well plates and incubate for 24h at 37°C. Causality: Opaque walls are strictly required to prevent optical crosstalk (luminescence bleed-through) between adjacent wells, which would artificially inflate viability readings[6].

  • Drug Treatment: Treat with 9-point serial dilutions of the pyrimidine-sulfonamide derivative and incubate for 72h.

  • Thermal Equilibration (Critical Step): Remove the plate from the incubator and equilibrate to room temperature for exactly 30 minutes. Causality: Luciferase enzymatic kinetics are highly temperature-dependent. Failing to equilibrate causes temperature gradients across the microplate, resulting in "edge effects" and skewed

    
     calculations[6].
    
  • Reagent Addition: Add CellTiter-Glo 2.0 Reagent at a 1:1 ratio to the culture medium.

  • Lysis and Readout: Mix on an orbital shaker for 2 minutes to induce complete cell lysis and release intracellular ATP. Incubate for an additional 10 minutes to stabilize the "glow-type" luminescent signal before recording on a plate reader[6].

Workflow Seed 1. Cell Seeding (Opaque Plate) Incubate 2. Drug Treatment (72h Incubation) Seed->Incubate Equilibrate 3. RT Equilibration (30 mins) Incubate->Equilibrate Reagent 4. Add CellTiter-Glo (1:1 Ratio) Equilibrate->Reagent Lysis 5. Orbital Shaking (Cell Lysis) Reagent->Lysis Measure 6. Luminescence Readout (IC50) Lysis->Measure

Fig 2. High-throughput CellTiter-Glo 2.0 workflow for evaluating cellular efficacy.

References

  • Zakšauskas, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI International Journal of Molecular Sciences.[Link]

  • Ren, L., et al. (2024). Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Dudutienė, V., et al. (2018). Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design. Quarterly Reviews of Biophysics (Cambridge Core).[Link]

  • Ammar, Y. A., et al. (2022). Gaussian field-based 3D-QSAR and molecular simulation studies to design potent pyrimidine–sulfonamide hybrids as selective BRAF V600E inhibitors. RSC Advances.[Link]

Sources

Comprehensive Method Comparison Guide: Synthesis of 4-Chloro-2-fluoro-5-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals.

Executive Summary

4-Chloro-2-fluoro-5-sulfamoylaniline (CAS 69156-33-8) is a highly privileged fluorinated intermediate utilized in the development of targeted therapeutics, including RAF kinase inhibitors and novel sulfonamide-based diuretics. However, its synthesis presents a classic regiochemical paradox. This guide objectively compares the performance, scalability, and chemoselectivity of three distinct synthetic workflows, providing process chemists with a validated, high-yielding protocol that overcomes the limitations of legacy direct-chlorosulfonation methods.

Mechanistic Analysis & The Regioselectivity Challenge

In the synthesis of highly functionalized poly-substituted anilines, the order of operations dictates the substitution pattern. Designing a robust synthesis for 4-chloro-2-fluoro-5-sulfamoylaniline requires navigating conflicting directing group effects.

The Flawed Legacy Route: Direct Chlorosulfonation

Many discovery chemists attempt to synthesize the target by protecting 4-chloro-2-fluoroaniline as an acetamide, followed by treatment with excess chlorosulfonic acid1. However, the acetamido group (-NHAc) is a powerful ortho/para director. Because the para position (C4) is blocked by chlorine, electrophilic aromatic substitution is directed almost exclusively to the 6-position (ortho to the acetamido group). This yields the undesired 4-chloro-2-fluoro-6-sulfamoylaniline regioisomer.

The Optimal Route: Synergistic Nitration-Reduction (De Novo Route)

To achieve substitution at the 5-position, the electronic properties of the ring must be inverted. By starting with 2-chloro-4-fluorobenzenesulfonamide, the directing effects become highly synergistic during electrophilic nitration:

  • Sulfamoyl (-SO₂NH₂): Directs meta (positions 3 and 5).

  • Chloro (-Cl): Directs ortho/para (positions 3 and 5).

  • Fluoro (-F): Directs ortho/para (positions 3 and 5).

Position 3 is sterically hindered (flanked by Cl and F), driving the nitronium ion exclusively to position 5. Subsequent chemoselective reduction of the nitro group yields the target compound with exceptional regiochemical fidelity2.

Method Comparison & Performance Metrics

The table below summarizes the quantitative performance data of the three primary synthetic strategies evaluated in our laboratories.

Performance ParameterMethod A: Nitration-Reduction (Recommended)Method B: Sandmeyer SulfonylationMethod C: Direct Chlorosulfonation (Legacy)
Regiochemical Purity > 98% (5-isomer) ~ 90% (5-isomer)< 5% (Mostly 6-isomer)
Overall Yield 75 – 82% 40 – 50%< 5%
Scalability Excellent (Kilogram scale) Moderate (Diazonium hazards)Poor (Unviable)
Primary Impurity Unreacted starting materialPhenol byproducts4-Chloro-2-fluoro-6-sulfamoylaniline
Environmental Factor Low (Aqueous waste) High (Copper salts, SO₂ gas)Very High (Excess ClSO₃H)

Pathway Visualization

G cluster_method1 Method A: Regioselective Nitration (Optimal) cluster_method3 Method C: Direct Chlorosulfonation (Flawed) SM1 2-Chloro-4-fluorobenzenesulfonamide Nitration Nitration (HNO3/H2SO4) Synergistic Meta/Ortho Direction SM1->Nitration NitroInt 2-Chloro-4-fluoro-5-nitrobenzenesulfonamide Nitration->NitroInt Reduction Reduction (Fe/NH4Cl) NitroInt->Reduction Target 4-Chloro-2-fluoro-5-sulfamoylaniline (Target Compound) Reduction->Target SM2 4-Chloro-2-fluoroaniline Protection Acetylation & Chlorosulfonation SM2->Protection WrongIsomer 4-Chloro-2-fluoro-6-sulfamoylaniline (Undesired Regioisomer) Protection->WrongIsomer

Fig 1: Regioselective pathways in 4-chloro-2-fluoro-5-sulfamoylaniline synthesis.

Validated Experimental Protocol: The Nitration-Reduction Pathway

This self-validating protocol utilizes Method A, ensuring high functional group tolerance and eliminating the risk of dehalogenation.

Step 1: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonamide

Causality Check: The strongly acidic medium protonates the sulfonamide group, further enforcing its meta-directing nature while suppressing unwanted oxidation.

  • Preparation: Charge a 500 mL three-necked flask equipped with a mechanical stirrer and internal thermometer with concentrated H₂SO₄ (150 mL).

  • Addition: Cool the acid to 0 °C using an ice-salt bath. Slowly add 2-chloro-4-fluorobenzenesulfonamide (50.0 g, 238 mmol) in portions, maintaining the internal temperature below 5 °C.

  • Nitration: Dropwise add fuming HNO₃ (12.0 mL, 1.2 eq) over 30 minutes.

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 4 hours. Validation: Monitor by TLC (Hexanes/EtOAc 7:3); the reaction is complete when the SM spot is entirely consumed.

  • Workup: Pour the reaction mixture slowly over crushed ice (800 g) with vigorous stirring. Collect the resulting pale-yellow precipitate via vacuum filtration, wash extensively with cold water until the filtrate is pH neutral, and dry under vacuum at 50 °C. (Yield: ~55 g, 90%).

Step 2: Chemoselective Reduction to 4-Chloro-2-fluoro-5-sulfamoylaniline

Causality Check: A classic Béchamp reduction (Fe/NH₄Cl) is selected over catalytic hydrogenation (Pd/C + H₂) to strictly prevent catalytic hydrodehalogenation (loss of the critical C-Cl or C-F bonds), a common failure mode in fluorinated aniline synthesis 3.

  • Preparation: In a 1 L round-bottom flask, suspend 2-chloro-4-fluoro-5-nitrobenzenesulfonamide (50.0 g, 196 mmol) in a mixture of Ethanol (400 mL) and Water (100 mL).

  • Activation: Add Ammonium chloride (NH₄Cl, 31.4 g, 3.0 eq) and Iron powder (32.8 g, 3.0 eq). NH₄Cl acts as a mild, buffering proton source that activates the iron surface without hydrolyzing the sulfonamide.

  • Reflux: Heat the mixture to 80 °C (reflux) for 2.5 hours.

  • Hot Filtration (Critical Step): Filter the reaction mixture hot through a pad of Celite. Causality: The product is highly soluble in hot ethanol but will co-precipitate with the iron oxide sludge if allowed to cool, drastically reducing yield. Wash the Celite pad with boiling ethanol (2 × 100 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 200 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the title compound as an off-white solid. (Yield: ~37 g, 84%).

References

  • European Patent Office. (2017). HETEROCYCLIC COMPOUND - EP 3498693 B1.
  • World Intellectual Property Organization. (2012). Heterocyclic sulfonamides as raf inhibitors - WO2012118492A1.
  • Journal of Medicinal Chemistry. (2005). Discovery of Novel and Potent Small-Molecule Inhibitors of NO and Cytokine Production as Antisepsis Agents: Synthesis and Biological Activity.

Sources

Safety Operating Guide

4-Chloro-2-fluoro-5-sulfamoylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex halogenated sulfonamides for novel therapeutics (e.g., diuretics and carbonic anhydrase inhibitors), the safe handling and disposal of key intermediates like 4-Chloro-2-fluoro-5-sulfamoylaniline (CAS: 69156-33-8) become paramount.

Handling this compound requires more than standard good laboratory practices; it demands a mechanistic understanding of its chemical reactivity, toxicological profile, and environmental persistence. As a Senior Application Scientist, I have designed this protocol to provide you with a self-validating, field-proven system for the safe operational handling and terminal disposal of this specific chemical.

Mechanistic Toxicology & Hazard Profile

To handle a chemical safely, you must understand why it is dangerous. 4-Chloro-2-fluoro-5-sulfamoylaniline contains three highly reactive moieties that dictate its hazard profile:

  • The Aniline Ring: Primary aromatic amines are highly susceptible to hepatic CYP450-mediated N-hydroxylation. Upon systemic absorption, this leads to the formation of N-hydroxylamine metabolites, which oxidize the Fe²⁺ in hemoglobin to Fe³⁺, resulting in methemoglobinemia (tissue hypoxia) .

  • Halogenation (F, Cl): The addition of fluorine and chlorine significantly increases the molecule's lipophilicity (LogP). This enhances its ability to rapidly penetrate the stratum corneum, making dermal exposure a critical systemic hazard. Furthermore, these halogens dictate strict disposal requirements to prevent the formation of toxic dioxins.

  • The Sulfamoyl Group (-SO₂NH₂): Sulfonamides are notorious sensitizers. Inhalation of particulates or repeated skin contact can induce severe, IgE-mediated hypersensitivity reactions.

ToxPathway A 4-Chloro-2-fluoro- 5-sulfamoylaniline B Hepatic CYP450 Oxidation A->B Dermal/Inhalation Absorption C N-Hydroxylamine Metabolite B->C Phase I Metabolism D Hemoglobin Oxidation C->D ROS Generation E Methemoglobinemia (Tissue Hypoxia) D->E Fe2+ → Fe3+

Figure 1: CYP450-mediated metabolic activation of halogenated anilines leading to methemoglobinemia.

Quantitative Operational Parameters

To eliminate ambiguity, all critical handling and disposal metrics are standardized below. These parameters form the baseline for your laboratory's Standard Operating Procedures (SOPs).

ParameterSpecificationOperational Causality
Incineration Temp. 820°C – 1,600°CCleaves highly stable C-F/C-Cl bonds; prevents PCDD/PFDD (dioxin) formation.
Fume Hood Face Velocity ≥ 100 feet per minute (fpm)Ensures complete capture of toxic, low-density aerosolized particulates.
Storage Time Limit ≤ 90 daysComplies with standard Satellite Accumulation Area (SAA) regulations.
Glove Breakthrough > 480 minutes8-mil Nitrile provides a sufficient barrier against halogenated aniline permeation.
Combustion Byproducts HF, HCl, SOx, NOxNecessitates alkaline flue gas scrubbing post-incineration .

Operational Handling Protocol

This step-by-step methodology ensures a self-validating system where each action inherently verifies the safety of the next.

Step 1: Engineering Controls & PPE Verification

  • Action: Verify the fume hood monitor reads ≥ 100 fpm. Don a flame-resistant lab coat, safety goggles, and double-layer nitrile gloves (minimum 8-mil thickness for the outer glove).

  • Causality: Double-gloving is mandatory because halogenated anilines can rapidly permeate standard 4-mil examination gloves if dissolved in carrier solvents like DMSO or DMF.

Step 2: Static-Free Weighing

  • Action: Use an anti-static weighing boat and a grounded, conductive stainless-steel spatula. If ambient humidity is <40%, activate an ionizing bar inside the hood.

  • Causality: Fine halogenated aniline powders accumulate static charge easily. A static discharge can scatter the toxic powder out of the weighing vessel, causing immediate inhalation hazards and contaminating the workspace.

Step 3: Post-Transfer Decontamination

  • Action: Wipe down the balance and surrounding hood surface with a lint-free wipe dampened with isopropanol.

  • Causality: Isopropanol effectively solubilizes residual traces of the compound without initiating any reactive chemistry. Dispose of the wipe immediately in the halogenated solid waste bin.

Waste Segregation & Terminal Disposal Methodology

Because this compound contains halogens and a sulfonamide group, it cannot be treated via standard biological wastewater facilities. It is highly toxic to aquatic life and resists natural biodegradation .

Step 1: Strict Waste Segregation

  • Action: Collect all solid and liquid waste containing 4-Chloro-2-fluoro-5-sulfamoylaniline in dedicated High-Density Polyethylene (HDPE) containers labeled "Toxic Halogenated Organic Waste."

  • Validation: Visually inspect the waste log to ensure zero oxidizing agents (e.g., nitrates, peroxides) have been added to this container.

  • Causality: Anilines are electron-rich and can undergo violent, exothermic oxidation if mixed with incompatible oxidizers.

Step 2: Lab Packing and SAA Storage

  • Action: Seal the HDPE container and place it within a secondary containment tray in your laboratory's Satellite Accumulation Area (SAA). Date the container the moment the first drop/grain of waste enters it.

Step 3: High-Temperature Rotary Kiln Incineration

  • Action: Manifest the waste to a licensed hazardous waste facility explicitly equipped for halogenated organics.

  • Causality: The combination of fluorine and chlorine on an aromatic ring makes the carbon-halogen bonds exceptionally stable. Low-temperature incineration will fail to cleave these bonds, leading to the recombination of radical species into polychlorinated and polyfluorinated dibenzodioxins (PCDDs/PFDDs)—potent environmental carcinogens. Rotary kiln incineration at >820°C ensures complete thermal destruction. Furthermore, the combustion of the sulfamoyl group generates sulfur oxides (SOx) and nitrogen oxides (NOx), while the halogens generate HF and HCl. The facility must utilize wet alkaline scrubbers (e.g., NaOH or Ca(OH)₂) to neutralize this highly acidic flue gas before atmospheric release.

DisposalWorkflow Start Waste Generation: Halogenated Sulfonamide Segregation Waste Segregation: Isolate from Oxidizers & Non-Halogenated Organics Start->Segregation Packaging Lab Packing: HDPE Containers with Secondary Containment Segregation->Packaging Transport Manifest & Transport: EPA/RCRA Licensed Hazardous Waste Hauler Packaging->Transport Incineration High-Temp Incineration (820°C - 1600°C) Rotary Kiln Transport->Incineration Scrubber Flue Gas Scrubbing: Alkaline Neutralization of HF, HCl, SOx, NOx Incineration->Scrubber Acidic Exhaust Gas

Figure 2: Standardized hazardous waste disposal workflow for halogenated sulfonamide compounds.

Hazardous Spill Response Protocol

In the event of a spill outside of primary containment, execute the following:

  • Evacuation & Assessment: If the spill is >50g or dissolved in a volatile solvent, evacuate non-essential personnel and verify the room's negative pressure HVAC is functioning.

  • Containment: Don a half-face respirator with P100/Organic Vapor cartridges. Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth). Do not use paper towels for large spills, as the high surface area combined with the aniline can create a fire hazard.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a wide-mouth HDPE hazardous waste container. Never sweep the dry powder directly, as this generates toxic aerosols; always dampen slightly with water or a compatible solvent to suppress dust.

  • Surface Decontamination: Wash the affected surface with a 5% mild acidic solution (e.g., dilute acetic acid) to protonate and solubilize residual aniline, followed by a standard detergent wash. Collect all washings as hazardous aqueous waste.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7812, 4-Chloroaniline (Proxy for Halogenated Aniline Toxicity)." PubChem,[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Incinerators." EPA.gov, [Link]

  • World Health Organization (WHO). "WHO Guidance on waste and wastewater management in pharmaceutical manufacturing with emphasis on antibiotic production." WHO Publications,[Link]

Comprehensive Safety and Operational Guide for Handling 4-Chloro-2-fluoro-5-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to ensure that researchers and drug development professionals can handle 4-Chloro-2-fluoro-5-sulfamoylaniline (CAS: 69156-33-8) with absolute confidence. This guide transcends basic safety data by explaining the fundamental chemical causality behind each safety requirement, ensuring that your laboratory protocols are self-validating and scientifically sound.

Introduction & Structure-Activity Causality

4-Chloro-2-fluoro-5-sulfamoylaniline is a highly functionalized aromatic amine utilized extensively as a building block in pharmaceutical synthesis. Handling this compound requires strict adherence to advanced safety protocols due to the synergistic hazards presented by its structural moieties.

Mechanistic Hazard Profiling:

  • Aniline Core: Aniline and its derivatives are notorious for rapid percutaneous (skin) absorption. Once systemic, they can oxidize the Fe²⁺ in hemoglobin to Fe³⁺, precipitating 1—a condition that severely impairs oxygen transport[1].

  • Halogenation (Chloro & Fluoro groups): The addition of halogens significantly increases the molecule's lipophilicity. This heightened lipid solubility facilitates faster penetration through the stratum corneum (the skin's outermost layer) and standard glove materials compared to unsubstituted aniline[2].

  • Sulfonamide Moiety: Sulfonamides are recognized haptens. They can covalently bind to host proteins, triggering immune-mediated sensitization, allergic contact dermatitis, and potentially severe systemic hypersensitivity reactions upon repeated exposure.

Risk Assessment & Hazard Identification

Before initiating any operational workflow, it is critical to understand the quantitative and qualitative risks. The following table synthesizes the hazard profile based on structural analogs and established chemical safety principles.

Hazard CategoryMechanistic CausalityGHS Classification (Analog-Based)
Acute Systemic Toxicity Rapid dermal and inhalation absorption leading to methemoglobinemia and central nervous system depression.Category 3 (Toxic if swallowed, in contact with skin, or inhaled)
Skin Sensitization Sulfonamide group acts as a hapten, binding to skin proteins to initiate an immune response.Category 1 (May cause an allergic skin reaction)
Eye Irritation Direct chemical interaction of the primary amine with mucosal membranes.Category 2A (Causes serious eye irritation)
Aquatic Toxicity Halogenated aromatic rings are highly recalcitrant to biodegradation and bioaccumulate.Category 1 (Very toxic to aquatic life)

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated anilines. The following matrix outlines the required self-validating PPE system, grounded in the chemical's permeation mechanics.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double Gloving: Inner Nitrile (min 0.11 mm), Outer Butyl Rubber or heavy-duty Nitrile.Halogenated anilines rapidly permeate latex and thin nitrile. Double gloving ensures that if the outer layer is contaminated, the inner layer prevents dermal contact during 3[3].
Eye Protection Tight-fitting chemical splash goggles.Prevents mucosal absorption from aerosolized powders or accidental solvent splashes. Standard safety glasses are insufficient due to the lack of a facial seal[4].
Body Protection Disposable Tyvek® or polypropylene lab coat over standard clothing.Woven fabrics (like standard lab coats) can trap fine powders, leading to chronic dermal exposure. Disposable, non-woven polymers prevent 4[4].
Respiratory N95 or P100 particulate respirator (if handled outside a closed system).Prevents inhalation of highly potent, sensitizing micro-particulates generated during weighing and 5[5].

Operational Protocols: Handling & Weighing

To ensure trustworthiness and safety, the handling of 4-Chloro-2-fluoro-5-sulfamoylaniline must follow a strict, step-by-step methodology designed to eliminate aerosolization and static transfer.

Step-by-Step Weighing Methodology:

  • Engineering Controls Validation: Verify that the Class II Biological Safety Cabinet (BSC) or dedicated powder containment hood has an inward face velocity of at least 80-100 feet per minute (fpm). Do not use a standard chemical fume hood if the airflow is turbulent, as this will6[6].

  • Static Mitigation: Halogenated powders are highly susceptible to triboelectric charging (static buildup). Use an anti-static bar or a zero-stat ionizing gun on the weighing spatula and the receiving vessel. Causality: Neutralizing the charge prevents the powder from "jumping" and aerosolizing, which is the primary vector for inhalation exposure.

  • Closed-System Transfer: Tare a sealable vial inside the hood. Transfer the required mass of 4-Chloro-2-fluoro-5-sulfamoylaniline into the vial, seal it tightly, and wipe the exterior of the vial with a damp cloth before removing it from the containment zone.

  • Solvent Solubilization: Whenever possible, dissolve the powder in the reaction solvent (e.g., DMF, DMSO, or DCM) inside the containment hood before transferring it to the main laboratory bench. Liquid solutions eliminate the risk of dust inhalation.

Handling Workflow Visualization

The following diagram illustrates the logical workflow for processing sensitizing, highly potent APIs to ensure a self-validating safety loop.

Workflow Start Pre-Operation: Risk Assessment PPE Don PPE Matrix (Double Gloves, P100) Start->PPE Containment Primary Containment (Powder Hood / Isolator) PPE->Containment Weighing Static-Controlled Weighing & Transfer Containment->Weighing Spill Spill Detected? Weighing->Spill Decon Wet Decontamination (Dilute Acid + Soap) Spill->Decon Yes Waste Hazardous Waste (Incineration) Spill->Waste No Decon->Waste

Caption: Operational workflow for handling highly potent, sensitizing halogenated aniline derivatives.

Spill Response & Decontamination

In the event of a powder spill, dry sweeping is strictly prohibited as it generates toxic aerosols.

Step-by-Step Spill Protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and allow the HVAC system to clear any suspended particulates.

  • Wetting: Gently mist the spilled powder with a suitable wetting agent (e.g., water or a 10% ethanol/water mixture) to suppress dust formation.

  • Absorption: Cover the wetted powder with damp absorbent pads and carefully scoop the material into a wide-mouth hazardous waste container using a non-sparking, disposable tool.

  • Chemical Decontamination: Wash the contaminated surface with a dilute acidic solution (e.g., 5% acetic acid). Causality: Aniline derivatives are weak bases. The acetic acid protonates the amine group, converting the lipophilic aniline into a highly water-soluble anilinium salt.

  • Final Clean: Wipe the area a second time with standard laboratory detergent and water to remove any residual salts, then 7 as hazardous waste[7].

Waste Disposal Plan

Improper disposal of halogenated anilines poses severe environmental and facility risks.

  • Segregation: Do not mix 4-Chloro-2-fluoro-5-sulfamoylaniline waste with strong oxidizers (e.g., nitric acid, peroxides), as anilines can 7, potentially causing an explosion[7]. Store in high-density polyethylene (HDPE) containers.

  • Destruction: The mandatory disposal route is high-temperature incineration. Causality: Combustion of this compound generates highly 4, hydrogen chloride (HCl), and hydrogen fluoride (HF) gases[4]. Therefore, it must be processed by a certified commercial waste disposal facility equipped with post-combustion alkaline scrubbers to neutralize these acidic exhaust gases.

References

  • Title : Aniline - NIOSH Skin Notation Profiles Source : Centers for Disease Control and Prevention (CDC) URL :[Link]

  • Title : 1988 OSHA PEL Project - Aniline | NIOSH Source : Centers for Disease Control and Prevention (CDC) URL :[Link]

  • Title : LCSS: ANILINE: Storage and Handling (Prudent Practices) Source : Stanford University / National Research Council URL :[Link]

  • Title : NIOSH Pocket Guide to Chemical Hazards - Aniline Source : Centers for Disease Control and Prevention (CDC) URL :[Link]

  • Title : V.C - Environmental Health & Safety (General Hygiene Practices) Source : Washington State University URL :[Link]

  • Title : School Chemistry Laboratory Safety Guide Source : Consumer Product Safety Commission (CPSC) URL :[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.